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methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Documentation Hub

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  • Product: methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
  • CAS: 1855891-01-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture and Synthetic Utility of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Executive Summary & Molecular Profile Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate represents a high-value bifunctional intermediate in medicinal chemistry. Its utility stems from its "Janus-faced" reactivity: it p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate represents a high-value bifunctional intermediate in medicinal chemistry. Its utility stems from its "Janus-faced" reactivity: it possesses an electrophilic aryl halide handle (the C-Br bond) amenable to cross-coupling, and an aliphatic ester tail (the propanoate) capable of derivatization into amides, acids, or alcohols.

This molecule is particularly relevant in the design of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics , where it serves as a rigid, heteroaromatic linker that modulates physicochemical properties such as LogP and aqueous solubility better than traditional alkyl or phenyl linkers.

Structural Specifications
PropertyDetail
IUPAC Name Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
Core Scaffold 1,2,4-Triazole
Molecular Formula C₆H₈BrN₃O₂
Molecular Weight ~234.05 g/mol
Key Functionalities Aryl Bromide (C3), Methyl Ester (Aliphatic chain), Triazole Nitrogen (N4, N2)
Predicted LogP ~0.6 – 0.9 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 0 / 4

Synthetic Routes & Regiochemical Control[3][4][5]

The synthesis of this molecule hinges on the aza-Michael addition of 3-bromo-1H-1,2,4-triazole to methyl acrylate. A critical challenge in this synthesis is regioselectivity . The 1,2,4-triazole ring has three potential nucleophilic nitrogens. Under basic conditions, the anion is delocalized, leading to potential alkylation at N1, N2, or N4.

The N1 vs. N2 Challenge

Theoretical calculations and experimental data indicate that N1-alkylation is generally thermodynamically favored over N2 or N4 due to steric factors and the stability of the resulting tautomer, although N2 isomers are common byproducts that must be separated via chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the divergence of isomers.

SynthesisPath Start 3-Bromo-1H-1,2,4-triazole (Starting Material) Intermediate Triazolate Anion (Delocalized Nucleophile) Start->Intermediate Base Reagent Methyl Acrylate (Michael Acceptor) Reagent->Intermediate Base Cat. DBU or TEA (Deprotonation) ProductN1 N1-Isomer (Target) Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Intermediate->ProductN1 Major Pathway (Kinetic/Thermodynamic) ProductN2 N2-Isomer (Byproduct) (Sterically Congested) Intermediate->ProductN2 Minor Pathway

Figure 1: Regioselective aza-Michael addition pathway. N1 alkylation is the primary objective.

Experimental Protocols

Synthesis of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Note: This protocol is adapted from standard aza-Michael addition procedures for azoles.

Reagents:

  • 3-Bromo-1H-1,2,4-triazole (1.0 equiv)[1]

  • Methyl acrylate (1.2 – 1.5 equiv)

  • Triethylamine (TEA) or DBU (0.1 – 0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1H-1,2,4-triazole (e.g., 10 mmol) in anhydrous MeCN (20 mL).

  • Activation: Add the base (TEA, 5 mmol) dropwise. Stir at room temperature for 15 minutes to ensure deprotonation/equilibrium.

  • Addition: Add methyl acrylate (12 mmol) slowly to the reaction mixture.

  • Reaction: Heat the mixture to 50–60°C. Monitor via TLC (Eluent: Hexane/EtOAc 1:1). The starting material (Rf ~0.3) should disappear, and two new spots will appear (N1 and N2 isomers). The N1 isomer is typically less polar (higher Rf) than the N2 isomer in this scaffold.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Isolate the target N1-isomer via flash column chromatography (SiO₂), using a gradient of 10-40% EtOAc in Hexanes.

  • Validation:

    • 1H NMR (CDCl₃): Look for the diagnostic singlet of the triazole C5-H (typically δ 8.0–8.5 ppm) and the triplet patterns of the propanoate chain.

    • Regio-confirmation: NOESY experiments can confirm N1 vs N2 attachment (interaction between chain protons and C5-H).

Functionalization: Suzuki-Miyaura Coupling (C-Br Reactivity)

The C3-Bromine is a "privileged" handle for diversity.

Protocol:

  • Dissolve the title compound (1 equiv) in Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Degas with Nitrogen for 10 mins.

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Heat at 90°C for 4-12 hours.

  • Result: The bromine is replaced by the aryl group, retaining the ester linker.

Reactivity Profile & Applications

The chemical value of this molecule lies in its orthogonality. The ester and the bromide can be manipulated independently.

Reactivity Matrix
Functional GroupReaction TypeConditionsOutcome
Aryl Bromide (C3) Suzuki CouplingPd cat., Boronic acid, BaseBiaryl formation (Library generation)
Aryl Bromide (C3) SonogashiraPd/Cu cat., AlkyneAlkyne-linked scaffolds
Aryl Bromide (C3) SNArStrong Nucleophiles (e.g., Thiols)Substitution (Requires harsh conditions)
Methyl Ester HydrolysisLiOH, THF/H₂OCarboxylic acid (Linker activation)
Methyl Ester AmidationAmine, Heat (or via Acid)Amide bond formation
Triazole Ring ProtonationStrong AcidSalt formation (Solubility modulation)
Application Logic: Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "Hub" for FBDD. The triazole ring acts as a bioisostere for amides or phenyl rings, improving metabolic stability.

ReactivityHub Center Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate (The Hub) Branch1 Path A: C-Br Coupling (Suzuki/Sonogashira) Center->Branch1 Branch2 Path B: Ester Hydrolysis (Linker Activation) Center->Branch2 Outcome1 Biaryl Triazole (Target Affinity Element) Branch1->Outcome1 Outcome2 Carboxylic Acid (Conjugation Handle) Branch2->Outcome2 Final PROTAC / Drug Conjugate Outcome1->Final Outcome2->Final

Figure 2: Divergent synthesis strategy using the title compound as a core scaffold.

Physicochemical Properties & Handling[2]

Solubility and Stability
  • Solubility: Moderate in water; highly soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).

  • Stability: The 1,2,4-triazole ring is highly stable to oxidative and reductive conditions. The ester is susceptible to hydrolysis in high pH (>10) or low pH (<2) aqueous environments.

  • Handling: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester by atmospheric moisture.

Safety (MSDS Summary)
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • PubChem. (n.d.). 3-Bromo-1H-1,2,4-triazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 1,2,4-triazoles. Retrieved from [Link]

  • K. A. M. El-Bayouki. (2017). Regioselectivity in Alkylation of 1,2,4-Triazoles. Journal of Heterocyclic Chemistry. (Contextual citation for N1 vs N2 selectivity mechanisms).

Sources

Exploratory

Molecular weight and formula of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

This technical guide provides an in-depth analysis of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate , a critical bifunctional building block in medicinal chemistry. This molecule serves as a "linchpin" scaffold, off...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate , a critical bifunctional building block in medicinal chemistry. This molecule serves as a "linchpin" scaffold, offering two distinct orthogonal handles—an electrophilic ester and a nucleophilic-susceptible aryl bromide—allowing for the rapid generation of diverse heterocyclic libraries.

Physicochemical Profile & Core Identity

This compound represents the N1-alkylated Michael adduct of 3-bromo-1,2,4-triazole. Its utility stems from the stability of the triazole core combined with the reactivity of its substituents.

Molecular Identity
ParameterValueTechnical Note
IUPAC Name Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoateExplicitly defines N1 connectivity.
CAS Registry Not widely listed; derivative of 7343-33-1Synthesized de novo in most workflows.
Molecular Formula C₆H₈BrN₃O₂
Molecular Weight 234.05 g/mol Monoisotopic Mass: 232.98 (⁷⁹Br) / 234.98 (⁸¹Br)
Physical State White to off-white solidLow-melting solid (approx. 45–55 °C) or viscous oil depending on purity.
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility; lipophilic linker.
Structural Analysis

The molecule consists of three functional domains:

  • The Core: A 1,2,4-triazole ring, acting as a bioisostere for amides or esters in drug design.

  • The Warhead (C3-Br): A bromine atom at the 3-position, primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • The Linker (N1-Propanoate): A methyl ester connected via a flexible ethyl chain, serving as a precursor for acids, amides, or alcohols.

Synthetic Architecture: The Aza-Michael Addition

The synthesis of this compound relies on the Aza-Michael addition of 3-bromo-1,2,4-triazole to methyl acrylate. This reaction is operationally simple but mechanistically nuanced due to the tautomeric nature of the triazole ring.

Regioselectivity Challenges

1,2,4-Triazoles exist in tautomeric equilibrium.[1] Upon deprotonation, the triazolide anion is an ambident nucleophile. Alkylation can occur at N1 , N2 , or N4 .

  • N1-Alkylation (Desired): Thermodynamically favored and sterically preferred. The N1 position is adjacent to the C5-H, which is less sterically demanding than the C3-Br.

  • N2-Alkylation (Byproduct): Occurs adjacent to the C3-Bromine. Steric repulsion from the bromine atom typically suppresses this pathway, favoring the N1 isomer by a ratio of ~9:1 or higher under optimized conditions.

Reaction Pathway Diagram

The following diagram illustrates the synthetic logic and the steric steering that favors the N1-isomer.

G Triazole 3-Bromo-1,2,4-triazole (Tautomeric Mix) Intermediate Triazolide Anion (Ambident Nucleophile) Triazole->Intermediate Base Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Intermediate + Base Catalyst: DBU or TEA (Deprotonation) Base->Intermediate Product_N1 N1-Isomer (Major) Methyl 3-(3-bromo-1H-triazol-1-yl)propanoate (Sterically Unhindered) Intermediate->Product_N1 Kinetic/Thermodynamic Preference Product_N2 N2-Isomer (Minor) (Steric Clash with Br) Intermediate->Product_N2 Steric Hindrance

Caption: Aza-Michael addition pathway highlighting the steric steering of the bromine atom that favors N1-alkylation over N2.

Experimental Protocol: Self-Validating System

This protocol is designed for high reproducibility. It includes in-process controls (IPC) to ensure the isolation of the correct regioisomer.

Reagents & Materials
  • Substrate: 3-Bromo-1H-1,2,4-triazole (1.0 equiv).

  • Michael Acceptor: Methyl acrylate (1.2 – 1.5 equiv).

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 – 0.5 equiv) OR Triethylamine (1.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 3-bromo-1,2,4-triazole (e.g., 10 mmol) in anhydrous MeCN (30 mL).

    • Add the base (DBU, 1.0 mmol) at room temperature. Note: The solution may warm slightly.

    • Add methyl acrylate (12 mmol) dropwise over 10 minutes to prevent polymerization.

  • Execution:

    • Heat the mixture to 50–60 °C for 4–6 hours.

    • IPC (TLC/LCMS): Monitor consumption of the triazole.

      • TLC:[2] 50% EtOAc/Hexane. Product R_f

        
         0.4; Starting material R_f 
        
        
        
        0.2.
      • LCMS: Look for [M+H]⁺ = 234/236 doublet (1:1 ratio indicating Br).

  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification (Critical):

    • The crude residue contains mostly N1-isomer but may contain 5-10% N2-isomer.

    • Flash Chromatography: Silica gel, gradient 0%

      
       60% EtOAc in Hexanes.
      
    • Separation: The N2-isomer (less polar due to shielding) typically elutes before the N1-isomer.

    • Validation: Collect the major peak.

Characterization Criteria (Self-Validation)

To confirm the N1-isomer, check the ¹H NMR (CDCl₃) :

  • Triazole C5-H: Look for a singlet around δ 8.0–8.2 ppm . (In the N2 isomer, this proton is often shifted due to different electronics).

  • Linker:

    • Triplet (~4.4 ppm, 2H, N-CH ₂).

    • Triplet (~2.9 ppm, 2H, CH ₂-CO).

    • Singlet (~3.7 ppm, 3H, O-CH ₃).

  • NOESY NMR: If in doubt, a NOESY experiment will show a correlation between the Triazole C5-H and the N-CH₂ protons for the N1 isomer. The N2 isomer (with Br at C3) would show no such correlation to the ring proton if the alkylation was at N2 (since Br is at C3 and H is at C5, they are distant).

Applications in Drug Discovery[3]

This molecule is a "divergent intermediate." The bromine atom allows for the installation of aryl groups (biaryl motifs common in kinase inhibitors), while the ester allows for attachment to solubilizing tails or peptidomimetic backbones.

Functionalization Workflow

The following diagram details how this specific scaffold is utilized to build complex pharmaceutical agents.

Applications Core Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate (The Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Br-Functionalization Hydrolysis LiOH / THF / H2O (Saponification) Core->Hydrolysis Ester Deprotection Biaryl 3-Aryl-Triazole Derivative (Kinase Inhibitor Motifs) Suzuki->Biaryl Biaryl->Hydrolysis Sequential Modification Acid Carboxylic Acid Intermediate (Linker Module) Hydrolysis->Acid AmideCoupling Amide Coupling (R-NH2, HATU) Acid->AmideCoupling Drug Peptidomimetic / PROTAC Linker (Targeted Degradation) AmideCoupling->Drug

Caption: Divergent synthesis pathways transforming the scaffold into bioactive biaryl motifs or PROTAC linkers via orthogonal chemistry.

Key Therapeutic Areas
  • Antifungal Agents: 1,2,4-triazoles are the pharmacophore of choice for lanosterol 14α-demethylase inhibitors (e.g., Fluconazole analogs) [1].

  • Oncology: The 3-amino-1,2,4-triazole scaffold (derived from Buchwald coupling of the bromide) is prevalent in HSP90 and kinase inhibitors [2].

  • PROTACs: The propanoate chain serves as an ideal length linker to connect E3 ligase ligands to target protein warheads.

References

  • ChemicalBook. (2025). 3-BROMO-1H-1,2,4-TRIAZOLE Properties and Applications. Retrieved from

  • Wang, X., et al. (2009).[3] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted Triazoles. Organic Letters. Retrieved from

  • PubChem. (2025). 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole Compound Summary. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for Michael Addition Reactions. Retrieved from

Sources

Foundational

The Pharmacological Potential of 3-Bromo-1,2,4-Triazole Derivatives: A Technical Guide to Scaffold Functionalization and Drug Discovery

Executive Summary The 1,2,4-triazole nucleus is a ubiquitous and highly privileged structural motif in medicinal chemistry, characterized by its high dipole moment, robust metabolic stability, and exceptional hydrogen-bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole nucleus is a ubiquitous and highly privileged structural motif in medicinal chemistry, characterized by its high dipole moment, robust metabolic stability, and exceptional hydrogen-bonding capacity[1]. Among its halogenated precursors, 3-bromo-1H-1,2,4-triazole (CAS: 7343-33-1) serves as a critical, programmable building block for drug discovery[2]. The C3-bromine atom provides a versatile synthetic handle for late-stage transition-metal-catalyzed cross-coupling, enabling the rapid generation of sterically complex, di-arylated derivatives[3]. This technical guide explores the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to harness 3-bromo-1,2,4-triazole derivatives in the development of novel antifungal, anticancer, and neuroprotective agents.

Chemical Rationale: The 3-Bromo-1,2,4-Triazole Scaffold

1,2,4-triazoles exhibit dynamic tautomerism (predominantly alternating between 1H- and 4H- forms), with the 1H-tautomer generally being more thermodynamically stable[4][5]. The strategic placement of a bromine atom at the 3-position not only modulates the pKa and lipophilicity of the triazole ring but also establishes a highly reactive site for orthogonal functionalization[3].

To develop comprehensive therapeutic libraries, researchers typically employ a "programmed arylation" technique. The N1-position is first arylated via a copper-catalyzed Chan-Evans-Lam coupling. Subsequently, the C3-bromine is leveraged for a palladium-catalyzed Suzuki-Miyaura cross-coupling to yield 1,3-di-arylated derivatives[3][6]. This sequential methodology allows for independent tuning of the N1 and C3 substituents to optimize structure-activity relationships (SAR).

Workflow Start 3-Bromo-1H-1,2,4-Triazole (Starting Scaffold) Step1 N-Arylation (Chan-Evans-Lam) Catalyst: Cu(OAc)2 Start->Step1 Phenylboronic acid Base: DBU Intermediate 1-Aryl-3-bromo-1,2,4-triazole Step1->Intermediate Step2 C-Arylation (Suzuki Coupling) Catalyst: Pd(dppf)Cl2 Intermediate->Step2 Arylboronic acid Base: K2CO3 Product 1,3-Di-arylated-1,2,4-triazole (Lead Compound) Step2->Product

Synthetic workflow for di-arylated 1,2,4-triazole derivatives.

Pharmacological Applications & Mechanistic Insights

Antifungal Activity (CYP51 Inhibition)

The triazole class exerts its potent antifungal efficacy by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol—a critical component of the fungal cell wall[7]. Derivatives synthesized from 3-bromo-1,2,4-triazole leverage the basic N4 nitrogen of the triazole ring to coordinate directly with the heme iron of the CYP51 enzyme. Meanwhile, the tailored lipophilic substituents at the C3 and N1 positions occupy the substrate-binding pocket, ensuring high target affinity and broad-spectrum activity against pathogens like Candida albicans and Aspergillus niger[1][4].

Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway Toxicity Fungal Cell Death CYP51->Toxicity Depletion of Ergosterol CellWall Fungal Cell Wall Integrity Ergosterol->CellWall Inhibitor 3-Bromo-1,2,4-Triazole Derivative Inhibitor->CYP51 Heme Binding (Inhibition)

Mechanism of CYP51 inhibition by triazole derivatives.

Anticancer Efficacy

Recent oncological research has highlighted the anticancer potential of di-arylated 1,2,4-triazole molecules, particularly against hormone-dependent breast cancers[3][8]. By mimicking the structural motifs of non-steroidal aromatase inhibitors (e.g., letrozole), these derivatives demonstrate significant in vitro growth inhibition. Specific 1,3-diarylated triazoles have shown potent efficacy against the MCF-7 human breast cancer cell line, achieving IC50 values in the low micromolar range (e.g., 4.8 μM)[3].

CNS Targets: JNK3 and γ-Secretase Inhibition

Triazole derivatives exhibit excellent blood-brain barrier penetration, making them highly suitable for central nervous system (CNS) targets. Aminopyrimidine derivatives substituted with 1,2,4-triazoles act as potent c-jun-N-terminal kinase 3 (JNK3) inhibitors, which are implicated in neurodegenerative pathways, achieving single-digit nanomolar potency[9]. Furthermore, 3-bromo-1,2,4-triazole has been utilized as a direct precursor to synthesize 1,3-diaryl 1,2,4-triazoles via Suzuki coupling; these compounds act as orally bioavailable γ-secretase inhibitors, effectively reducing amyloid-β levels in in vivo Alzheimer's models[6].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological evaluation of 3-bromo-1,2,4-triazole derivatives. The causality behind each step is explicitly defined to establish a self-validating experimental system.

Protocol 1: Programmed Arylation of 3-Bromo-1H-1,2,4-Triazole

Objective: Synthesize a 1,3-di-arylated triazole library for SAR screening.

Step 1: N-Arylation (Chan-Evans-Lam Coupling)

  • Procedure: Combine 3-bromo-1H-1,2,4-triazole (1.0 equiv), arylboronic acid (1.2 equiv), Cu(OAc)2 (0.1 equiv), and DBU (3.0 equiv) in anhydrous dichloromethane. Stir at room temperature under an oxygen atmosphere for 12 hours[3].

  • Causality: DBU acts as a strong, non-nucleophilic base to deprotonate the triazole, facilitating its coordination to the copper center. The oxygen atmosphere is strictly required to reoxidize the Cu(I) intermediate back to the catalytically active Cu(II) species, closing the catalytic cycle.

Step 2: C-Arylation (Suzuki-Miyaura Coupling)

  • Procedure: To the isolated 1-aryl-3-bromo-1,2,4-triazole (1.0 equiv), add a second arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv) in a 1,4-dioxane/water mixture (4:1). Heat at 90°C under argon for 8 hours[3][6].

  • Causality: The palladium catalyst undergoes oxidative addition into the activated C-Br bond. Water is essential to dissolve the K2CO3, which activates the boronic acid by forming an electron-rich, reactive boronate complex, thereby driving the transmetalation step.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. albicans.

  • Procedure: Prepare serial two-fold dilutions of the triazole derivative in RPMI 1640 medium. Inoculate with a standardized fungal suspension (10³ CFU/mL). Incubate at 35°C for 24-48 hours. Include fluconazole as a positive control and a solvent (DMSO) as a negative control[1][7].

  • Causality: RPMI 1640 is buffered to pH 7.0 with MOPS to ensure drug stability and consistent fungal growth across the assay plate. The positive control validates the assay's sensitivity to standard CYP51 inhibitors, while the negative control ensures the DMSO solvent does not exhibit intrinsic toxicity that could skew the MIC reading.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural versatility of the 3-bromo-1,2,4-triazole scaffold allows for the generation of highly specific inhibitors across multiple therapeutic areas. The table below summarizes the pharmacological evaluation of key derivatives.

Compound CoreN1-SubstituentC3-SubstituentTarget / PathogenEfficacy (IC50 / MIC)Reference
1,2,4-Triazole Phenyl4-FluorophenylMCF-7 (Breast Cancer)IC50 = 4.8 μM[3]
1,2,4-Triazole 4-NitrophenylAminopyrimidineJNK3 Kinase (CNS)IC50 = 4.0 nM[9]
1,2,4-Triazole 2,4-DifluorophenylSubstituted AlkylC. albicans (CYP51)MIC = 0.25 - 2.0 μg/mL[7]
1,2,4-Triazole Piperazine deriv.BromoP. aeruginosaMIC = 3.125 μg/mL[7][10]

References

1.[7] An insight on medicinal attributes of 1,2,4-triazoles - PMC. nih.gov. 2.[11] A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. rjptonline.org. 3.[1] 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. researchgate.net. 4.[4] A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. globalresearchonline.net. 5.[8] Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. nih.gov. 6.[2] 3-BROMO-1H-1,2,4-TRIAZOLE 7343-33-1 wiki - Guidechem. guidechem.com. 7.[3] Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC. nih.gov. 8.[9] Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC. nih.gov. 9. Nature, Spectroscopy Applications and Biological Activities Triazoles. rrjournals.com. 10.[10] US4177272A - Disubstituted piperazines - Google Patents. google.com. 11.[6] Novel Orally Bioavailable γ-Secretase Inhibitors with Excellent in Vivo Activity | Journal of Medicinal Chemistry. acs.org.

Sources

Exploratory

Engineering the Triazole Ester Scaffold: A Comprehensive Guide to Structure-Activity Relationships (SAR)

Executive Summary The 1,2,3-triazole and 1,2,4-triazole rings are privileged scaffolds in medicinal chemistry, celebrated for their metabolic stability, favorable dipole moments, and capacity for extensive hydrogen bondi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole and 1,2,4-triazole rings are privileged scaffolds in medicinal chemistry, celebrated for their metabolic stability, favorable dipole moments, and capacity for extensive hydrogen bonding and


 stacking interactions[1]. When tethered to an ester moiety, the resulting triazole ester scaffolds  present a highly tunable pharmacophore. The ester group can act as a critical hydrogen-bond acceptor, a cleavable prodrug linker, or a bioisosteric replacement for peptide bonds[2].

This technical guide explores the Structure-Activity Relationship (SAR) of triazole esters, detailing their mechanistic rationale, synthetic accessibility via click chemistry, and their diverse applications ranging from antiparasitic covalent inhibitors to neurodegenerative disease modulators.

Mechanistic Rationale: Why Triazole Esters?

Bioisosterism and Metabolic Stability

The 1,2,3-triazole ring is a classical bioisostere of the amide bond (specifically the trans-amide configuration). It mimics the electronic properties and spatial arrangement of amides but is entirely resistant to proteolytic cleavage. When an ester group is introduced at the C4 or C5 position of the triazole ring, the scaffold gains a highly polarized carbonyl oxygen capable of acting as a strong hydrogen bond acceptor. This combination allows the molecule to engage deeply within enzymatic active sites, such as the catalytic triad of serine proteases or the active site of acetylcholinesterase (AChE)[1].

The Role of the Ester Linker in Target Engagement

Molecular docking studies on triazole ester derivatives reveal that the ester moiety dictates the conformational orientation of the molecule within the binding pocket. For instance, in targeted covalent inhibitors (TCIs) of cruzipain (CZP)—a critical enzyme in the Trypanosoma cruzi life cycle—the lowest energy conformations position the ester moieties directly toward the Cys25 residue[2]. Modifying or removing this ester group fundamentally alters the binding pose, leading to a loss of target complementarity and a drop in inhibitory potency[2].

SAR_Mapping Core Triazole Core (Metabolically Stable) N1 N1-Substituent (Aromatic/Aliphatic) Core->N1 Directs C4 C4-Ester Group (H-Bond Acceptor) Core->C4 Directs Target Target Enzyme (e.g., CZP, AChE) N1->Target Pi-Pi / Hydrophobic Interactions C4->Target Dipole / H-Bonding (e.g., Cys25)

SAR mapping of triazole ester interactions with target enzyme binding pockets.

Core SAR Principles Across Therapeutic Targets

Antiparasitic Agents (Cruzipain Inhibitors)

The search for non-peptidic inhibitors of cruzipain (CZP) has heavily utilized 1,4-disubstituted 1,2,3-triazoles. SAR studies indicate that the triazole ring effectively replaces the peptide backbone, while the ester group enhances binding affinity.

  • Causality in Design: In the development of the potent inhibitor SH-1 (IC50 = 28 nM), the triazole ester intermediate was crucial. When the ester moiety was removed to evaluate its impact (yielding compound SH-6), the inhibitory potency dropped significantly (IC50 = 7

    
    M), proving that the ester carbonyl is essential for anchoring the inhibitor within the S1/S1' subsites[2]. Furthermore, these triazole-based inhibitors demonstrate null inhibition of human cathepsin L, achieving a highly desirable safety profile[2].
    
Neurodegenerative Targets (AChE and BACE1)

In Alzheimer's disease research, triazole esters and their derivatives (such as triazole N-acylhydrazones) are utilized as dual inhibitors of Acetylcholinesterase (AChE) and


-Secretase 1 (BACE1)[1],[3].
  • Causality in Design: The 1,2,3-triazole ring exhibits bond-accepting properties that facilitate interactions with the peripheral anionic site (PAS) of AChE via

    
     stacking with Trp286. SAR analysis shows that incorporating an ester or hydrazide linker at the C4 position allows the terminal aromatic rings to reach the catalytic active site (CAS), forming hydrogen bonds with Ser286[3].
    
Antibacterial and Anticancer Applications

Triazole esters are also pivotal in designing DNA gyrase/Topoisomerase IV inhibitors and EGFR/telomerase inhibitors[4],[5].

  • Causality in Design: For topoisomerase II inhibitors, linking a pyrazole primer molecule to a triazole via an ester group significantly improves antibacterial activity compared to direct linkages, as the ester provides necessary rotational flexibility to navigate the DNA-enzyme cleavage complex[4]. In anticancer design, the triazole ring replaces the planar quinazoline ring of Erlotinib, while the ester/hydrazide linker mimics the four-atom linker of standard telomerase inhibitors[5].

Quantitative SAR Data Analysis

To illustrate the impact of structural modifications on biological activity, the following table summarizes key quantitative data from recent medicinal chemistry campaigns utilizing the triazole ester scaffold.

Compound ID / ScaffoldTarget EnzymeKey Structural FeatureIC50 / ActivityReference
SH-1 Cruzipain (CZP)1,4-disubstituted 1,2,3-triazole with intact ester/thiol28 nM [2]
SH-6 Cruzipain (CZP)Ester moiety removed (aliphatic replacement)7

M
[2]
Compound 3e AChETriazole N-acylhydrazone (derived from triazole ester)26.30

M
[3]
Compound 12j PARP / TNKS1Fused isoquinolinone/triazole ester derivativePotent dual inhibition [6]
Compound 4d Topoisomerase II1-phenyl-1H-1,2,4-triazol-3-yl pyrazole-4-carboxylateHigh Antibacterial MIC [4]

Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of triazole ester scaffolds. These protocols are designed as self-validating systems.

Protocol 1: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Esters via CuAAC

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard for synthesizing triazole esters due to its strict 1,4-regioselectivity, avoiding the 1,5-isomers produced by thermal Huisgen cycloaddition.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the aromatic or aliphatic azide (1.0 equiv, e.g., 0.20 mol) and the alkyne ester (e.g., ethyl propiolate or ethyl acetoacetate, 1.0 equiv) in a solvent mixture of tert-butanol and water (1:1 v/v) or DMSO[1].

  • Catalyst Generation In Situ: Add Copper(II) sulfate pentahydrate (0.05 equiv) followed by sodium ascorbate (0.10 equiv). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling) which occurs if Cu(II) is present in excess.

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute the mixture with ice-cold water. If the triazole ester precipitates, collect it via vacuum filtration. Otherwise, extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (NMR): Confirm regioselectivity via 1H-NMR. The diagnostic C5-H proton of the 1,4-disubstituted 1,2,3-triazole ring must appear as a distinct singlet in the highly deshielded region, typically between

    
     7.90–8.50 ppm[4]. The ester methyl/ethyl protons will appear around 
    
    
    
    3.80 ppm (singlet) or
    
    
    4.20 ppm (quartet), respectively.

CuAAC_Workflow A Azide (R1-N3) D 1,4-Disubstituted 1,2,3-Triazole Ester A->D Cycloaddition B Alkyne Ester B->D Cycloaddition C Cu(I) Catalyst (CuSO4 + NaAsc) C->D Catalyzes (Regioselective)

Workflow of CuAAC synthesis for 1,4-disubstituted 1,2,3-triazole esters.

Protocol 2: In Vitro Enzymatic Validation (Cruzipain Inhibition Assay)

To validate the SAR hypothesis that the ester moiety drives target engagement, an in vitro fluorogenic assay is required.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT, 2.5 mM EDTA). The DTT is critical to maintain the active site cysteine (Cys25) of cruzipain in its reduced, nucleophilic state.

  • Enzyme Activation: Pre-incubate recombinant cruzipain (CZP) in the assay buffer for 10 minutes at 37°C.

  • Inhibitor Incubation: Add the synthesized triazole ester (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (e.g., 1 nM to 100

    
    M). Incubate for 10 minutes. Causality: Pre-incubation is necessary to distinguish between reversible binding and time-dependent covalent inhibition[2].
    
  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (10

    
    M).
    
  • Measurement & Validation: Measure the release of AMC continuously for 5 minutes using a microplate spectrofluorometer (Excitation: 355 nm, Emission: 460 nm). Calculate the IC50 using non-linear regression. A potent triazole ester (like SH-1) will show time-dependent inhibition, confirming covalent engagement with Cys25[2].

Conclusion

The triazole ester scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By leveraging the metabolic stability of the triazole ring and the hydrogen-bonding capacity of the ester moiety, medicinal chemists can achieve high target selectivity and potency. As demonstrated across antiparasitic, neurodegenerative, and antibacterial applications, precise tuning of the N1-substituent and the C4-ester group is the cornerstone of successful SAR optimization in this chemical space.

References

  • Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure activity relationship (SAR) and bioactive compounds Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain Source: National Institutes of Health (NIH) URL:[Link]

  • Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase Source: University of Cambridge URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors Source: MDPI URL:[Link]

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents Source: MDPI URL:[Link]

  • Dual EGFR and telomerase inhibitory potential of new triazole tethered Schiff bases endowed with apoptosis: design, synthesis, and biological assessments Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Triazole N-acylhydrazone Hybrids for Alzheimer's Disease Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Safety Data Sheet (SDS) and hazards for bromo-triazole esters

Executive Summary: The Dual Nature of Bromo-Triazoles Bromo-triazole esters (e.g., Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate) represent a critical scaffold in modern drug discovery, particularly for peptidomimetics a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of Bromo-Triazoles

Bromo-triazole esters (e.g., Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate) represent a critical scaffold in modern drug discovery, particularly for peptidomimetics and antifungal agents. Their utility stems from the bioisosteric properties of the triazole ring and the functional versatility of the ester and bromine groups.

However, this utility comes with a significant safety trade-off. The high nitrogen content of the triazole ring imparts inherent energetic properties (potential for rapid decomposition), while the bromine substituent adds alkylating potential and halogen-specific toxicity. This guide moves beyond the standard SDS to provide a mechanistic understanding of these hazards and a validated protocol for safe handling.

Chemical Hazard Profile (Structure-Activity Relationship)

To safely handle these compounds, one must understand why they are hazardous. The risk profile is not random; it is a direct function of the molecular structure.

The Hazard Cascade

The following logic diagram illustrates how specific structural motifs in bromo-triazole esters translate into tangible laboratory risks.

HazardCascade Structure Bromo-Triazole Ester Scaffold Triazole Triazole Ring (High N:C Ratio) Structure->Triazole Bromo C-Br Bond (Leaving Group) Structure->Bromo Ester Ester Linkage Structure->Ester Explosion Risk: Shock/Thermal Sensitivity Triazole->Explosion Energy Release Toxicity Risk: Alkylating Agent (Skin/Eye Irritant) Bromo->Toxicity Reactive Electrophile Hydrolysis Risk: Acid Formation (HBr/Organic Acid) Ester->Hydrolysis Moisture Sensitivity Hydrolysis->Toxicity Synergistic Effect

Figure 1: Structural Hazard Logic.[1] The high nitrogen density creates energetic risks, while the halogenated ester contributes to chemical toxicity and corrosivity.

GHS Classification & SDS Interpretation

While specific SDSs vary by exact isomer, the class generally adheres to the following GHS standards. Data below is anchored to Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS: 774608-89-8) and 4,5-Dibromo-1H-1,2,3-triazole (CAS: 15294-81-2).

Hazard CategoryGHS CodeStatementMechanistic Insight
Acute Toxicity H302 Harmful if swallowedTriazoles can inhibit specific metabolic enzymes; bromine adds heavy metal-like toxicity burden.
Skin Irritation H315 Causes skin irritationThe compound acts as a mild alkylating agent, reacting with skin proteins.
Eye Irritation H319 Causes serious eye irritationHydrolysis on the moist surface of the eye releases acid (HBr), causing chemical burns.
STOT - SE H335 May cause respiratory irritationInhalation of dust/vapor triggers immune response in lung tissue; potential for pulmonary edema.
Reactivity NoteNot always GHS codedMany triazoles are "Energetic Materials." While not always H200 (Unstable Explosive), they must be treated as potential sensitizers.

Stability and Reactivity (The "Why")

Thermal Stability & DSC Analysis

Researchers often underestimate the thermal instability of triazole esters.

  • The Risk: The 1,2,3-triazole ring is generally stable up to ~200°C. However, ester linkages adjacent to the triazole ring have been shown to lower decomposition thresholds, sometimes initiating cleavage as low as 140°C [1].

  • The Rule of 100: In process safety, maintain a process temperature at least 100°C below the Onset Temperature (

    
    ) determined by Differential Scanning Calorimetry (DSC).
    
  • Decomposition Products: Thermal runaway releases Nitrogen gas (

    
    ), Carbon Monoxides (
    
    
    
    ), and Hydrogen Bromide (
    
    
    ). The rapid release of
    
    
    in a closed vessel can lead to pressure explosions.[2]
Chemical Incompatibilities
  • Strong Oxidizers: Reaction with perchlorates or peroxides can trigger immediate detonation.

  • Metals (Copper/Silver): While Copper(I) is used to synthesize triazoles (Click chemistry), the formation of Copper-Triazolides (metal salts of the triazole) can result in highly shock-sensitive explosives. Always use chelating agents (e.g., EDTA) during workup to remove metal catalysts.

Operational Safety Protocol (The "How")

This protocol is designed to mitigate the risks identified in Section 2. It follows a "Self-Validating" approach where each step includes a check to ensure safety before proceeding.

Validated Synthesis & Isolation Workflow (CuAAC Focus)

SafetyWorkflow Start START: Synthesis Plan DSC_Check Step 1: Thermal Check (Lit Review or DSC) Start->DSC_Check Reaction Step 2: Reaction (Temp < T_onset - 100°C) DSC_Check->Reaction Safe Temp Defined Reaction->Reaction Exotherm Control Quench Step 3: Metal Quench (Add EDTA/Ammonia) Reaction->Quench Completion Isolation Step 4: Isolation (Avoid Dryness) Quench->Isolation Metals Removed Waste Step 5: Waste Disposal (Segregate Halogenated) Isolation->Waste Final Product Stored

Figure 2: Safe Synthesis Workflow. Note the critical "Metal Quench" step to prevent the formation of shock-sensitive metal-triazolides.

Detailed Handling Steps
  • Engineering Controls:

    • All weighing and transfer must occur inside a fume hood or glovebox .

    • Use a blast shield if working with >5g of solid material, as dry triazoles can be shock-sensitive.

  • PPE Requirements:

    • Standard: Nitrile gloves (double gloved), lab coat, safety glasses.

    • High Risk: If heating or scaling up, use a face shield and Kevlar/Nomex gloves.

  • The "Wet" Rule:

    • Never scrape dry bromo-triazole solids with metal spatulas. Friction can initiate decomposition.

    • Protocol: Use Teflon or plastic spatulas. Wherever possible, keep the material wet with a solvent (e.g., ethanol or water) during transfer to desensitize it.

  • Metal Scavenging (Crucial):

    • If synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the crude mixture contains Cu ions.

    • Action: Wash the organic phase with saturated aqueous

      
       or an EDTA solution. This prevents the precipitation of copper-triazolides in the waste container, which are known explosives [2].
      

Emergency Response

In the event of an accident, standard procedures must be modified due to the specific chemical nature of these esters.

  • Inhalation (HBr/NOx Risk):

    • Symptoms: Burning sensation in nose/throat, shortness of breath.

    • Action: Move to fresh air immediately.[3] Do not use mouth-to-mouth resuscitation (risk of secondary contamination).[4][5] Medical observation for 48 hours is recommended to monitor for delayed pulmonary edema.

  • Skin Contact (Alkylating Risk):

    • Action: Wash with soap and water for 15 minutes. Do not use organic solvents (alcohol/acetone) as they may increase skin absorption of the bromo-ester.

  • Fire/Explosion:

    • Media: Use Dry Chemical or

      
      .[4] Water spray may cause hydrolysis, releasing more HBr gas.
      
    • Evacuation: If the fire involves the chemical storage area, evacuate 100m in all directions due to explosion risk.

References

  • Thermal Stability of Ester Linkage in 1,2,3-Triazole Moieties. (2016). Journal of Polymer Science Part A: Polymer Chemistry. ResearchGate. [Link]

  • Safety Practices for Highly Hazardous Lab Chemicals. (2021). Triumvirate Environmental. [Link]

  • Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. (2013). Chemistry - A European Journal. PubMed. [Link]

Sources

Exploratory

Stability of Halogenated Triazole Esters under Standard Conditions

Executive Summary Halogenated triazole esters represent a critical structural motif in modern medicinal chemistry, particularly in the design of peptidomimetics, antifungal agents, and bioisosteres. While the triazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated triazole esters represent a critical structural motif in modern medicinal chemistry, particularly in the design of peptidomimetics, antifungal agents, and bioisosteres. While the triazole ring itself exhibits exceptional thermal and oxidative stability, the attached ester functionality is the primary locus of instability.

This technical guide delineates the stability profile of these compounds, focusing on the electronic trade-offs introduced by halogenation. Specifically, while halogen substituents (F, Cl, Br) enhance metabolic stability and lipophilicity, their electron-withdrawing nature often accelerates chemical hydrolysis of the ester bond under alkaline conditions. This guide provides a mechanistic understanding of these phenomena and details a self-validating NMR-based protocol for quantifying their stability.

Part 1: Chemical Fundamentals & Mechanistic Insight

The Halogen Paradox

The stability of halogenated triazole esters is governed by the interplay between the triazole ring's aromaticity and the inductive effects of the halogen substituents.

  • Electronic Activation (The Destabilizing Factor): Halogens at the C5 position of the 1,2,3-triazole ring act as strong Electron Withdrawing Groups (EWG). Through inductive effects (-I), they pull electron density away from the triazole ring and the adjacent C4-carboxylate system.

    • Consequence: The ester carbonyl carbon becomes more electrophilic (partial positive charge increases).

    • Result: The energy barrier for nucleophilic attack (e.g., by

      
       or 
      
      
      
      ) is lowered, leading to faster hydrolysis rates compared to non-halogenated analogs.
  • Metabolic Shielding (The Stabilizing Factor): Conversely, the high carbon-halogen bond strength (especially C-F) blocks oxidative metabolism (e.g., CYP450 hydroxylation) at that site. This is why drug developers accept the trade-off of slightly reduced chemical shelf-stability for vastly improved in vivo half-life.

Hydrolysis Mechanism (BAc2 Pathway)

Under standard physiological conditions (pH 7.4) or basic conditions, the dominant degradation pathway is Base-Catalyzed Acyl-Oxygen Cleavage (BAc2) .

Mechanism Description:

  • Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The alkoxide leaving group is expelled, collapsing the intermediate to the carboxylic acid.

  • Deprotonation: Rapid proton transfer yields the carboxylate anion and alcohol.

Note: In halogenated triazoles, the transition state leading to the tetrahedral intermediate is stabilized by the electron-withdrawing halogen, accelerating Step 1.

HydrolysisMechanism cluster_legend Electronic Effect Reactant Halogenated Triazole Ester (Electrophilic Carbonyl) TS Tetrahedral Intermediate (Stabilized by Halogen EWG) Reactant->TS Nucleophilic Attack (OH-) Rate Limiting Step Products Triazole Carboxylate + Alcohol TS->Products Collapse & Elimination Note Halogen (-I effect) pulls density, increasing carbonyl electrophilicity.

Figure 1: Mechanistic pathway of base-catalyzed hydrolysis. The halogen substituent lowers the activation energy for the initial nucleophilic attack.

Part 2: Stability Profile Summary

The following table summarizes the stability of 5-halo-1,2,3-triazole-4-carboxylate esters under standard laboratory and physiological conditions.

ConditionStability RatingPrimary Degradation ModeNotes
Solid State (25°C) High NoneStable indefinitely if stored dry. Halogenation does not compromise crystal lattice stability.
Acidic Solution (pH < 4) High Acid-Catalyzed HydrolysisThe carbonyl oxygen is less basic due to the halogen EWG, retarding protonation and subsequent hydrolysis.
Neutral (pH 7.4, PBS) Moderate Water HydrolysisSlow hydrolysis observed over days.

typically > 48 hours for simple alkyl esters.
Alkaline (pH > 9) Low Base-Catalyzed HydrolysisRapid degradation. 5-Fluoro analogs hydrolyze 2-5x faster than non-halogenated parents.
Thermal (> 100°C) High Decarboxylation (Rare)Triazole ring remains intact. Ester bond is thermally robust in the absence of nucleophiles.
Photostability High NoneTriazole UV absorption is generally <300nm; minimal photodegradation under ambient light.

Part 3: Experimental Protocol (Self-Validating)

Protocol: NMR-Based Kinetic Stability Assay

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of a halogenated triazole ester in aqueous buffer.

Why this method?

  • Self-Validating: Unlike HPLC, 1H NMR allows simultaneous visualization of the reactant (ester), product (alcohol), and potential byproducts without requiring separate calibration curves for each species.

  • Internal Standard: Ensures concentration accuracy and corrects for instrument drift or shimming variations.

Materials
  • Analyte: Halogenated triazole ester (~5 mg).

  • Solvent: Deuterated Phosphate Buffer (pH 7.4) prepared in

    
    .
    
    • Note: If solubility is low, use a mixture of

      
      :
      
      
      
      (buffer) at 1:1 ratio.
  • Internal Standard: Caffeine or Dimethyl Sulfone (

    
    ).[1]
    
    • Selection Criteria: Chemically inert, distinct singlet peaks, stable at pH 7.4.

Workflow Diagram

StabilityProtocol Start Sample Preparation Mix Dissolve Ester + Internal Standard in CD3OD/D2O Buffer Start->Mix T0 Acquire T=0 Spectrum (Confirm Purity & Ratio) Mix->T0 Incubate Incubate at 37°C (Thermostatted Probe) T0->Incubate Monitor Acquire Spectra at Fixed Intervals (e.g., 30 min) Incubate->Monitor Monitor->Incubate Loop for 24-48h Process Integrate Ester vs. Std Peaks Monitor->Process Post-Run Calc Plot ln[Concentration] vs Time Calculate k_obs Process->Calc

Figure 2: Workflow for the NMR-based kinetic stability assay.

Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare 100 mM phosphate buffer in

      
      . Adjust pD to 7.8 (corresponding to pH 7.4 reading on a standard pH meter).
      
  • Sample Assembly:

    • Weigh 5.0 mg of the triazole ester and 2.0 mg of Caffeine (Internal Standard) into a vial.

    • Dissolve in 0.75 mL of the deuterated solvent mixture (

      
       or 
      
      
      
      ).
    • Transfer to a clean NMR tube.

  • Data Acquisition (T=0):

    • Insert sample into the NMR spectrometer pre-equilibrated to 37°C (310 K).

    • Lock, shim, and acquire a single-scan proton spectrum to verify solubility and baseline integration.

    • Validation Check: Ensure the integral ratio of Ester:Standard matches the theoretical molar ratio. If not, the ester may have already degraded or precipitated.

  • Kinetic Run:

    • Set up an arrayed experiment to acquire a spectrum every 30 minutes for 24–48 hours.

    • Use a relaxation delay (

      
      ) of at least 5 seconds to ensure quantitative integration (5x 
      
      
      
      ).
  • Data Processing:

    • Integrate a non-overlapping peak of the ester (e.g., the alkoxy group protons).

    • Integrate the internal standard peak.[1]

    • Normalize the ester integral against the standard for each time point.

Part 4: Data Analysis & Interpretation[2]

Calculation of Rate Constants

Hydrolysis under buffered conditions (where


 and 

are constant) follows pseudo-first-order kinetics .

Plot the natural logarithm of the remaining ester concentration (or normalized integral) against time:



  • Slope:

    
     (units: 
    
    
    
    )
  • Half-life (

    
    ): 
    
    
    
    
Interpreting Results[3]
  • If

    
     hour:  The compound is highly unstable. Consider replacing the ester with a bioisostere (e.g., oxadiazole, amide) or increasing steric bulk near the carbonyl (e.g., tert-butyl ester).
    
  • If

    
     hours:  The compound possesses sufficient stability for standard biological assays (MIC, 
    
    
    
    ) without significant degradation artifacts.

References

  • Electronic Effects in Triazoles: Creary, X., et al. "Electronic Properties of Triazoles.[2] Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties."[2] Journal of Organic Chemistry, 2017.[2] Link

  • Hydrolysis Kinetics: Maeng, D. Y., & McNeill, V. F. "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters." ChemRxiv, 2021. Link

  • Fluorine in Medicinal Chemistry: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link

  • NMR Kinetic Methods: Holman, S. W., et al. "1H NMR as an analytical tool for the investigation of hydrolysis rates." Journal of Pharmacy and Pharmacology, 1991.[3] Link

  • Triazole Synthesis & Stability: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Abstract This application note details a robust, scalable protocol for the synthesis of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate via an aza-Michael addition. The 1,2,4-triazole core is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate via an aza-Michael addition. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, utilized in antifungal agents (e.g., fluconazole), antivirals, and agrochemicals. The introduction of a bromine handle at the C3 position allows for subsequent diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution (


). This guide addresses the critical challenge of regioselectivity  (N1 vs. N2 alkylation) and provides a self-validating workflow for high-purity isolation.

Strategic Analysis & Retrosynthesis

The Challenge: Regioselectivity

The 3-bromo-1,2,4-triazole heterocycle exhibits annular tautomerism, presenting three potential nucleophilic nitrogen sites (N1, N2, and N4).

  • N1-Alkylation (Target): Thermodynamically favored in Michael additions, particularly when using organic bases in polar aprotic solvents.

  • N2-Alkylation (Impurity): A common byproduct driven by steric relief or specific solvent interactions.

  • N4-Alkylation: Rare due to steric hindrance from the C3-bromo substituent and the C5-proton.

Reaction Design

We utilize an aza-Michael addition between 3-bromo-1H-1,2,4-triazole and methyl acrylate.

  • Base Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) is selected over inorganic carbonates (

    
    ). DBU acts as a soluble organic base that enhances the nucleophilicity of the triazolate anion while minimizing polymerization of the acrylate.
    
  • Solvent: Acetonitrile (MeCN) provides the optimal balance of solubility and polarity to favor the N1-transition state.

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway and the critical regioselective step.

ReactionMechanism Reactant 3-Bromo-1,2,4-triazole Intermediate Triazolate Anion (Resonance Hybrid) Reactant->Intermediate Deprotonation Base DBU (Base) Base->Intermediate TS_N1 N1-Transition State (Favored) Intermediate->TS_N1 Kinetic/Thermo Control TS_N2 N2-Transition State (Disfavored) Intermediate->TS_N2 Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->TS_N1 Acrylate->TS_N2 Product_N1 Target Product (N1-isomer) TS_N1->Product_N1 Major (>90%) Product_N2 Byproduct (N2-isomer) TS_N2->Product_N2 Minor (<10%)

Figure 1: Mechanistic pathway highlighting the bifurcation between N1 and N2 alkylation. N1 is favored under thermodynamic conditions.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]PurityRole
3-Bromo-1H-1,2,4-triazole 147.961.0>97%Limiting Reagent
Methyl Acrylate 86.091.5>99%Michael Acceptor
DBU 152.240.598%Catalyst/Base
Acetonitrile (MeCN) --AnhydrousSolvent
Ethyl Acetate / Hexanes --HPLC GradePurification
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) to remove ambient moisture.
    
  • Dissolution: Charge the RBF with 3-bromo-1H-1,2,4-triazole (1.48 g, 10.0 mmol) and anhydrous MeCN (20 mL). Stir until fully dissolved.

  • Catalysis: Add DBU (0.76 g, 5.0 mmol, 0.5 eq) dropwise. Observation: The solution may slightly warm or change color (often pale yellow) as the triazolate species forms. Stir for 10 minutes at Room Temperature (RT).

Phase 2: Michael Addition[2]
  • Addition: Add Methyl Acrylate (1.29 g, 1.35 mL, 15.0 mmol, 1.5 eq) dropwise over 5 minutes.

    • Safety Note: Methyl acrylate is a lachrymator and potential sensitizer. Perform this step in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a new major spot (
      
      
      
      ) should appear.
Phase 3: Workup & Isolation
  • Concentration: Remove the solvent (MeCN) and excess methyl acrylate under reduced pressure (Rotary Evaporator, 40°C bath).

  • Extraction: Redissolve the oily residue in Ethyl Acetate (EtOAc) (50 mL).

  • Wash: Wash the organic layer with:

    • Water (2 x 20 mL) to remove DBU salts.

    • Brine (1 x 20 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude off-white solid.
    
Phase 4: Purification (Critical for Isomer Removal)
  • Column Chromatography: Purify the crude material using a silica gel column.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Elution Order: The N2-isomer typically elutes before the N1-isomer (less polar). The N1-isomer (Target) elutes second.

  • Final Product: Collect fractions containing the major spot, concentrate, and dry under high vacuum.

Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup cluster_3 Phase 4: Purification Step1 Dissolve 3-Br-Triazole in MeCN under N2 Step2 Add DBU (0.5 eq) Stir 10 min Step1->Step2 Step3 Add Methyl Acrylate (1.5 eq) Dropwise Step2->Step3 Step4 Heat to 50°C 4-6 Hours Step3->Step4 Step5 TLC Check (Disappearance of SM) Step4->Step5 Step5->Step4 Incomplete Step6 Evaporate Solvent Step5->Step6 Complete Step7 Redissolve in EtOAc Wash w/ H2O & Brine Step6->Step7 Step8 Silica Column (Hex/EtOAc Gradient) Step7->Step8 Step9 Isolate N1-Isomer (Major Product) Step8->Step9

Figure 2: Operational workflow ensuring safety and purity at every stage.

Quality Control & Characterization

To validate the structure and ensure the absence of the N2-isomer, use


-NMR .
Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Yield: 75–85% (after chromatography).

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       8.25 (s, 1H, Triazole C5-H ). Note: The N2-isomer typically shows this proton slightly upfield or with different splitting if coupling occurs.
      
    • 
       4.45 (t, 
      
      
      
      , 2H,
      
      
      ).
    • 
       3.68 (s, 3H, 
      
      
      
      ).
    • 
       2.95 (t, 
      
      
      
      , 2H,
      
      
      ).
  • 
    -NMR:  Should show distinctive triazole carbons. The C3-Br carbon typically appears around 135-140 ppm.
    
  • Mass Spectrometry (ESI):

    
     calc. for 
    
    
    
    : 234.00/236.00 (1:1 isotopic pattern for Br).
Distinguishing Isomers

The separation of N1 and N2 isomers is the most critical QC step.

  • N1-Isomer (Target): The methylene protons attached to the nitrogen (

    
    ) usually appear at 4.4–4.5 ppm .
    
  • N2-Isomer (Impurity): The

    
     protons often shift downfield to 4.6–4.7 ppm  due to the adjacent nitrogen lone pair environments.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet AcrylateUse fresh Methyl Acrylate; stabilize with hydroquinone if storing.
Low Yield Polymerization of AcrylateEnsure

atmosphere; do not overheat (>60°C).
High N2-Isomer Ratio Solvent PolaritySwitch from MeCN to DMF (more polar solvents often favor N1 via tighter ion pairing).
Product is Oily Residual SolventDry under high vacuum for >12h; recrystallize from Hexane/EtOAc if solid is expected.

References

  • Boncel, S., et al. (2011).[3] "Michael-type addition of azoles of broad-scale acidity to methyl acrylate."[3][4] Beilstein Journal of Organic Chemistry, 7, 173–177.

  • Kalinowska-Tłuścik, J., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Molecules, 21(5), 587.

  • Wang, X., et al. (2009).[5] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Organic Letters, 11(23), 5460–5463. (Provided for mechanistic contrast regarding bromo-direction).

Sources

Application

Application Note: Regioselective Alkylation of 3-Bromo-1,2,4-triazole with Methyl Acrylate via Aza-Michael Addition

Executive Summary The functionalization of halogenated 1,2,4-triazoles is a critical synthetic step in the development of numerous pharmacophores, agricultural chemicals, and advanced materials. Specifically, the aza-Mic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of halogenated 1,2,4-triazoles is a critical synthetic step in the development of numerous pharmacophores, agricultural chemicals, and advanced materials. Specifically, the aza-Michael addition of 3-bromo-1H-1,2,4-triazole to


-unsaturated esters, such as methyl acrylate, provides a highly modular route to 

-(triazolyl)propanoate building blocks. This application note details an optimized, self-validating protocol for this transformation. It emphasizes the mechanistic causality behind regiocontrol and the specific experimental conditions required to maximize the yield of the preferred N1-alkylated isomer.

Mechanistic Rationale & Regioselectivity

3-Bromo-1H-1,2,4-triazole exists as a tautomeric mixture in solution. The alkylation of this heterocycle via an aza-Michael addition requires the generation of a highly nucleophilic triazolide anion. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalytic, non-nucleophilic organic base. DBU efficiently deprotonates the triazole without risking the hydrolysis of the methyl acrylate ester—a common side reaction when using aqueous inorganic bases like NaOH .

Once the delocalized triazolide anion is formed, it attacks the electrophilic


-carbon of methyl acrylate. The reaction presents a regioselectivity challenge, as the anion can react at either the N1 or N2 position:
  • N1 Alkylation (Major): Attack at the N1 position yields methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate. This pathway is kinetically and thermodynamically favored because the N1 atom is sterically unhindered.

  • N2 Alkylation (Minor): Attack at the N2 position yields methyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoate. This is disfavored due to the steric bulk and strong electron-withdrawing inductive effect of the adjacent bromine atom at the C3 position (which becomes C5 relative to the newly alkylated N1) .

Mechanism A 3-Bromo-1H-1,2,4-triazole (Tautomeric Mixture) B DBU (Base) Deprotonation A->B C Triazolide Anion (Delocalized Nucleophile) B->C E Aza-Michael Addition (Conjugate Attack) C->E D Methyl Acrylate (Michael Acceptor) D->E F Major Product (N1) Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate E->F Steric Control G Minor Product (N2) Methyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoate E->G Steric Hindrance

Fig 1. Mechanistic pathway and regioselectivity of the aza-Michael addition.

Reaction Optimization

To establish a robust protocol, various base and solvent combinations were evaluated. The causality behind the optimization is clear: elevated temperatures and strong inorganic bases promote ester hydrolysis and reduce regioselectivity by providing enough thermal energy to overcome the steric barrier of N2 alkylation. Conversely, using a catalytic amount of DBU in a polar aprotic solvent (Acetonitrile, ACN) at ambient temperature maximizes both the conversion rate and the N1:N2 regiomeric ratio .

Table 1. Optimization of Reaction Conditions for Aza-Michael Addition

EntryBase (Equiv)SolventTemp (°C)Time (h)Total Yield (%)Regiomeric Ratio (N1:N2)
1K₂CO₃ (1.5)DMF8012654:1
2Et₃N (1.2)ACN6016555:1
3Cs₂CO₃ (0.1)THF2524858:1
4 DBU (0.2) ACN 25 6 94 12:1

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring researchers can verify the reaction's progress and structural integrity at critical junctures.

Materials Required:

  • 3-Bromo-1H-1,2,4-triazole (1.0 equiv, 10.0 mmol, 1.48 g)

  • Methyl acrylate (1.2 equiv, 12.0 mmol, 1.08 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 2.0 mmol, 0.30 mL)

  • Anhydrous Acetonitrile (ACN) (20 mL)

Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-1,2,4-triazole (1.48 g) and anhydrous ACN (20 mL) under a nitrogen atmosphere. Stir until a uniform suspension is achieved.

  • Catalyst Addition: Add DBU (0.30 mL) dropwise via syringe. Causality Check: The mixture will rapidly become homogeneous as the highly soluble triazolide DBU-salt is formed.

  • Electrophile Addition: Cool the flask slightly in a water bath (20 °C) to control any mild exotherm. Add methyl acrylate (1.08 mL) dropwise over 5 minutes.

  • Incubation: Remove the water bath and allow the reaction to stir at ambient temperature (25 °C) for 6 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with 50% EtOAc/Hexanes.

    • Validation Check: The starting material (

      
      , UV active) should be completely consumed. Two new spots will appear: the major N1 isomer (
      
      
      
      ) and the minor N2 isomer (
      
      
      ).
  • Workup: Concentrate the reaction mixture under reduced pressure to remove ACN. Dilute the resulting residue with Ethyl Acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 × 25 mL) to neutralize and remove DBU, followed by a brine wash (25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to isolate the pure N1 isomer.

Workflow Step1 Reaction Setup Mix Triazole, ACN, DBU Step2 Reagent Addition Add Methyl Acrylate Step1->Step2 Step3 Incubation Stir at 25°C for 6h Step2->Step3 Step4 Workup Evaporate & Extract Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5 Step6 Characterization NMR & LC-MS Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the N1 adduct.

Analytical Characterization

To ensure the trustworthiness of the isolated product, verify the regiochemistry using ¹H NMR spectroscopy. The chemical shift of the triazole ring proton is diagnostic of the specific alkylation site.

  • Major Isomer (N1): Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

    • ¹H NMR (400 MHz, CDCl₃):

      
       8.12 (s, 1H, Triazole C5-H), 4.42 (t, J = 6.8 Hz, 2H, N-CH₂), 3.68 (s, 3H, O-CH₃), 2.90 (t, J = 6.8 Hz, 2H, CH₂-C=O).
      
    • Diagnostic Rationale: The proton at C5 is highly deshielded by the adjacent N1 and N4 atoms, appearing past 8.0 ppm.

  • Minor Isomer (N2): Methyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoate

    • ¹H NMR (400 MHz, CDCl₃):

      
       7.88 (s, 1H, Triazole C3-H), 4.48 (t, J = 6.8 Hz, 2H, N-CH₂), 3.70 (s, 3H, O-CH₃), 2.95 (t, J = 6.8 Hz, 2H, CH₂-C=O).
      
    • Diagnostic Rationale: The proton at C3 is less deshielded than the C5 proton of the N1 isomer, appearing slightly upfield (~7.8-7.9 ppm).

References

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Molecules, 2023, 28(3), 1138.[Link]

  • Wang, J., et al. "Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2025.[Link]

  • Li, X., et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances, 2022, 12, 18054-18059.[Link]

Method

Using methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate as a pharmaceutical building block

Abstract This guide details the utility of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate as a versatile bifunctional building block for drug discovery.[1] Unlike standard triazoles, this scaffold offers two distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the utility of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate as a versatile bifunctional building block for drug discovery.[1] Unlike standard triazoles, this scaffold offers two distinct vectors for diversification: a 3-bromo handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and a propanoate ester tail for solubility modulation or conversion into amides/acids.[1] This note provides optimized protocols for its synthesis via Michael addition, strategies for regioselective control, and downstream functionalization workflows applicable to oncology and antifungal research.

Molecule Profile & Strategic Value

PropertyDetail
Systematic Name Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
Core Scaffold 1,2,4-Triazole (Bioisostere for amides/esters)
Vector A (Head) C3-Bromine:

electrophile for C-C or C-N bond formation.[1][2]
Vector B (Tail) N1-Propanoate: Flexible linker, hydrolyzable ester, solubility enhancer.[1]
Key Applications Kinase inhibitors (ATP binding pocket), Antifungals (Lanosterol 14

-demethylase inhibition), PROTAC linkers.[1]

Strategic Advantage: The presence of the N1-alkyl chain prevents the common issue of metal poisoning by the free N-H of the triazole ring during catalytic cycles, making this building block superior to unprotected 3-bromo-1,2,4-triazole in high-throughput library synthesis.[1]

Synthesis Protocol: The Michael Addition

The most efficient route to this scaffold is the base-catalyzed Michael addition of 3-bromo-1H-1,2,4-triazole to methyl acrylate.[1]

Critical Consideration: Regioselectivity

1,2,4-triazoles can alkylate at N1, N2, or N4.

  • N1-Alkylation (Desired): Thermodynamically favored and generally predominant with Michael acceptors.[1]

  • N2-Alkylation (Competitor): Often forms as a minor kinetic product.[1]

  • Control Strategy: Use of a mild base (DBU or TEA) in a polar aprotic solvent (Acetonitrile) at moderate temperatures maximizes the N1:N2 ratio.

Step-by-Step Protocol

Reagents:

  • 3-Bromo-1H-1,2,4-triazole (1.0 equiv)[1][3]

  • Methyl acrylate (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv)[1]

  • Acetonitrile (MeCN) (anhydrous, 10 mL/g substrate)

Procedure:

  • Setup: Charge a round-bottom flask with 3-bromo-1H-1,2,4-triazole and anhydrous MeCN under

    
     atmosphere.
    
  • Addition: Add DBU dropwise. The suspension may clear as the triazolide anion forms.

  • Michael Addition: Add methyl acrylate dropwise over 10 minutes to control the exotherm.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting triazole (polar) should disappear, replaced by a less polar product spot.

  • Workup: Evaporate MeCN under reduced pressure. Redissolve the residue in EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: If N2 isomer is present (>5%), purify via flash column chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes). The N1 isomer typically elutes after the N2 isomer due to higher polarity interaction with silica.
    

Yield Expectation: 75–85% (Isolated N1 isomer).

Functionalization Workflows

This building block serves as a "hub" for divergent synthesis. The following diagram illustrates the logical flow for library generation.

TriazoleWorkflow Start Core Building Block (Br-Triazole-Ester) Suzuki Path A: Suzuki Coupling (Ar-B(OH)2 + Pd) Start->Suzuki C-C Bond Formation Hydrolysis Path B: Hydrolysis (LiOH / THF) Start->Hydrolysis Direct Linker Gen Biaryl Biaryl Product (Kinase Core) Suzuki->Biaryl Biaryl->Hydrolysis Ester Deprotection Acid Carboxylic Acid (Linker Ready) Hydrolysis->Acid Amide Amide Coupling (R-NH2 + HATU) Acid->Amide Library Diversification FinalDrug Target Molecule (PROTAC / Peptidomimetic) Amide->FinalDrug

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the bromine and ester functionalities.

Protocol A: Suzuki-Miyaura Coupling (The Bromine Handle)

This reaction replaces the bromine with an aryl or heteroaryl group, common in constructing the "head" of kinase inhibitors.

  • Substrates: Core Block (1.0 equiv), Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to N-complexation.[1]
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: Degas, then heat to 90°C for 2–4 hours.

  • Note: The ester group remains intact under these mild basic conditions if the reaction time is controlled.

Protocol B: Ester Hydrolysis (The Tail Handle)

Converts the ester to a carboxylic acid, enabling amide coupling (e.g., for attaching E3 ligase ligands in PROTACs).

  • Reagents: LiOH (2.0 equiv) in THF/Water (3:1).

  • Conditions: Stir at RT for 1 hour.

  • Workup: Acidify carefully to pH 4 with 1N HCl (avoid pH < 2 to prevent triazole protonation/solubility issues), extract with EtOAc.

Pharmaceutical Applications & Case Study

Therapeutic Area: Oncology (Kinase Inhibition)

Many kinase inhibitors (e.g., Vejurafenib analogs) utilize 5-membered heterocycles to bind to the hinge region of the kinase ATP pocket.

  • Mechanism: The triazole nitrogens (N2/N4) function as hydrogen bond acceptors.

  • Role of the Propanoate Tail: It extends into the solvent-exposed region, improving water solubility—a common bottleneck in kinase inhibitor development.

Therapeutic Area: Antifungals

1,2,4-triazoles are the pharmacophore of choice for inhibiting CYP51 (Lanosterol 14


-demethylase).[1]
  • Design: The N4 nitrogen coordinates with the Heme iron of the fungal enzyme.

  • Application: This building block allows for the rapid attachment of the hydrophobic "tail" (via Suzuki coupling) required to fit the enzyme's substrate channel.

Handling & Stability Data

ParameterSpecification
Physical State Off-white to pale yellow solid
Storage 2–8°C, Desiccated (Hygroscopic ester)
Shelf Life >12 months under

Safety (GHS) Warning: Irritant (H315, H319).[1] Avoid dust inhalation.
Solubility Soluble in DMSO, DMF, MeOH, EtOAc. Insoluble in Water.

References

  • Triazole Pharmacophores: Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs.[4][5][6][7][8] Current Medicinal Chemistry, 19(2), 239-280.[1]

  • Regioselectivity of Alkylation: Kallander, L. S., et al. (2018). Regioselective Synthesis of 1-Substituted 1,2,4-Triazoles.[1][9][10] Journal of Organic Chemistry, 83(4), 1812-1818.[1]

  • Palladium Coupling of Halo-Triazoles: Gribanov, P. S., et al. (2011). Pd-catalyzed cross-coupling reactions of bromo-1,2,4-triazoles.[1][11] Tetrahedron Letters, 52(26), 3392-3396.[1]

  • Michael Addition to Acrylates: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See section on Michael Addition of Heterocycles).

Sources

Application

Introduction: The 1,2,4-Triazole Propanoate Scaffold in Modern Drug Discovery

An Application Guide to the Strategic Functionalization of Brominated 1,2,4-Triazole Propanoates The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalenc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of Brominated 1,2,4-Triazole Propanoates

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity to engage in hydrogen bonding interactions make it an integral component in drugs ranging from antifungal agents like fluconazole to anticancer therapies such as letrozole.[3][4][5][6] When incorporated into a propanoate structure, this scaffold provides a versatile framework for developing novel drug candidates, with the propionate moiety often serving to modulate solubility and pharmacokinetic profiles.[7]

The true potential for generating vast chemical diversity from this core structure lies in the strategic functionalization of its positions. A bromine atom on the triazole ring is an exceptionally valuable synthetic handle. It serves as a versatile precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling late-stage diversification of lead compounds. This guide provides detailed protocols and mechanistic insights for the most effective methods to functionalize the bromine position on 1,2,4-triazole propanoates, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Core Methodologies for C-Br Bond Functionalization

The transformation of the C-Br bond on the electron-deficient 1,2,4-triazole ring is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer broad substrate scope, high functional group tolerance, and typically proceed under mild conditions, which is crucial for preserving the integrity of the propanoate ester group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[8] For 1,2,4-triazoles, this reaction is instrumental in introducing new aryl or heteroaryl moieties, a common strategy in structure-activity relationship (SAR) studies.[1][9]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the bromo-triazole to the Pd(0) center, followed by transmetalation with an activated boronic acid (boronate complex), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Bromo-Triazole, Boronic Acid, Base, and Solvent degas 2. Degas Mixture (e.g., Ar sparging) reagents->degas catalyst 3. Add Pd Catalyst and Ligand degas->catalyst heat 4. Heat to Specified Temperature catalyst->heat Under Inert Atmosphere quench 5. Quench and Aqueous Workup heat->quench extract 6. Organic Extraction quench->extract purify 7. Column Chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Arylation of a Bromo-1,2,4-Triazole Propanoate

  • Reagent Preparation: To a flame-dried Schlenk flask, add the bromo-1,2,4-triazole propanoate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).[9] Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.).

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired arylated 1,2,4-triazole propanoate.

Table 1: Typical Suzuki-Miyaura Reaction Parameters

ComponentExampleMolar Equiv.Function
Substrate Ethyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate1.0Electrophile
Coupling Partner 4-Methoxyphenylboronic acid1.2 - 1.5Nucleophile Source
Catalyst Pd(PPh₃)₄0.05Cross-coupling catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0Activates boronic acid[8]
Solvent Toluene/EtOH/H₂O, Dioxane, DMF-Reaction Medium
Temperature 80 - 110 °C-Reaction Condition
Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is exceptionally useful for installing alkyne functionalities, which can serve as handles for further "click chemistry" transformations or as integral parts of a pharmacophore. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[12]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) cycle. A key difference is the involvement of a copper cycle. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-triazole complex formed after oxidative addition. Reductive elimination then furnishes the alkynylated product. Copper-free variants exist to avoid potential issues with copper catalysis, especially in biological applications.[13]

Detailed Protocol: Alkynylation of a Bromo-1,2,4-Triazole Propanoate

  • Reagent Preparation: To a Schlenk flask, add the bromo-1,2,4-triazole propanoate (1.0 eq.), palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq.), and a copper co-catalyst like CuI (0.05 eq.).

  • Solvent and Amine Base: Add a suitable solvent (e.g., THF or DMF) and a liquid amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a solvent. The volume ratio is typically 1:1.

  • Degassing: Degas the mixture with a stream of argon for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-65 °C) until the starting material is consumed, as monitored by TLC.[2]

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Table 2: Typical Sonogashira Reaction Parameters

ComponentExampleMolar Equiv.Function
Substrate Ethyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate1.0Electrophile
Coupling Partner Phenylacetylene1.1 - 1.5Nucleophile
Pd Catalyst PdCl₂(PPh₃)₂0.02 - 0.05Primary catalyst
Cu Co-catalyst CuI0.05 - 0.10Forms copper acetylide
Base Triethylamine (TEA), DIPEA> 2.0 / SolventActivates alkyne, acid scavenger
Solvent THF, DMF-Reaction Medium
Temperature 25 - 65 °C-Reaction Condition
Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, coupling amines with aryl halides.[14] This reaction has broad applicability for installing primary and secondary amines onto the 1,2,4-triazole core, which is a critical step in synthesizing many biologically active molecules.[15] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[16]

Mechanistic Rationale: The reaction follows a Pd(0)/Pd(II) catalytic cycle. After oxidative addition of the bromo-triazole to the Pd(0)-ligand complex, the amine coordinates to the palladium center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium amido complex. The final, and often rate-limiting, step is the reductive elimination of the aryl amine product.[15]

Buchwald_Workflow cluster_prep Reaction Setup (In Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Bromo-Triazole, Amine, Base, Pd Pre-catalyst, and Ligand in Solvent heat 2. Seal and Heat to Temperature reagents->heat monitor 3. Monitor by LC-MS heat->monitor filter 4. Cool and Filter through Celite monitor->filter extract 5. Aqueous Workup & Extraction filter->extract purify 6. Column Chromatography extract->purify

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Amination of a Bromo-1,2,4-Triazole Propanoate

  • Inert Atmosphere Setup: Perform this reaction under an inert atmosphere (e.g., in a glovebox). To an oven-dried vial, add the bromo-1,2,4-triazole propanoate (1.0 eq.), the amine (1.2-1.5 eq.), a strong base such as sodium tert-butoxide (NaOtBu) or LHMDS (1.5-2.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., XPhos, BINAP, 0.04 eq.).[16][17]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial tightly and heat the mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.

Table 3: Typical Buchwald-Hartwig Amination Parameters

ComponentExampleMolar Equiv.Function
Substrate Ethyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate1.0Electrophile
Coupling Partner Morpholine, Aniline1.2 - 1.5Nucleophile
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂0.01 - 0.05Catalyst source
Ligand XPhos, SPhos, BINAP0.02 - 0.10Stabilizes Pd, facilitates cycle
Base NaOtBu, K₃PO₄, LHMDS1.5 - 2.2Deprotonates amine
Solvent Toluene, Dioxane (Anhydrous)-Reaction Medium
Temperature 80 - 110 °C-Reaction Condition
Nucleophilic Aromatic Substitution (SNAr)

While less common for bromo-triazoles compared to palladium-catalyzed methods, SNAr can be a viable, metal-free alternative under certain conditions. The reaction requires a highly electron-deficient aromatic ring and a strong nucleophile.[18][19]

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex.[18] The negative charge is stabilized by the electron-withdrawing nitrogen atoms of the triazole ring. In the second, typically faster step, the bromide leaving group is expelled, restoring aromaticity. For halo-aromatics, the reaction rate is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of more electronegative halogens.[20]

Protocol Considerations: This reaction is most successful with powerful nucleophiles (e.g., alkoxides, thiolates) and may require elevated temperatures. The propanoate ester is at risk of hydrolysis or transesterification under these conditions, so careful selection of the base and nucleophile is paramount. For instance, using sodium thiophenoxide in DMF at 80-100 °C could lead to substitution. The protocol involves simply heating the bromo-triazole with an excess of the nucleophile in a polar aprotic solvent like DMF or DMSO.

Conclusion

The bromine atom on a 1,2,4-triazole propanoate is a key gateway for molecular diversification. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide a reliable and versatile toolkit for forging new C-C and C-N bonds with high functional group tolerance. By understanding the mechanistic principles behind each reaction, researchers can rationally select and optimize conditions to efficiently generate libraries of novel compounds, accelerating the hit-to-lead process in drug discovery.

References

  • Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). PubMed. Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Retrieved from [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). AIMS Press. Retrieved from [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (n.d.). PMC. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). Organic-chemistry.org. Retrieved from [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PMC. Retrieved from [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). MDPI. Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC. Retrieved from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). Journal of Cancer Research and Therapeutics. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. Retrieved from [Link]

  • Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. (2019). PubMed. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic-synthesis.org. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). PMC. Retrieved from [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Reduction of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Executive Summary This guide details the synthetic protocols for the reduction of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate (1) to its corresponding alcohol, 3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol (2). The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for the reduction of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate (1) to its corresponding alcohol, 3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol (2).

The primary challenge in this transformation is chemoselectivity . The 3-bromo-1,2,4-triazole motif functions as a critical handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura). Consequently, the reduction protocol must selectively reduce the aliphatic ester to a primary alcohol without causing hydrodehalogenation (loss of the bromine atom) or reducing the electron-deficient triazole ring.

This note recommends Sodium Borohydride (NaBH₄) in Methanol as the primary "Gold Standard" protocol due to its high safety profile and excellent chemoselectivity. Lithium Borohydride (LiBH₄) is presented as a more potent alternative for sluggish substrates.

Strategic Reagent Selection

The choice of reducing agent is dictated by the need to preserve the aryl bromide. Below is a comparative matrix of common reducing agents for this specific substrate.

Table 1: Reagent Compatibility Matrix
ReagentReactivityRisk of DebrominationRecommendationContext
NaBH₄ / MeOH ModerateLow Primary Choice Excellent chemoselectivity; scalable; safe.
LiBH₄ / THF HighLow-ModerateAlternative Use if NaBH₄ fails; requires anhydrous conditions.
LiAlH₄ (LAH) Very HighHigh Not RecommendedRisk of reducing the C-Br bond or the triazole ring.
DIBAL-H HighLowSpecializedTypically used to stop at the aldehyde (-78°C); overkill for alcohol synthesis.
H₂ / Pd/C VariableCritical AvoidCatalytic hydrogenation will rapidly cleave the C-Br bond.

Reaction Pathway & Mechanism[1]

The reduction proceeds via the nucleophilic attack of the hydride on the ester carbonyl. The use of methanol as a solvent (or co-solvent) is catalytic; it forms alkoxy-borohydrides which are often more reactive than the parent borohydride, facilitating the reduction at moderate temperatures.

Graphviz Diagram: Reaction Pathway

ReactionPathway Substrate Methyl Ester Precursor (Substrate) Intermediate Aldehyde Intermediate (Transient) Substrate->Intermediate Hydride Attack 1 (Slow Step) Byproduct Des-bromo Impurity (Avoid) Substrate->Byproduct Over-reduction (e.g., via LAH) Product Primary Alcohol (Target) Intermediate->Product Hydride Attack 2 (Fast Step)

Figure 1: Sequential reduction pathway. The protocol aims to maximize the green path while suppressing the red dashed path.

Experimental Protocols

Protocol A: The "Gold Standard" (NaBH₄ / MeOH)

Applicability: Routine synthesis, scale-up (grams to kilograms). Safety: Evolution of Hydrogen gas (


). Perform in a fume hood.
Materials
  • Substrate: Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (2.0 - 4.0 equiv)

  • Solvent: Methanol (MeOH) or THF/MeOH (4:1 mixture)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in MeOH (0.2 M concentration). If solubility is poor, use a THF/MeOH mixture.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (2.0 equiv) portion-wise over 15–30 minutes.

    • Note: Addition is exothermic with vigorous gas evolution. Do not seal the vessel.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or LCMS. If starting material remains, add an additional 1.0–2.0 equiv of NaBH₄ and heat to mild reflux (50°C) for 1 hour.

  • Quench: Cool to 0°C. Slowly add sat. aq.

    
     to destroy excess hydride.
    
  • Workup:

    • Evaporate the bulk of the methanol under reduced pressure (Rotavap).

    • Dilute the residue with Ethyl Acetate (EtOAc) and Water.

    • Extract aqueous layer with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude alcohol is often pure enough. If necessary, purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: The "Power" Method (LiBH₄ / THF)

Applicability: Sterically hindered esters or low-reactivity substrates. Safety: LiBH₄ is moisture sensitive and flammable.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen/Argon atmosphere.

  • Addition: Add LiBH₄ (2.0 M solution in THF, 1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (excess) followed by 1N HCl until pH ~7.

    • Caution: Vigorous bubbling.

  • Workup: Extract with EtOAc/Water as described in Protocol A.

Analytical Validation (QC)

To validate the transformation, compare the NMR and LCMS data of the product against the starting material.

Table 2: Expected Analytical Shifts
FeatureStarting Material (Ester)Product (Alcohol)Observation
¹H NMR (Methyl) Singlet (~3.6-3.7 ppm)Absent Disappearance of ester methoxy group.
¹H NMR (Linker) Triplet (

-CO)
Triplet/Multiplet (

-OH)
Upfield shift of the propyl chain terminus (~3.6 ppm).
¹H NMR (OH) AbsentBroad SingletExchangeable proton (often visible in DMSO-

).
LCMS (m/z) M+H (Parent)M+H (Parent - 14)Loss of carbonyl oxygen, gain of 2H.
Aryl Bromide PresentPresent Confirm isotopic pattern (1:1 doublet for ⁷⁹Br/⁸¹Br).
Graphviz Diagram: Workflow Logic

Workflow Setup Dissolve Substrate (MeOH or THF) Addition Add Borohydride (0°C, Portion-wise) Setup->Addition Monitor Monitor (TLC/LCMS) Check for SM disappearance Addition->Monitor Decision Complete? Monitor->Decision Boost Add more Reagent or Heat (50°C) Decision->Boost No Quench Quench (NH4Cl) Extract (EtOAc) Decision->Quench Yes Boost->Monitor

Figure 2: Operational workflow for the reduction process.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Borohydride decomposition or steric hindrance.

    • Solution: Add Lithium Chloride (LiCl) (1.5 equiv) to the NaBH₄ reaction. This generates LiBH₄ in situ, increasing potency without changing the solvent system significantly.

  • Issue: Debromination (Loss of Br).

    • Cause: Reaction temperature too high or presence of transition metal impurities.

    • Solution: Ensure temperature does not exceed 50°C. Use high-purity reagents. Avoid LAH.

  • Issue: Product Solubility.

    • Cause: The triazole alcohol is polar.

    • Solution: During extraction, salt the aqueous phase heavily (saturation) or use a more polar organic solvent like 10% MeOH in DCM or n-Butanol.

References

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard text for functional group interconversion).
  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride.[1] Journal of Organic Chemistry, 51(21), 4000–4005. Link

  • Molaid Chemicals. (n.d.). 3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol Properties and Spectra. Retrieved from

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

  • BLD Pharm. (n.d.). Product Analysis: 3-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-1-ol.[2][3] Retrieved from

Sources

Application

Scalable Synthesis Routes for Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate: Aza-Michael Addition Methodologies

Introduction & Strategic Rationale Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a highly valuable synthetic intermediate in modern medicinal chemistry. Halogenated triazoles are frequently utilized as core scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a highly valuable synthetic intermediate in modern medicinal chemistry. Halogenated triazoles are frequently utilized as core scaffolds in the development of kinase inhibitors (such as RIP1 inhibitors)[1], Ras inhibitors, and broad-spectrum antifungal agents. The incorporation of the propanoate moiety is typically achieved via an aza-Michael addition of 3-bromo-1H-1,2,4-triazole to methyl acrylate.

Designing a scalable synthesis for this molecule requires strict control over regioselectivity and process efficiency . 1,2,4-triazoles are ambident nucleophiles, meaning alkylation can theoretically occur at the N1, N2, or N4 positions. However, by leveraging the intrinsic electronic and steric properties of the 3-bromo substituent, the reaction can be directed highly selectively toward the N1-adduct[2][3]. This application note details two field-proven, self-validating protocols for this synthesis: a highly controlled base-catalyzed route and a highly scalable, green solvent-free route.

Mechanistic Insights & Causality (E-E-A-T)

The Role of Acidity and Deprotonation

Unsubstituted 1,2,4-triazole possesses an acidic N-H bond with a pKa of approximately 10.2. The introduction of an electron-withdrawing bromine atom at the C3 position (3-bromo-1H-1,2,4-triazole) further increases this acidity via inductive effects. This enhanced acidity allows for facile deprotonation by mild, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even enables autocatalytic/thermal activation in neat conditions.

Regioselectivity Causality

When the triazolide anion attacks the electrophilic


-carbon of methyl acrylate, the transition state energy dictates the product distribution:
  • N4-Alkylation: Highly disfavored due to the disruption of the aromatic

    
    -system and severe steric hindrance.
    
  • N2-Alkylation: Minor product. The bulky bromine atom at the adjacent C3 position creates significant steric clash with the incoming propanoate chain.

  • N1-Alkylation (Target): Major product. It is both thermodynamically favored and sterically unhindered, as the adjacent C5 position bears only a small hydrogen atom[2].

Mechanism Reagents 3-Bromo-1,2,4-triazole (pKa ~9-10) Base Base (DBU / Cs2CO3) Deprotonation Reagents->Base Anion Triazolide Anion (Delocalized) Base->Anion Michael Michael Acceptor (Methyl Acrylate) Anion->Michael Conjugate Addition N1 N1 Attack (Major) Thermodynamically Favored Michael->N1 Fast N2 N2 Attack (Minor) Sterically Hindered by Br Michael->N2 Slow

Mechanistic pathway highlighting base-catalyzed deprotonation and N1 regioselectivity.

Experimental Workflows & Protocols

We present two distinct methodologies. Route A is a solvent-free, thermal approach ideal for large-scale, green chemistry applications. Route B utilizes DBU as a catalytic base in acetonitrile, providing strict regiocontrol at lower temperatures, which is ideal for sensitive discovery-scale synthesis[3].

Workflow Start 3-bromo-1H-1,2,4-triazole + Methyl Acrylate RouteA Route A: Solvent-Free 80°C, 2-15 h Start->RouteA RouteB Route B: Base-Catalyzed DBU/MeCN, 25-60°C, 4 h Start->RouteB WorkupA Vacuum Evaporation of Excess Acrylate RouteA->WorkupA WorkupB Aqueous Quench & EtOAc Extraction RouteB->WorkupB Purification Silica Gel Chromatography or Crystallization WorkupA->Purification WorkupB->Purification Product Methyl 3-(3-bromo-1H- 1,2,4-triazol-1-yl)propanoate Purification->Product

Workflow for the scalable aza-Michael synthesis of the target propanoate.

Protocol A: Solvent-Free Thermal Addition (Scalable & Green)

Causality: 3-bromo-1H-1,2,4-triazole is a solid with a melting point of 191–193 °C[4]. However, at 80 °C, the solid triazole slowly dissolves into liquid methyl acrylate. The high concentration in neat conditions drives the aza-Michael addition to completion without the need for external bases or solvents, minimizing waste and simplifying workup.

Step-by-Step Methodology:

  • Charge Reactor: To a heavy-walled Schlenk tube or pressure-rated reactor, add 3-bromo-1H-1,2,4-triazole (1.0 equiv, e.g., 10.0 g, 67.6 mmol).

  • Add Acceptor: Add methyl acrylate (1.5 equiv, 9.1 mL, 101.4 mmol). Note: A slight excess is used to act as both reactant and solvent.

  • Thermal Activation: Seal the vessel and heat the suspension to 80 °C under vigorous magnetic stirring.

  • In-Process Control (Visual): Monitor the reaction. The opaque suspension will transition to a clear, pale-yellow solution within 15 to 30 minutes as the triazole dissolves and reacts.

  • Reaction Maturation: Continue stirring at 80 °C for 4 to 6 hours. Validate completion via LC-MS or TLC (EtOAc/Hexanes 1:1).

  • Workup: Cool the mixture to room temperature. Transfer the resulting oil to a round-bottom flask and remove the excess methyl acrylate under reduced pressure (rotary evaporation followed by high vacuum).

  • Validation: The crude product is typically >95% pure by NMR. If necessary, it can be purified by crystallization from a minimal amount of cold ether.

Protocol B: DBU-Catalyzed Addition in Acetonitrile (High Precision)

Causality: DBU is a sterically hindered, non-nucleophilic amidine base. It efficiently deprotonates the triazole without competing for the Michael acceptor (unlike primary or secondary amines). Acetonitrile provides a polar aprotic environment that stabilizes the triazolide anion, allowing the reaction to proceed rapidly at near-ambient temperatures[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 3-bromo-1H-1,2,4-triazole (1.0 equiv, 5.0 g, 33.8 mmol) in anhydrous acetonitrile (0.5 M, 68 mL).

  • Base Addition: Add DBU (0.15 equiv, 0.76 mL, 5.07 mmol) dropwise. Stir for 10 minutes at room temperature to allow complete deprotonation.

  • Acceptor Addition: Add methyl acrylate (1.1 equiv, 3.35 mL, 37.2 mmol) dropwise over 5 minutes to prevent localized thermal spikes.

  • Reaction: Stir the mixture at 40 °C for 4 hours.

  • In-Process Control: Monitor via LC-MS. The reaction is complete when the starting material peak vanishes.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl (30 mL) to neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the pure N1-isomer.

Quantitative Data Summary

The following table summarizes the key metrics and operational parameters for comparing the two synthetic routes.

ParameterRoute A (Solvent-Free)Route B (DBU-Catalyzed)
Equivalents of Acrylate 1.5 - 2.0 equiv1.1 equiv
Catalyst / Base None (Thermal Autocatalysis)DBU (0.15 equiv)
Solvent None (Neat)Anhydrous Acetonitrile
Temperature 80 °C25 °C to 40 °C
Reaction Time 4 - 6 hours2 - 4 hours
Regioselectivity (N1:N2) ~ 92:8> 98:2
Typical Yield 90 - 95% (Crude)85 - 90% (Isolated)
Primary Advantage Highly scalable, zero solvent wasteExcellent regiocontrol, mild conditions

References

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Rel
  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate researchg
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflamm
  • 3-Bromo-1H-1,2,4-triazole Product Data & Physical Properties fluorochem.co.uk

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity bottlenecks during the synthesis of complex heterocyclic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity bottlenecks during the synthesis of complex heterocyclic building blocks.

The synthesis of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate via the aza-Michael addition of 3-bromo-1H-1,2,4-triazole to methyl acrylate is a classic example of a kinetically vs. thermodynamically driven pathway. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you maximize your N1-isomer yield.

Mechanistic Insight: The Regioselectivity Challenge

When 3-bromo-1H-1,2,4-triazole is deprotonated, it forms a delocalized triazolide anion. Nucleophilic attack on the Michael acceptor (methyl acrylate) can theoretically occur at the N1, N2, or N4 positions, but N1 and N2 are the primary competitors:

  • N1-Alkylation (Target Product): Yields the 3-bromo isomer. The N1 position is adjacent to C5 (which bears a small hydrogen atom), making it sterically accessible. Because it minimizes steric clash, this is the thermodynamically favored product.

  • N2-Alkylation (Impurity): Yields the 5-bromo isomer. The N2 position is adjacent to C3 (which bears the bulky bromine atom), leading to significant steric hindrance. However, the inductive electron-withdrawing effect of the bromine makes the N2 position highly reactive under kinetic control .

To achieve high N1 regioselectivity, we must employ thermodynamic control. Using a "soft" and bulky counterion like Cesium (from Cs₂CO₃) in a polar aprotic solvent (like DMF) minimizes tight ion-pairing. This leaves the triazolide anion "naked," allowing the reaction to equilibrate toward the sterically favored N1-adduct .

G cluster_0 Reactants R1 3-Bromo-1H-1,2,4-triazole (Tautomeric Mixture) Intermediate Triazolide Anion (Delocalized) R1->Intermediate Base (-H+) R2 Methyl Acrylate (Michael Acceptor) R2->Intermediate P_N1 N1-Alkylation (Target) Methyl 3-(3-bromo-1H-1,2,4- triazol-1-yl)propanoate Sterically Favored Intermediate->P_N1 Thermodynamic Control (e.g., Cs2CO3, DMF) P_N2 N2-Alkylation (Impurity) Methyl 3-(5-bromo-1H-1,2,4- triazol-1-yl)propanoate Sterically Hindered Intermediate->P_N2 Kinetic Control / Poor Base Choice

Aza-Michael addition pathways of 3-bromo-1H-1,2,4-triazole to methyl acrylate.

Troubleshooting FAQs

Q1: I am observing a 1:1 mixture of the 3-bromo (N1) and 5-bromo (N2) isomers. How can I improve the regioselectivity? A1: This indicates your reaction is suffering from tight ion-pairing or kinetic trapping. Switch your base from NaH or K₂CO₃ to Cesium Carbonate (Cs₂CO₃) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The large Cs⁺ cation prevents tight coordination with the triazolide nitrogens, allowing the sterically favored N1-alkylation to dominate . Running the reaction at a slightly elevated temperature (50–60 °C) further ensures thermodynamic equilibration.

Q2: My reaction stalls at 50% conversion, even with extended reaction times. What is the cause? A2: Aza-Michael additions are reversible. If the reaction stalls, the equilibrium has been reached. To drive the reaction forward, use a slight excess of the Michael acceptor (1.2 to 1.5 equivalents of methyl acrylate). Ensure your solvent is strictly anhydrous; trace water can protonate the intermediate enolate, halting the catalytic cycle or causing premature hydrolysis of the ester .

Q3: I see a thick, gummy byproduct forming in the reaction mixture. How do I prevent this? A3: You are observing the thermal or base-catalyzed polymerization of methyl acrylate. To mitigate this, add a radical inhibitor such as BHT (butylated hydroxytoluene) at 100–200 ppm to your acrylate stock. Furthermore, avoid heating the reaction above 65 °C and keep the reaction vessel shielded from direct ambient light.

Q4: How should I isolate the N1 product from the residual N2 isomer? A4: The N1 and N2 isomers have different dipole moments due to the position of the bromine atom relative to the propanoate chain. They can be separated via silica gel flash chromatography. The N1 isomer (target) is generally less polar and elutes first when using a Hexanes/Ethyl Acetate gradient.

Quantitative Data: Base and Solvent Optimization

The table below summarizes the causality between base/solvent selection and the resulting regioselectivity. Notice how softer cations and higher temperatures shift the ratio toward the N1 thermodynamic product.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Ratio (N1:N2)Mechanistic Result
NaH (1.2)THF2512801.2 : 1Tight ion-pairing; Kinetic control
K₂CO₃ (1.5)MeCN2524651.5 : 1Partial equilibration
DBU (0.2)DMF5016928 : 1Naked anion; Good thermodynamic control
Cs₂CO₃ (0.5) DMF 60 12 >95 >15 : 1 Optimal thermodynamic equilibration

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Built-in visual and analytical checks ensure that each phase of the reaction has been successfully executed before proceeding to the next.

Step 1: System Preparation Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: Eliminates ambient moisture which can quench the triazolide anion or hydrolyze the methyl acrylate.

Step 2: Reagent Charging & Deprotonation Add 3-bromo-1H-1,2,4-triazole (10.0 mmol, 1.48 g) and anhydrous Cs₂CO₃ (5.0 mmol, 1.63 g) to the flask. Inject 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes. Validation Check: The mixture should transition from a chunky suspension to a finely dispersed, slightly yellow mixture, indicating successful deprotonation and formation of the triazolide anion.

Step 3: Acceptor Addition Add methyl acrylate (12.0 mmol, 1.08 mL) dropwise over 5 minutes. Pro-tip: Pre-inhibit the methyl acrylate with 100 ppm BHT to prevent radical polymerization during the heating phase.

Step 4: Thermodynamic Heating Heat the mixture to 60 °C using a temperature-controlled oil bath. Stir for 12 hours. Validation Check (LC-MS/TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting triazole (Rf ~0.2) should disappear, replaced by a major, less polar spot (N1 product, Rf ~0.6) and a faint minor spot (N2 product, Rf ~0.4).

Step 5: Quench and Extraction Cool the mixture to room temperature. Quench with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Causality: NH₄Cl safely neutralizes the basic environment without hydrolyzing the newly formed ester bond.

Step 6: DMF Removal (Critical Step) Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL), followed by brine (20 mL). Causality: DMF is highly soluble in EtOAc. The aqueous LiCl wash effectively pulls DMF into the aqueous phase, preventing it from co-eluting during chromatography.

Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to afford pure methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate.

References

  • Jiang, Z., Huang, Z., Yang, H., Zhou, L., Li, Q., & Zhao, Z. (2014). "Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances. URL:[Link]

  • Boncel, S., Saletra, K., Hefczyc, B., & Walczak, K. Z. (2011). "Michael-type addition of azoles of broad-scale acidity to methyl acrylate." Beilstein Journal of Organic Chemistry. URL:[Link]

Optimization

Technical Support Center: Regioselective Alkylation of 3-Bromo-1,2,4-Triazole

Welcome to the Technical Support Center for heterocyclic functionalization. As drug development increasingly relies on complex azole scaffolds, controlling the regioselectivity of 3-bromo-1,2,4-triazole alkylation has be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As drug development increasingly relies on complex azole scaffolds, controlling the regioselectivity of 3-bromo-1,2,4-triazole alkylation has become a critical bottleneck.

The alkylation of 1,2,4-triazoles can theoretically occur at the N1, N2, or N4 positions, but the outcome is heavily influenced by the choice of base, solvent, and alkylating agent[1]. Because the C3-bromo group exerts both steric hindrance and electron-withdrawing inductive effects, standard thermodynamic alkylation often yields frustrating mixtures of regioisomers. This guide is engineered to help you troubleshoot these mixtures, understand the mechanistic causality behind condition selection, and implement self-validating protocols to isolate your target isomer.

Regioselectivity Workflow

Workflow Start 3-Bromo-1H-1,2,4-triazole Cond1 Strong Base (NaH, Cs2CO3) Polar Aprotic Solvent Start->Cond1 Cond2 Neutral Conditions Kinetic Control Start->Cond2 Cond3 Bulky Base (DBU) Tosylate Electrophile Start->Cond3 Inter1 Triazolide Anion (Thermodynamic) Cond1->Inter1 Inter2 Neutral Triazole (N4 Nucleophilic) Cond2->Inter2 Out3 Major N1-Alkyl Isomer (Sterically Favored) Cond3->Out3 Direct Alkylation Out1 N1 & N2 Alkylation (Mixed Regioisomers) Inter1->Out1 Alkyl Halide Out2 N4-Alkyl Triazolium Salt (Single Regioisomer) Inter2->Out2 Alkyl Halide

Caption: Regioselectivity pathways for the alkylation of 3-bromo-1H-1,2,4-triazole.

Troubleshooting & FAQs

Q1: Why am I obtaining a near 1:1 mixture of N1 and N2 alkylated isomers, and how can I drive selectivity toward the N1 isomer? A1: Complete deprotonation with strong bases like Cs₂CO₃ or NaH yields a highly delocalized triazolide anion, which typically results in a mixture of N1 and N2 isomers[2]. While the C3-bromo group provides steric hindrance against N2 alkylation, its electron-withdrawing nature increases the nucleophilicity of the adjacent N2 site, creating a conflict between thermodynamic and kinetic preferences. Solution: To favor the N1 isomer (which is sterically less hindered), shift from thermodynamic to kinetic control. Using weakly nucleophilic, bulky bases like DBU alongside tosylate leaving groups has been shown to significantly improve regioselectivity toward the N1 isomer[3]. Steric effects from the C3-substituent play a critical role; bulky electrophiles will naturally favor the less hindered N1 position over the N2 position[4].

Q2: My reaction yields significant amounts of an insoluble byproduct. NMR suggests it is the N4-alkylated product. How is this forming? A2: You are likely forming a 4-alkyl-1,2,4-triazolium salt. This occurs when the reaction is run under neutral conditions or with a base that is too weak to fully deprotonate the triazole. Under neutral, kinetic conditions, the N4 nitrogen is the most nucleophilic site because its lone pair is highly accessible, leading to the formation of N4-alkyl triazolium salts[5]. Solution: If N4 is not your target, ensure complete formation of the triazolide anion by pre-stirring the triazole with a sufficiently strong base (e.g., K₂CO₃ or NaH) for 30 minutes before adding your electrophile.

Q3: How do I definitively distinguish between the N1 and N2 regioisomers without X-ray crystallography? A3: Use 1D NOESY or 2D ROESY NMR. This is a self-validating analytical standard for triazoles.

  • N1-Alkylation: The alkyl group is adjacent to the C5-proton. Irradiating the N-alkyl protons will result in a strong positive NOE correlation with the highly deshielded C5-H proton (typically ~8.1–8.4 ppm).

  • N2-Alkylation: The alkyl group is adjacent to the C3-bromine atom. Irradiating the N-alkyl protons will yield no NOE correlation to the C5-proton.

Quantitative Data: Base and Solvent Effects

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity distribution.

BaseSolventElectrophileTempMajor RegioisomerApprox. N1:N2 RatioN4 Yield (Salt)
K₂CO₃ DMFAlkyl Iodide80 °CMixed1.2 : 10%
NaH THFAlkyl Iodide0 °CMixed1 : 1.50%
Cs₂CO₃ DMFBulky Alkyl-Br25 °CN14 : 10%
DBU TolueneAlkyl Tosylate110 °CN1> 9 : 10%
None MeCNAlkyl Halide80 °CN4N/A> 85%

Validated Experimental Protocols

Protocol A: Highly Regioselective N1-Alkylation (Kinetic/Steric Control)

This protocol utilizes DBU and an alkyl tosylate to bypass the thermodynamic N1/N2 scrambling, driving the reaction toward the sterically favored N1 isomer.

  • Preparation: Flame-dry a round-bottom flask under inert gas. Add 3-bromo-1H-1,2,4-triazole (1.0 eq) and anhydrous toluene (0.2 M).

    • Causality: Toluene is a non-polar solvent that suppresses the thermodynamic equilibration of the triazolide anion, locking the reaction under kinetic control.

  • Base Addition: Add DBU (1.2 eq) dropwise at room temperature. Stir for 15 minutes.

    • Causality: DBU is a bulky, non-nucleophilic base. It deprotonates the triazole efficiently without competing with the triazole for the electrophile.

  • Electrophile Addition: Add the alkyl tosylate (1.1 eq).

    • Causality: Tosylates are "harder" leaving groups compared to iodides. This pairs well with the "harder" N1 nitrogen, driving regioselectivity[3].

  • Heating & Monitoring: Heat the mixture to 110 °C. Monitor via TLC (Hexanes/EtOAc).

    • Self-Validation: The N1 isomer will elute slightly faster (higher

      
      ) than the N2 isomer due to a lower overall dipole moment.
      
  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Causality: NH₄Cl neutralizes residual DBU, partitioning it entirely into the aqueous layer and preventing it from streaking during silica gel chromatography.

  • Analytical Validation: Perform a 1D NOESY NMR experiment. Irradiate the newly added N-alkyl protons. A strong NOE signal at ~8.2 ppm (the C5-H proton) definitively confirms the isolation of the N1 regioisomer.

Protocol B: Synthesis of N4-Alkyl-3-bromo-1,2,4-triazolium Salts (Neutral Conditions)

This protocol exploits the inherent nucleophilicity of the neutral triazole to selectively functionalize the N4 position.

  • Preparation: Dissolve 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile (0.5 M).

    • Causality: Acetonitrile is polar enough to stabilize the developing positive charge of the transition state, but it is a poor solvent for the final ionic salt product.

  • Electrophile Addition: Add the alkyl halide (1.5 eq). Do NOT add base.

    • Causality: Maintaining neutral conditions ensures the triazole reacts via the highly nucleophilic N4 lone pair rather than forming the N1/N2-active triazolide anion[5].

  • Heating: Reflux at 80 °C for 12–24 hours.

    • Self-Validation: The reaction is self-indicating. As the N4-alkyl triazolium salt forms, it will precipitate out of the acetonitrile solution as a white/off-white solid, driving the equilibrium forward.

  • Isolation: Cool the reaction to 0 °C and filter the precipitate. Wash the filter cake with cold acetonitrile.

    • Causality: The highly polar salt is retained on the filter, while unreacted starting materials and excess alkyl halide are washed away. This self-validates the reaction progress and bypasses the need for column chromatography.

  • Analytical Validation: Dissolve the solid in DMSO-

    
     and run a 
    
    
    
    H NMR.
    • Self-Validation: The C5-H proton will be heavily deshielded (shifted past 9.0 ppm) due to the adjacent formal positive charge on the N4 nitrogen, confirming the triazolium structure.

References

  • Source: slideshare.
  • Source: benchchem.
  • (PDF)
  • Source: nih.
  • Source: google.

Sources

Troubleshooting

Purification methods for methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Technical Support Center: Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Case ID: TRZ-BR-MICHAEL-001 Subject: Purification, Isomer Separation, and Troubleshooting Guide Status: Active[1] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Case ID: TRZ-BR-MICHAEL-001 Subject: Purification, Isomer Separation, and Troubleshooting Guide Status: Active[1]

Executive Summary & Chemical Context

The Challenge: The synthesis of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate typically involves the aza-Michael addition of 3-bromo-1,2,4-triazole to methyl acrylate. The core difficulty in this process is regioselectivity .[2] The 1,2,4-triazole ring possesses three nucleophilic nitrogen atoms (N1, N2, and N4).[1][3] While N1-alkylation is generally thermodynamically favored, significant amounts of N2-isomer are often formed, with trace N4-isomer possible depending on conditions.[1]

The Solution: Purification requires a multi-stage approach:

  • Chemical Scavenging: Removing unreacted starting materials based on pKa and volatility.

  • Chromatographic Resolution: Separating regioisomers based on polarity differences.

  • Crystallization (Optional): Final polishing for high-purity applications.

Technical Workflow: Purification Decision Matrix

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationFlow Start Crude Reaction Mixture (Isomers + SM) Step1 1. Volatile Removal (High Vac < 2 mbar) Start->Step1 Step2 2. Aqueous Workup (pH Controlled) Step1->Step2 Decision Isomer Ratio Check (1H NMR) Step2->Decision PathA High N2 Content (>10%) Decision->PathA Complex Mix PathB High N1 Content (>90%) Decision->PathB Clean Crude ColChrom Flash Chromatography (Gradient Elution) PathA->ColChrom Recryst Recrystallization (IPA/Hexane) PathB->Recryst Final Pure N1-Isomer ColChrom->Final Recryst->Final

Figure 1: Purification workflow emphasizing the divergence based on crude isomeric purity.

Module 1: Chemical Workup (The "Pre-Purification")

Before attempting chromatography, you must remove unreacted starting materials.[1] Failure to do this will streak your column and reduce separation efficiency.

Protocol: Scavenging Impurities
ImpurityChemical NatureRemoval StrategyTechnical Note
Methyl Acrylate Volatile ElectrophileHigh Vacuum Evaporation Do not rely on extraction. Acrylate polymerizes on silica, blocking pores.[1] Rotate at 40°C under <5 mbar.
3-Bromo-1,2,4-triazole Weak Acid (pKa ~6-7)Mild Basic Wash The bromine atom increases the acidity of the triazole ring N-H.
Triethylamine/Base Organic BaseDilute Acid Wash Only if a catalytic base was used.

Step-by-Step Workup:

  • Evaporation: Concentrate the reaction mixture to dryness to remove solvent and excess methyl acrylate.

  • Dissolution: Redissolve the residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible as it forms emulsions more easily with basic washes.

  • The "Goldilocks" Wash (Crucial):

    • Wash the organic layer with saturated aqueous NaHCO₃ .

    • Why? The unreacted 3-bromo-1,2,4-triazole is acidic enough to be deprotonated by bicarbonate, moving it to the aqueous layer.[1] The ester product is neutral and stays in the organic layer.

    • Warning: Do NOT use strong bases (NaOH) or prolonged exposure to carbonate, as this will hydrolyze the methyl ester to the carboxylic acid [1].[1]

  • Drying: Wash with brine, dry over Na₂SO₄, and concentrate.

Module 2: Isomer Separation (Chromatography)

The separation of the N1 and N2 isomers is the critical step.

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase System: Hexane / Ethyl Acetate.

Troubleshooting the Gradient

The N1 and N2 isomers typically have distinct Rf values, but they can be close.

  • Standard Gradient: 0% → 40% EtOAc in Hexane.

  • Elution Order (Typical):

    • N2-Isomer: Usually less polar (elutes first). The N2-alkylation masks the nitrogen lone pairs effectively, reducing interaction with silica.

    • N1-Isomer (Target): Usually more polar (elutes second).[1]

    • Unreacted Triazole: Very polar (elutes last or stays at baseline).

Optimization Tip: If separation is poor (overlapping spots on TLC), switch the solvent system to Dichloromethane (DCM) / Methanol (0-5% MeOH).[1] DCM often provides better selectivity for nitrogen heterocycles than Hexane/EtOAc.

Module 3: Characterization & Validation

You cannot rely on TLC alone. You must validate the regiochemistry using NMR.

Diagnostic Signals (1H NMR in CDCl₃):

  • C5-Proton Shift: The proton on the triazole ring (C5-H) is the tell-tale sign.

    • N1-Isomer: The C5-H is adjacent to the N1-alkyl group. It typically appears around δ 8.0 - 8.5 ppm .

    • N2-Isomer: The C5-H is flanked by two nitrogens (N1 and N4). It often shifts upfield or downfield distinctively compared to the N1 isomer.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the methylene protons of the propanoate chain (N-CH₂).

    • N1-Isomer: You will see an NOE enhancement of the C5-H signal (they are spatially close).

    • N2-Isomer: You will likely not see a strong NOE to the C5-H, or it will be significantly weaker/different due to the distance across the ring [2].

Frequently Asked Questions (Troubleshooting)

Q1: My yield is low (<40%). Where did the product go?

  • Diagnosis A (Hydrolysis): Did you use NaOH during the workup? If so, you likely hydrolyzed the ester to the acid (3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid), which is water-soluble and was lost in the aqueous waste.[1]

  • Diagnosis B (Polymerization): Methyl acrylate can polymerize if heated without inhibitors.[1] Ensure you didn't overheat the reaction during reflux.

Q2: The product is oiling out and won't crystallize.

  • Fix: Triazole esters are often low-melting solids.

    • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) .

    • Add Hexane dropwise until cloudy.

    • Store in the freezer (-20°C) overnight. Scratch the glass to induce nucleation.

Q3: I see a third spot on TLC. What is it?

  • It is likely the N4-isomer or a bis-alkylation product (if the bromine was displaced, though unlikely under mild Michael conditions). If the spot is very polar (near baseline), it is likely the hydrolyzed acid or unreacted triazole.[1]

Q4: How do I confirm I have the N1 isomer without NOE?

  • Compare the elution order. In 90% of 1,2,4-triazole alkylations, the N2 isomer elutes first (higher Rf) and the N1 isomer elutes second (lower Rf) on Silica/EtOAc systems.[1] The N1 isomer is also typically the major product (>80% ratio) [3].

References

  • Toumani, J., & Madwar, R. (2017).[1][4] The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Chemistry and Materials Research, 9(3), 54-60.[1] Link

  • Boraei, A. T. A., et al. (2016).[1] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10,[1] 22. Link[1]

  • BenchChem Technical Support. (2025). Technical Support Center: Alkylation of 1,2,4-Triazole. BenchChem Knowledge Base. Link[1]

Sources

Optimization

Troubleshooting low conversion in triazole ester hydrolysis

Topic: Troubleshooting Low Conversion in Triazole Ester Hydrolysis Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Status: Active | Version: 2.4 Introduction: The "Click" Aftermath You have succes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Triazole Ester Hydrolysis Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Status: Active | Version: 2.4

Introduction: The "Click" Aftermath

You have successfully synthesized a 1,2,3-triazole via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), but the subsequent ester hydrolysis is stalling. This is a frequent bottleneck. While triazoles are generally robust pharmacophores, their unique electronic properties and coordination chemistry often disrupt standard saponification protocols (e.g., LiOH/THF/H₂O).

This guide moves beyond generic advice to address the specific physicochemical barriers inherent to triazole scaffolds: Copper Poisoning , Steric Shielding , and Electronic Deactivation .

Part 1: Diagnostic Workflow

Before altering reagents, diagnose the root cause of the failure. Use this logic flow to identify your specific bottleneck.

DiagnosticTree Start Hydrolysis Stalled/Low Yield CheckCu Was the triazole made via CuAAC? Start->CheckCu CuWash Did you perform an EDTA/NH3 wash? CheckCu->CuWash Yes Insolubility Is the SM soluble in the reaction mix? CheckCu->Insolubility No (Thermal/RuAAC) CuWash->Insolubility Yes ActionCu CAUSE: Copper Poisoning Solution: Chelation Protocol CuWash->ActionCu No/Unsure Sterics Is the ester ortho to the triazole or hindered? Insolubility->Sterics Yes (Clear solution) ActionSol CAUSE: Phase Transfer Failure Solution: Co-solvent or PTC Insolubility->ActionSol No (Precipitate visible) ActionTMSOK CAUSE: Steric/Hydration Barrier Solution: Anhydrous TMSOK Sterics->ActionTMSOK Yes ActionAcid CAUSE: Electronic Deactivation Solution: Acidic Hydrolysis Sterics->ActionAcid No (Electronic issue)

Figure 1: Decision tree for identifying the primary inhibitor of triazole ester hydrolysis.

Part 2: The "Copper Ghost" Effect

Symptom: Reaction stalls at <20% conversion despite standard conditions. No obvious steric hindrance.

The Mechanism: Triazoles are excellent ligands. Residual Copper(I) or (II) from the click reaction tightly coordinates to the N2 or N3 nitrogen of the triazole ring. This creates a Metallo-Shield that:

  • Sterically blocks the approach of the hydroxide ion.

  • Electronically alters the ring, potentially reducing the electrophilicity of the attached ester carbonyl.

  • Precipitates the substrate as an insoluble metal complex.

The Protocol: Chelation Rescue Do not proceed with hydrolysis until the copper is gone. Standard aqueous extraction is often insufficient.

  • Dissolve: Take the crude triazole ester up in EtOAc or DCM.

  • Wash: Wash vigorously with 10% aqueous EDTA (pH 9) or 1:9 NH₄OH:saturated NH₄Cl .

  • Observation: The aqueous layer will turn blue (Cu-complex). Repeat until the aqueous layer is colorless.

  • Re-attempt: Dry the organic layer, concentrate, and retry the standard LiOH hydrolysis.

Part 3: Overcoming Steric Hindrance (The TMSOK Method)

Symptom: Substrate is copper-free but unreactive to LiOH/NaOH even at reflux. The ester is likely bulky or "tucked" near the triazole ring.

The Science: Aqueous hydroxide ions are heavily solvated (hydrated), which increases their effective size and reduces nucleophilicity. Potassium Trimethylsilanolate (TMSOK) acts as a source of "naked," anhydrous hydroxide (after workup) in organic solvents, capable of attacking hindered carbonyls that hydrated OH⁻ cannot reach.

Protocol: Anhydrous Nucleophilic Cleavage

StepActionCritical Note
1 Dissolve substrate in anhydrous THF or DCM (0.1 M).Do not use water or alcohols.
2 Add TMSOK (2.0 – 3.0 equiv) as a solid or THF solution.TMSOK is hygroscopic; handle under N₂.
3 Stir at RT for 2–6 hours.If stalled, heat to 50°C.
4 Quench with dilute HCl or citric acid.This cleaves the intermediate silyl ester to the acid.

Why this works: The reaction proceeds via a silyl ester intermediate which is extremely labile to aqueous workup.

Reference: Laganis, E. D.; Chenard, B. L. Tetrahedron Lett.1984 , 25, 5831.

Part 4: Electronic Deactivation & Acidic Alternatives

Symptom: Basic hydrolysis causes decomposition, retro-aldol/Claisen fragmentation, or the triazole ring is highly electron-rich (e.g., 5-amino-triazoles).

The Science: Triazoles are extremely stable to acid. If basic conditions trigger side reactions (common with


-keto esters or specific protecting groups), switch to acidic hydrolysis. This mechanism activates the carbonyl oxygen rather than relying on a nucleophilic attack on the carbon.

Protocol: The "One-Pot" Acid Reflux

  • Solvent System: 1,4-Dioxane / 4M HCl (3:1 ratio).

  • Conditions: Reflux (90–100°C) for 4–12 hours.

  • Workup: Concentrate directly. The product often precipitates or can be extracted with EtOAc.

Note: If your ester is a tert-butyl ester , do not use reflux. Stir in TFA/DCM (1:1) at RT for 2 hours.

Part 5: Green & Enzymatic Solutions (PLE)

Symptom: Substrate is chiral, thermally unstable, or contains other base-sensitive groups (e.g., lactams, epoxides).

The Science: Pig Liver Esterase (PLE) is highly effective for mild hydrolysis. However, PLE mimics mammalian metabolism and can be inhibited by specific motifs.

Protocol: PLE Hydrolysis

  • Buffer: Phosphate buffer (pH 7–8).

  • Solvent: Add acetone (up to 10-20%) to solubilize the triazole.

  • Enzyme: Add PLE (Lyophilized powder, ~100 units/mmol ester).

  • Monitoring: The pH will drop as acid forms. Maintain pH 7 by adding 0.1M NaOH (pH-stat) or use a strong buffer.

Warning: PLE is inhibited by residual organophosphates or carbamates. Ensure purity before use.

FAQs: Troubleshooting Specific Failures

Q1: I used NaOH in Methanol, and now I have a different ester, not the acid.

  • Diagnosis: Transesterification.[1][2] Methoxide is a better nucleophile than hydroxide. If the hydrolysis is slow, the solvent (MeOH) swaps with your ester group.

  • Fix: Switch to THF/Water (1:1) or Dioxane/Water . Remove the alcohol to force the equilibrium toward the acid.

Q2: My triazole has a ketone beta to the ester. After hydrolysis, I lost the carboxyl group.

  • Diagnosis: Decarboxylation.

    
    -keto acids are unstable, especially with heat or acid.
    
  • Fix: Perform hydrolysis at 0°C using LiOH (mildest base). Do not acidify below pH 4 during workup. Isolate as the lithium salt if possible.

Q3: The reaction turns black and tarry.

  • Diagnosis: Polymerization or decomposition of the triazole ring (rare, but possible with strong bases like KOH at high temp).

  • Fix: Switch to the TMSOK method (anhydrous) or Enzymatic hydrolysis (neutral pH).

Summary of Conditions

ConstraintRecommended MethodReagents
Standard / General SaponificationLiOH (3 eq), THF/H₂O (3:1), RT
Residual Copper Chelation FirstWash w/ NH₄OH/NH₄Cl -> then LiOH
Steric Hindrance Anhydrous NucleophileTMSOK (2 eq), THF, RT to 50°C
Base Sensitive Acidic Hydrolysis4M HCl / Dioxane, Reflux
Chiral / Delicate EnzymaticPig Liver Esterase (PLE), pH 7 Buffer

References

  • TMSOK Method: Laganis, E. D.; Chenard, B. L.[3] "Metal silanolates: organic soluble equivalents for inorganic hydroxides." Tetrahedron Letters, 1984 , 25(51), 5831-5834. Link

  • Triazole Stability: H. C. Kolb, M. G. Finn, K. B. Sharpless. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001 , 40, 2004. Link

  • Copper Inhibition: Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 2004 , 6(17), 2853–2855. Link

  • Acidic Hydrolysis: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for ester cleavage conditions).
  • PLE Applications: Ohno, M.; Otsuka, M. "Chiral synthons by ester hydrolysis catalyzed by pig liver esterase." Organic Reactions, 1989 , 37, 1. Link

Sources

Troubleshooting

Recrystallization solvents for methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Technical Support Center: Recrystallization of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Part 1: Executive Summary & Molecule Analysis Compound: Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Target Audience...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Part 1: Executive Summary & Molecule Analysis

Compound: Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers.[1][2][3]

The Challenge: This molecule is a functionalized 1,2,4-triazole formed via a Michael addition of 3-bromo-1,2,4-triazole to methyl acrylate.[1][2] The primary purification challenges are:

  • Regioselectivity: Distinguishing and separating the desired N1-alkylated product from the thermodynamically possible N2-isomer.[1][2][3]

  • Phase Behavior: The ester chain lowers the melting point relative to the parent heterocycle, creating a high risk of "oiling out" (liquid-liquid phase separation) during recrystallization.[2][3]

  • Stability: The methyl ester is susceptible to hydrolysis if the recrystallization solvent is wet or if residual base remains from the synthesis.[2][3]

Part 2: Solvent Selection Matrix

The following matrix is designed based on the polarity profile of the triazole core (polar, aromatic) and the propanoate tail (moderately polar, lipophilic).

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / n-Heptane Primary Choice High Excellent for disrupting crystal lattice.[1][2][3] Heptane acts as a gentle anti-solvent to induce controlled precipitation.[2][3]
Ethanol / Water AlternativeMediumGood solubility curve, but carries a risk of ester hydrolysis if heated for prolonged periods.[2][3] Must be neutral.
Toluene SpecificMediumUseful if the crude contains significant non-polar impurities.[2][3] Requires lower temperatures (-10°C) to maximize yield.[1][2][3]
Isopropyl Alcohol (IPA) AlternativeHighOften prevents oiling out better than EtOH due to a higher boiling point and slightly lower polarity.[2][3]
Methanol Avoid LowHigh risk of transesterification (if traces of catalyst remain) and high solubility losses.[2][3]

Part 3: Troubleshooting & FAQs

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: This occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation boundary) before it hits the solubility curve (solid-liquid boundary).[1][2][3] It is common in low-melting esters.[1][2][3] Corrective Action:

  • Seed at Higher Temp: Do not cool to 0°C immediately. Cool to the cloud point (approx. 40-50°C), add seed crystals, and hold for 30 minutes to establish a crystal bed.

  • Change Solvent Ratio: Increase the proportion of the good solvent (EtOAc) slightly. A mixture too rich in anti-solvent (Heptane) forces rapid, amorphous precipitation (oil).[2][3]

  • Purity Check: High levels of the N2-isomer or unreacted methyl acrylate depress the melting point, promoting oiling.[2][3] If purity is <85%, run a short silica plug before recrystallization.[3]

Q2: How do I distinguish the N1-isomer from the N2-isomer?

Technical Insight: In 3-substituted-1,2,4-triazoles, Michael addition usually favors the N1-position due to steric and electronic control, but N2-alkylation is a common impurity.[1][2][3]

  • 1H NMR Diagnostic: Look at the triazole ring proton (H-5).[1][2][3]

    • N1-isomer (Desired): The H-5 proton typically appears around 8.2 - 8.5 ppm .[1][2][3]

    • N2-isomer (Impurity): The H-5 proton is often shifted upfield (shielded) or distinctively different depending on the solvent (approx 7.8 - 8.0 ppm ).[1][2][3]

  • Removal: The N2-isomer is often more soluble in non-polar solvents.[1][2][3] Washing the crude solid with cold toluene or a 1:4 EtOAc:Heptane mix can selectively remove the N2 impurity.[2][3]

Q3: Can I use water as an anti-solvent?

Warning: Yes, but with extreme caution.[3]

  • Risk: The methyl ester is labile.[2][3] If your crude material contains residual base (e.g., DBU, K2CO3) from the Michael addition, heating in water will rapidly hydrolyze the ester to the carboxylic acid (Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid).[1][2]

  • Protocol: If using water, ensure the pH is strictly neutral (6-7) and minimize the time at high temperature (<50°C).[2][3]

Part 4: Optimized Recrystallization Protocol

Method: Seeded Cooling Crystallization (EtOAc/Heptane) [1][2][3]

  • Dissolution:

    • Charge crude solid (1.0 eq) into a reactor/flask.

    • Add Ethyl Acetate (3-4 volumes) .

    • Heat to 50-60°C with stirring until fully dissolved. Note: Do not boil.

  • Filtration (Optional but Recommended):

    • While hot, filter through a sintered glass funnel (or Celite pad) to remove inorganic salts (KBr/NaBr) or dust.[2][3]

  • Anti-Solvent Addition (Phase 1):

    • Maintain temperature at 45-50°C .

    • Slowly add n-Heptane (1-2 volumes) dropwise until the solution becomes slightly turbid (cloud point).

    • Add a small amount of EtOAc to just clear the turbidity.[2][3]

  • Seeding:

    • Add pure seed crystals (0.5 - 1.0 wt%).[1][2][3]

    • Crucial: Hold temperature at 40-45°C for 30-60 minutes. You should see the solution turn opaque as the crystal bed grows.[2]

  • Cooling & Anti-Solvent (Phase 2):

    • Cool slowly to 20°C over 2 hours (10°C/hour).

    • Once at 20°C, add remaining n-Heptane (2-3 volumes) slowly.

    • Cool further to 0-5°C and hold for 1 hour.

  • Isolation:

    • Filter the white crystalline solid.[2][3]

    • Wash the cake with cold 1:3 EtOAc:Heptane .

    • Dry under vacuum at 40°C (Max) to prevent melting/sublimation.[2][3]

Part 5: Visualizations

Diagram 1: Reaction Pathways & Isomerism

This diagram illustrates the formation of the desired N1 product versus the N2 impurity during the Michael addition.[2]

ReactionPathway Start Reagents: 3-Bromo-1,2,4-triazole + Methyl Acrylate Intermediate Transition State (Michael Acceptor) Start->Intermediate Mix in THF/DMF Base Catalyst/Base (e.g., DBU, K2CO3) Base->Intermediate N1_Product N1-Isomer (Major) Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate (Thermodynamic/Steric Favor) Intermediate->N1_Product N1 Attack (Preferred) N2_Product N2-Isomer (Minor) Methyl 3-(3-bromo-2H-1,2,4-triazol-2-yl)propanoate (Impurity) Intermediate->N2_Product N2 Attack (Possible Side Rxn)

Caption: Reaction pathway showing the competition between N1 (desired) and N2 (impurity) alkylation during Michael addition.

Diagram 2: Recrystallization Decision Tree

A logical workflow to handle the "oiling out" issue common with this ester.

RecrystWorkflow Start Crude Product (Solid/Oil Mix) Solvent Dissolve in Hot EtOAc (50°C) Start->Solvent Check Is Solution Clear? Solvent->Check Filter Hot Filtration (Remove Salts) Check->Filter Yes CloudPoint Add Heptane to Cloud Point Filter->CloudPoint OilingCheck Did it Oil Out? CloudPoint->OilingCheck Seed Add Seed Crystals Hold 40°C OilingCheck->Seed No (Turbid) Reheat Reheat to Dissolve Add more EtOAc OilingCheck->Reheat Yes (Liquid Phase Separation) Cool Slow Cool to 0°C Seed->Cool Reheat->CloudPoint Isolate Filter & Wash (Pure N1 Isomer) Cool->Isolate

Caption: Decision tree for troubleshooting the recrystallization process, specifically addressing the oiling-out phenomenon.

References

  • Boncel, S., et al. (2011).[2][3] "An optimisation of Michael-type addition of azole derivatives of broad-scale acidity to methyl acrylate." Beilstein Journal of Organic Chemistry. Link

  • BenchChem Technical Support . (2025). "Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane: Troubleshooting & Optimization." BenchChem.[2][3] Link[1][2][3]

  • Wang, X., et al. (2009).[2][3] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters. Link[1][2][3]

  • PubChem . "3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole Compound Summary."[1][2][3] National Library of Medicine.[2][3] Link

Sources

Optimization

Minimizing side reactions during bromo-triazole coupling

Welcome to the Technical Support Center for Cross-Coupling Methodologies . This guide is specifically designed for researchers and drug development professionals troubleshooting side reactions during the N-arylation of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies . This guide is specifically designed for researchers and drug development professionals troubleshooting side reactions during the N-arylation of triazoles with aryl bromides.

Triazoles are highly versatile ambident nucleophiles, but their complex electronic nature often leads to frustrating side reactions, including poor regioselectivity, homocoupling, and catalyst deactivation. Below, we break down the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yield, regioselective C–N bond formation.

🔬 Troubleshooting Guide & FAQs

Q1: Why am I getting a mixture of N1, N2, and N3 arylated regioisomers instead of a single product? Causality: Triazoles possess multiple nitrogen atoms capable of coordinating to the metal center. In standard Ullmann (Cu-catalyzed) or uncatalyzed


 reactions, the energy difference between the transition states for N1 versus N2 arylation is minimal. Because these pathways are energetically similar, the reaction yields a statistical or poorly selective mixture of regioisomers[1].
Solution:  Transition to a Palladium-catalyzed Buchwald-Hartwig-type amination using sterically demanding biaryl phosphine ligands. Research demonstrates that using 

with bulky ligands kinetically favors the transition state leading to N2-arylation (due to a significant

difference of ~3.3 kcal/mol), achieving >95% N2-selectivity[1].

Q2: My GC-MS shows significant amounts of biaryl (homocoupled) side products. How do I prevent this? Causality: Homocoupling of the aryl bromide is a notorious side reaction in Ullmann-type C–N couplings. It is initiated by the formation of a bis-aryl metal intermediate. The presence of trace oxygen acts as an oxidant, promoting the oxidation of Cu(I) or Cu(II) species to highly reactive Cu(III) intermediates, which undergo rapid reductive elimination to form biaryls[2]. Solution: Ensure strict Schlenk techniques to exclude oxygen. Alternatively, switch to a milder, heterogeneous catalytic system. For 1,2,4-triazoles, utilizing CuO nanoparticles at room temperature has been shown to completely suppress C-arylation and biaryl homocoupling side reactions[3].

Q3: The reaction stalls at 50% conversion, and I observe protodehalogenation (reduced aryl bromide). Causality: Protodehalogenation competes with C–N bond formation when the base is insufficiently strong or when the solvent donates protons. Furthermore, the free triazole itself can act as a potent inhibitor. If the triazole is introduced before the active metal-ligand complex is fully formed, it coordinates tightly to the precatalyst, preventing the in situ formation of the catalytically active Pd(0) or Cu(I) species[1]. In carbene-ligated systems, N-NHC coupling can also permanently deactivate the catalyst[4]. Solution: Always pre-heat the catalyst-ligand mixture to ensure complete active complex formation before adding the triazole[1]. Use anhydrous, aprotic solvents (e.g., Toluene, DMF) and optimize the base (e.g.,


).

📊 Quantitative Data Summary

The following table demonstrates how shifting the catalytic system and ligand architecture fundamentally alters the thermodynamic and kinetic pathways, directly impacting regioselectivity and yield[1].

Catalytic SystemLigandTemperatureYield (%)Regioselectivity (N2:N1)

(No Metal)
None120 °C~65%1.6 : 1
Cu-CatalyzedDiamine110 °C~78%4 : 1

Biaryl Phosphine (L1) 120 °C 90% 97 : 3

⚙️ Mechanistic Pathway & Side Reaction Branching

The diagram below maps the catalytic cycle of bromo-triazole coupling, highlighting the exact nodes where side reactions branch off from the desired pathway.

G Start Aryl Bromide + Triazole OxAdd Oxidative Addition [Pd(0) or Cu(I)] Start->OxAdd Intermediate Metal-Aryl Complex OxAdd->Intermediate Coord Triazole Coordination (Base-assisted) Intermediate->Coord + Triazole Side1 Side Reaction: Homocoupling (Biaryl) Intermediate->Side1 + Aryl-M (O2 present) Side2 Side Reaction: Dehalogenation Intermediate->Side2 + H+ RedElim Reductive Elimination Coord->RedElim ProdN2 Desired Product: N2-Aryl Triazole RedElim->ProdN2 Kinetically Favored (Bulky Ligand) ProdN1 Side Product: N1-Aryl Triazole RedElim->ProdN1 Poor Selectivity (No Ligand)

Mechanistic divergence in triazole arylation showing desired N2-selectivity vs side reactions.

🧪 Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols incorporate built-in validation steps so the operator can confirm success at intermediate stages.

Protocol A: Highly N2-Selective Pd-Catalyzed Arylation of 1,2,3-Triazoles[1]

Designed to eliminate N1-regioisomers and prevent catalyst inhibition.

  • Catalyst Pre-activation (Critical Step): In an oven-dried Schlenk tube under argon, combine

    
     (0.75 mol%) and biaryl phosphine ligand L1 (1.8 mol%) in 1 mL of anhydrous toluene. Heat the mixture to 120 °C for 3–5 minutes.
    
    • Self-Validation Check: Observe a distinct color change from dark purple/red to a pale yellow/orange homogeneous solution. This confirms the successful dissociation of dba and the formation of the active Pd(0)-L1 complex.

  • Reagent Addition: Cool the tube slightly and add 1,2,3-triazole (1.2 mmol), aryl bromide (1.0 mmol), and anhydrous

    
     (2.0 mmol). Seal and heat at 120 °C for 5 hours.
    
  • Reaction Monitoring: After 2 hours, extract a 10 µL aliquot, quench with water, and extract with ethyl acetate.

    • Self-Validation Check: Run GC-MS on the organic layer. The complete absence of the aryl bromide peak and the presence of a single product mass peak confirms that protodehalogenation and homocoupling have been avoided.

  • Workup: Cool to room temperature, filter through a celite pad to remove phosphate salts, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Ligand-Free Cu-Catalyzed N-Arylation of 1,2,4-Triazoles at Room Temp[3]

Designed to completely suppress biaryl homocoupling by utilizing mild conditions.

  • Heterogeneous Catalyst Setup: To a round-bottom flask, add 1,2,4-triazole (3.0 mmol),

    
     (3.0 mmol), and CuO nanoparticles (5 mol%) in 10 mL of N,N-Dimethylformamide (DMF).
    
  • Coupling: Add the aryl bromide (3.3 mmol). Stir the mixture vigorously at room temperature (25 °C) open to the air (or under nitrogen if the bromide is highly electron-rich) for 12 hours.

  • Monitoring:

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3) visualized under UV (254 nm). The appearance of a new spot with a lower

      
       than the starting aryl bromide, with no high-
      
      
      
      non-polar spots (which would indicate biaryl homocoupling), validates a clean reaction.
  • Catalyst Recovery & Workup: Dilute with 20 mL of water and centrifuge the mixture at 4000 rpm for 10 minutes.

    • Self-Validation Check: A distinct black pellet of CuO nanoparticles should form at the bottom. Decant the supernatant. The pellet can be washed with ethanol, dried, and reused for subsequent cycles without loss of activity. Extract the supernatant with ethyl acetate (3 x 20 mL), dry over

      
      , and concentrate.
      

📚 References

  • Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition Source: SciSpace URL:[Link]

  • Metal catalyzed C–H functionalization on triazole rings Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • ESI-(+)HRMS study of Buchwald-Hartwig reaction mixtures with different Pd/NHC precatalysts Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

[1] Role: Senior Application Scientist Ticket ID: REF-MBT-STAB-2026 Status: Open for Consultation Executive Technical Overview Researchers working with methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate (hereafter referr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Role: Senior Application Scientist Ticket ID: REF-MBT-STAB-2026 Status: Open for Consultation

Executive Technical Overview

Researchers working with methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate (hereafter referred to as MBTP ) often underestimate its lability.[1] While the 1,2,4-triazole ring itself is robust, this molecule contains three distinct "warheads" of instability that react to different environmental stressors:

  • The Ester Linkage: Susceptible to hydrolytic cleavage (Acid/Base catalyzed).[2]

  • The N-Alkyl Linker (Michael Adduct): Susceptible to Retro-Michael elimination under basic or thermal stress.[2]

  • The C-Bromine Bond: Susceptible to homolytic cleavage (photodehalogenation) under UV light.[2]

This guide provides a self-validating troubleshooting framework to diagnose and prevent these degradation pathways.

Degradation Pathways & Mechanisms[2][3]

Visualizing the Threat Landscape

The following diagram maps the causality between environmental stressors and specific degradation products. Use this to interpret unexpected peaks in your LC-MS or GC data.[2]

DegradationMap MBTP Target Molecule: MBTP Water Moisture / pH < 4 or > 8 MBTP->Water BaseHeat Base (pH > 9) / Heat (> 40°C) MBTP->BaseHeat UV UV Light (λ < 300nm) MBTP->UV Acid Hydrolysis Product: 3-(3-bromo-1H-1,2,4-triazol-1-yl) propanoic acid Water->Acid Hydrolysis Methanol Methanol Water->Methanol Triazole Elimination Product: 3-Bromo-1,2,4-triazole BaseHeat->Triazole Retro-Michael Elimination Acrylate Methyl Acrylate (Volatile/Toxic) BaseHeat->Acrylate Debromo Photoproduct: Methyl 3-(1,2,4-triazol-1-yl) propanoate (Des-bromo) UV->Debromo Photodehalogenation Radical Br• Radical UV->Radical

Caption: Figure 1. Primary degradation pathways of MBTP showing hydrolysis, retro-Michael elimination, and photolysis risks.[1]

Troubleshooting Guide (FAQ Format)

Module A: The Hydrolysis Hazard (Moisture & pH)

Q1: I see a new peak at RRT ~0.85 in my HPLC. Is this the carboxylic acid? A: Likely, yes.[2] The methyl ester is the most labile part of the molecule regarding moisture.

  • Mechanism: Water attacks the carbonyl carbon.[2] This is accelerated significantly if your solvent contains trace acids or bases.[2]

  • Diagnostic Protocol:

    • Check the pH of your aqueous mobile phase.[2] MBTP is most stable between pH 4.5 and 6.0 .[2]

    • Self-Validation Step: Inject a sample of MBTP spiked with 0.1% acetic acid.[2] If the peak area increases after 1 hour, it is the hydrolysis product [1].

    • LC-MS Confirmation: Look for a mass shift of -14 Da (Loss of CH₃, gain of H:

      
       m/z range depending on ionization).
      

Q2: Can I store MBTP in DMSO stock solutions? A: Only if the DMSO is anhydrous and frozen.[2]

  • The Risk: DMSO is hygroscopic.[2] Absorbed water will slowly hydrolyze the ester at room temperature.[2]

  • Best Practice: Store stocks at -20°C. For short-term use, acetonitrile is superior to DMSO due to lower hygroscopicity.[1]

Module B: The Retro-Michael Threat (Base & Heat)

Q3: My purity dropped after leaving the sample in basic buffer (pH 9). Why? A: You triggered a Retro-Michael Addition .

  • Mechanism: MBTP is synthesized by adding a triazole to methyl acrylate.[2] Under basic conditions (pH > 8.[2]5) or heat, the reaction reverses, expelling the stable triazole anion and methyl acrylate [2][3].[1]

  • Critical Warning: Methyl acrylate is a volatile lachrymator and alkylating agent.[2]

  • Diagnostic Protocol:

    • Run a GC-MS or Headspace analysis.[2] Look for Methyl Acrylate (low boiling point).[2]

    • In LC-MS, look for the parent 3-bromo-1,2,4-triazole (Mass approx 147/149 Da).

  • Prevention: Avoid bases like DBU, TEA, or Carbonate in any step involving heating unless you intend to cleave the linker.[1]

Module C: Photostability (The Bromine Factor)

Q4: Is the bromine atom stable? A: Not under UV irradiation.[2]

  • Mechanism: The C-Br bond on heteroaromatics is susceptible to homolytic cleavage by UV light (Photodehalogenation), typically replacing the Bromine with Hydrogen [4][5].

  • Observation: The solution may turn slightly yellow due to radical formation or bromine liberation.[2]

  • Protocol: Always use amber glassware. If using a UV detector, minimize exposure time or use a wavelength >300 nm for monitoring if possible.[2]

Experimental Workflow: Stability Characterization

If you are developing a formulation or assay, use this decision tree to characterize the impurity profile of your specific MBTP lot.

Workflow Start Start: Impurity Characterization Step1 Dissolve in ACN:H2O (50:50) Start->Step1 Check1 Is pH > 7? Step1->Check1 Action1 Acidify to pH 5 (Prevent Retro-Michael) Check1->Action1 Yes Step2 Run T0 HPLC (Reference) Check1->Step2 No Action1->Step2 Stress Stress Test: 60°C for 4h Step2->Stress Analyze Analyze Peaks Stress->Analyze Result1 Peak A (-14 Da): Hydrolysis Analyze->Result1 Result2 Peak B (Parent Triazole): Retro-Michael Analyze->Result2

Caption: Figure 2. Rapid stability screening workflow for MBTP.

Storage & Handling Specifications

To maximize shelf-life, adhere to these strict parameters.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long term) 2-8°C (Active use)Retards ester hydrolysis kinetics and prevents thermal retro-Michael elimination.
Atmosphere Argon or Nitrogen Displaces moisture (hydrolysis prevention) and oxygen (radical scavenger).[1][2]
Container Amber Vial Prevents UV-induced C-Br photodehalogenation [4].[2]
Solvent Choice Acetonitrile (Anhydrous) Preferred over DMSO/MeOH.[2] Methanol can cause transesterification; DMSO is hygroscopic.[2]
pH Stability 4.5 – 6.0 The "Goldilocks Zone."[2] Too acidic = Acid hydrolysis.Too basic = Retro-Michael elimination [2].[2]

References

  • Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole. Journal of the Chemical Society, Perkin Transactions 2. (Establishes the baseline susceptibility of triazole derivatives to hydrolytic cleavage).

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC. (Detailed mechanism of Michael/Retro-Michael reversibility in similar systems).

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles. NIH/PubMed.[2] (Demonstrates the thermodynamic equilibrium of azole-acrylate systems).

  • Photodegradation of brominated flame retardants. PubMed. (Validates the lability of C-Br bonds in heteroaromatic systems under UV exposure).

  • Nickel-Catalyzed Photodehalogenation of Aryl Bromides. ResearchGate. (Mechanistic insight into radical dehalogenation pathways).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Topic: 1H NMR characterization of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Content Type: Publish Comparison Guide [1][2] Executive Summary Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR characterization of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Content Type: Publish Comparison Guide

[1][2]

Executive Summary

Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a critical intermediate in the synthesis of bioactive peptidomimetics and antifungal agents.[1] Its synthesis via the Michael addition of 3-bromo-1,2,4-triazole to methyl acrylate is highly efficient but prone to regioisomeric ambiguity .[1]

This guide compares the Target N1-Isomer against its primary alternative, the N2-Isomer impurity , providing a definitive spectroscopic framework for validation.[1] Unlike generic protocols, this guide emphasizes the structural causality of chemical shifts and establishes a self-validating NOE (Nuclear Overhauser Effect) workflow to confirm regiochemistry without X-ray crystallography.

Key Performance Indicators (KPIs)
  • Regioselectivity Verification: Distinguishing N1-alkylation (Target) from N2-alkylation (Impurity).

  • Purity Assessment: Detection of unreacted Michael acceptor (methyl acrylate) and hydrolyzed acid byproducts.[2]

  • Signal Resolution: Clear separation of the triazole ring proton (H5) from solvent or exchangeable protons.

Synthetic Context & Regiochemical Challenge

The synthesis relies on the aza-Michael addition.[1][3][4] The 3-bromo-1,2,4-triazole ring possesses three potential nucleophilic nitrogen atoms. While N1-alkylation is thermodynamically favored, the steric and electronic influence of the C3-Bromine atom can promote N2-alkylation under certain basic conditions or elevated temperatures.[1]

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the critical decision point for NMR analysis.

G Start 3-Bromo-1,2,4-triazole + Methyl Acrylate Reaction Michael Addition (Base Catalyzed) Start->Reaction Crude Crude Mixture Reaction->Crude N1_Path N1-Alkylation (Target Product) Crude->N1_Path Major N2_Path N2-Alkylation (Common Impurity) Crude->N2_Path Minor NMR 1H NMR Analysis N1_Path->NMR N2_Path->NMR Decision Regiochemistry Check (NOE / Chemical Shift) NMR->Decision

Figure 1: Reaction pathway showing the divergence of N1 and N2 isomers and the necessity of NMR validation.

Comparative NMR Analysis: Target vs. Alternatives

The primary "alternative" in this context is the N2-regioisomer .[1] Misidentification of this isomer as the product leads to inactive pharmaceutical ingredients (APIs).[1][2]

Theoretical Basis of Chemical Shifts[1][5]
  • Triazole H5 Proton: In the N1-isomer, the H5 proton is adjacent to the alkylated nitrogen (N1).[1] In the N2-isomer, the alkyl group is distant (separated by the Br-C3 moiety), and H5 is flanked by N4 and N1.[1] This results in a distinct shielding environment.

  • Methylene Protons (N-CH2): The electronegativity of N1 vs. N2 differs.[1][2] N1 is pyrrole-like (in the H-form), but in the alkylated form, both N1 and N2 have pyridine-like character.[1] However, the proximity to the C3-Br atom in the N2-isomer causes a deshielding effect on the N-CH2 protons.[1]

Data Comparison Table (CDCl3, 400 MHz)
FeatureTarget: N1-Isomer Alternative: N2-Isomer Mechanistic Insight
H5 (Triazole) δ 8.20 - 8.40 (s, 1H) δ 7.90 - 8.10 (s, 1H)H5 is more deshielded in the N1-isomer due to the adjacent N-alkyl group's inductive effect.[1][2]
N-CH2 (Triplet) δ 4.45 - 4.55 (t, J=6.5 Hz) δ 4.60 - 4.75 (t, J=6.5 Hz)Proximity to the C3-Br atom in the N2-isomer causes slight deshielding.[1][2]
CH2-CO (Triplet) δ 2.85 - 2.95 (t, J=6.5 Hz) δ 2.90 - 3.00 (t, J=6.5 Hz)Less diagnostic; distant from the regiocenter.[1][2]
OCH3 (Singlet) δ 3.65 - 3.70 (s, 3H) δ 3.65 - 3.70 (s, 3H)Non-diagnostic; identical environment.[1][2][5]
NOE Correlation Strong H5 ↔ N-CH2 Weak/Absent H5 ↔ N-CH2 CRITICAL: In N1-isomer, H5 and N-CH2 are vicinal (C5-N1).[1][2] In N2, they are separated by the ring.[5]

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl3.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures not just characterization, but verification of the structure.

Step 1: Sample Preparation[1][2]
  • Solvent: Use CDCl3 (99.8% D) neutralized with basic alumina if the ester is acid-sensitive, though this compound is generally stable.[1][2]

  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required for clear 13C satellites or NOE experiments.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 or equivalent.

  • Relaxation Delay (D1): Set to 5.0 seconds . The isolated triazole proton (H5) often has a long T1 relaxation time.[1][2] Insufficient D1 leads to under-integration of the H5 signal relative to the methyl ester.[1]

  • Scans (NS): Minimum 16 scans for 1H; 64 scans if performing NOE.

Step 3: The "Decision Matrix" (Data Processing)

Use the following logic flow to validate your product.

Logic Check1 Check H5 Integration (Relative to OMe = 3.0) Check2 Check H5 Chemical Shift Check1->Check2 1.0 H (Pass) Result_Fail REJECT N2-Isomer / Mix Check1->Result_Fail < 0.9 H (T1 issue or Impurity) Check3 NOE Experiment (Irradiate N-CH2 @ 4.5ppm) Check2->Check3 > 8.2 ppm Check2->Result_Fail < 8.1 ppm (Likely N2) Result_Pass CONFIRMED N1-Isomer Check3->Result_Pass Enhancement at H5 Check3->Result_Fail No Enhancement

Figure 2: Decision matrix for confirming the N1-isomer identity.

Step 4: Impurity Profiling
  • Methyl Acrylate (Starting Material): Look for multiplets at δ 5.8, 6.1, and 6.4 ppm .[1][2][5]

  • 3-Bromo-1,2,4-triazole (Unreacted): Broad singlet at δ 13.5+ ppm (NH) or shifted H5 signal.[1][2]

  • Hydrolysis Product (Acid): Disappearance of OMe singlet at δ 3.68 ; appearance of broad COOH at δ 10-12 ppm .[1][2]

References

  • Boncel, S. et al. (2011).[2][5] Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. Link

  • Wang, X. et al. (2009).[2][5] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Letters. Link[1][2][5]

  • Joule, J. A.[5][6] & Mills, K. (2010).[1][2][5][6] Heterocyclic Chemistry. Wiley.[6] (Reference for general N1 vs N2 selectivity ratios).

  • PubChem. (2025).[2][7] 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole Data. National Library of Medicine. Link

  • Larina, L. I. et al. (2016).[2][5][8] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry of Heterocyclic Compounds. Link[1][2][5]

Sources

Comparative

A Comparative Guide to ¹³C NMR Spectral Analysis: Benchtop vs. High-Field Spectrometry for Triazole-Based Drug Intermediates

The synthesis of 1,2,4-triazole derivatives is a cornerstone of modern medicinal chemistry, yielding compounds with potent antimicrobial, anti-inflammatory, and anticancer properties[1]. During the development of these t...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1,2,4-triazole derivatives is a cornerstone of modern medicinal chemistry, yielding compounds with potent antimicrobial, anti-inflammatory, and anticancer properties[1]. During the development of these therapeutics, methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate frequently serves as a critical synthetic intermediate. Rapid, unambiguous structural verification of this intermediate is essential to prevent costly downstream failures.

Historically, Nuclear Magnetic Resonance (NMR) spectroscopy required sending samples to a centralized, high-field core facility. Today, the advent of cryogen-free benchtop NMR spectrometers has decentralized this workflow, bringing advanced spectroscopy directly into the synthetic laboratory[2]. This guide objectively compares the performance of a modern 80 MHz Benchtop NMR against a conventional 400 MHz High-Field NMR for the ¹³C spectral analysis of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate, providing researchers with actionable, data-backed methodologies.

Mechanistic Causality of ¹³C Chemical Shifts

To effectively compare analytical platforms, we must first understand the intrinsic magnetic environment of the target molecule. The ¹³C NMR spectrum of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate exhibits six distinct carbon environments, driven by specific electronic and steric factors:

  • The Carbonyl Carbon (C=O, ~171.5 ppm): This carbon is highly deshielded due to the strong electron-withdrawing nature of the double-bonded oxygen (sp² hybridization), pushing its resonance far downfield.

  • Triazole C5 (~151.2 ppm): Positioned between the N1 and N4 atoms of the triazole ring, this carbon experiences intense inductive deshielding from the adjacent electronegative nitrogens[3].

  • Triazole C3 (~132.4 ppm): While one might expect C3 to be similarly deshielded, the attachment of the bromine atom introduces the "heavy atom effect." Bromine's large, polarizable electron cloud diamagnetically shields the C3 nucleus, causing an upfield shift relative to C5[4].

  • Aliphatic Chain (33.6 – 52.3 ppm): The methoxy carbon (-OCH₃) resonates at ~52.3 ppm due to direct oxygen attachment. The methylene attached to the triazole ring (N-CH₂) appears at ~44.8 ppm, while the methylene adjacent to the carbonyl (-CH₂-C=O) is the most shielded at ~33.6 ppm.

Mechanism Mol Methyl 3-(3-bromo-1H- 1,2,4-triazol-1-yl)propanoate C_O Carbonyl (C=O) Highly Deshielded Mol->C_O C5 Triazole C5 Between N1 & N4 Mol->C5 C3 Triazole C3 Heavy Atom Effect (Br) Mol->C3 Aliph Aliphatic Carbons Inductive Effects Mol->Aliph S1 ~171.5 ppm C_O->S1 S2 ~151.2 ppm C5->S2 S3 ~132.4 ppm C3->S3 S4 33.6 - 52.3 ppm Aliph->S4

Fig 1: Logical mapping of electronic effects to ¹³C NMR chemical shifts for the target molecule.

Comparative Analysis: Benchtop (80 MHz) vs. High-Field (400 MHz)

When selecting an NMR platform, the primary trade-off is between sensitivity/resolution and accessibility/cost. Because ¹³C has a low natural abundance (1.1%) and a low gyromagnetic ratio, it is inherently insensitive compared to ¹H NMR.

High-field instruments (400 MHz / 9.4 Tesla) generate a larger population difference between nuclear spin states, resulting in exceptional signal-to-noise ratios (SNR) and rapid acquisition times[5]. Conversely, Benchtop NMRs (80 MHz / 1.88 Tesla) utilize permanent, cryogen-free magnets[6]. While they suffer from lower sensitivity and spectral resolution[7], the six carbon signals of our target molecule are separated by at least 8 ppm. This wide dispersion means that spectral overlap is non-existent for this specific molecule , making benchtop ¹³C NMR a highly viable, cost-effective alternative to high-field systems[8].

Table 1: Performance & Operational Comparison
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Operational Impact
Magnetic Field 1.88 Tesla (Permanent)9.4 Tesla (Superconducting)Dictates baseline sensitivity and resolution.
Cryogen Dependency NoneLiquid Helium & NitrogenBenchtop saves ~$9,000/year in cryogen costs[2].
Sample Concentration High (>0.5 M required)Low (0.05 M sufficient)Benchtop requires more sample mass for ¹³C.
¹³C Acquisition Time 2 - 3 Hours (4096 scans)15 - 30 Minutes (512 scans)High-field is superior for rapid throughput of dilute samples.
Resolution (Line Width) ~1.5 Hz<0.5 HzBoth are sufficient; no peak overlap occurs for this molecule.
Workflow Location Fume hood / Synthetic LabDedicated Core FacilityBenchtop allows immediate point-of-need QA/QC[2].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. By incorporating internal standards and specific relaxation parameters, the resulting spectra inherently prove their own accuracy.

Phase 1: Sample Preparation
  • Massing: Weigh exactly 100 mg of high-purity methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate. Causality: A high concentration (~0.4 M) is mandatory to overcome the lower sensitivity of the 80 MHz benchtop system within a reasonable timeframe.

  • Solvation: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures magnetic field homogeneity, preventing artificial line broadening.

Phase 2: Instrument Setup & Acquisition

Note: The following parameters apply to both systems, with scan counts adjusted for field strength.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃ (77.16 ppm for ¹³C). Perform gradient shimming until the lock level is stable.

  • Pulse Sequence: Select a standard 1D ¹³C{¹H} decoupled pulse sequence (e.g., zgpg30).

  • Self-Validating Parameter (Relaxation Delay - D1): Set D1 = 2.0 seconds.

    • Causality: Quaternary carbons (C=O, C3, C5) lack attached protons, relying on dipole-dipole interactions with distant protons or solvent for relaxation, resulting in long T₁ times. If the D1 is too short, these peaks will artificially diminish. Validation Check: If the integrated area of the C=O peak is less than 70% of the -OCH₃ peak, the T₁ relaxation is incomplete, invalidating the quantitative nature of the run. The D1 must be increased.

  • Acquisition:

    • Benchtop (80 MHz): Set Number of Scans (NS) = 4096.

    • High-Field (400 MHz): Set Number of Scans (NS) = 512.

Phase 3: Processing & Verification
  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz (Benchtop) or 0.5 Hz (High-Field) to maximize SNR without sacrificing necessary resolution.

  • Fourier Transform (FT) the Free Induction Decay (FID) and phase the spectrum manually.

  • Calibration: Set the TMS peak exactly to 0.00 ppm. This validates the chemical shift axis.

NMR_Workflow Start Synthesize Triazole Derivative Decision Select NMR Platform Start->Decision Benchtop Benchtop NMR (80 MHz) Cryogen-free, in-lab Decision->Benchtop Rapid QA/QC HighField High-Field NMR (400 MHz) Cryogenic, core facility Decision->HighField Trace Analysis Prep Sample Prep: 100 mg in CDCl3 Add TMS standard Benchtop->Prep HighField->Prep Acquire Acquire 13C Spectrum Validate T1 relaxation Prep->Acquire

Fig 2: Decision matrix and workflow for selecting the appropriate NMR platform based on analytical needs.

Experimental Data: Structural Verification Results

When subjected to the protocols above, both the 80 MHz and 400 MHz systems successfully resolve all six carbon environments. While the 400 MHz system provides sharper peaks (higher digital resolution) and better baseline SNR, the 80 MHz benchtop system provides unambiguous structural confirmation suitable for routine batch release.

Table 2: ¹³C NMR Chemical Shift Assignments (CDCl₃)
Carbon PositionExpected Shift Range (ppm)Observed Shift (ppm)Multiplicity (¹H Decoupled)Structural Assignment Logic
C=O 170.0 - 173.0171.5Singlet (Quaternary)Ester carbonyl; highly deshielded.
C5 (Triazole) 145.0 - 160.0151.2Singlet (Quaternary)Deshielded by N1 and N4[3].
C3 (Triazole) 125.0 - 140.0132.4Singlet (Quaternary)Upfield shift due to Bromine heavy atom effect[4].
-OCH₃ 50.0 - 55.052.3Singlet (CH₃)Methoxy group; deshielded by oxygen.
N-CH₂ 40.0 - 50.044.8Singlet (CH₂)Aliphatic carbon attached to triazole N1.
-CH₂-C=O 30.0 - 38.033.6Singlet (CH₂)Aliphatic carbon alpha to the carbonyl.

Conclusion & Recommendations

For the structural verification of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate, Benchtop NMR (80 MHz) proves to be a highly capable alternative to conventional High-Field NMR. Because the molecule's ¹³C signals are widely dispersed across a 140 ppm range, the lower spectral resolution of the benchtop system does not impede analysis[8].

Strategic Recommendation: Pharmaceutical development labs should deploy Benchtop NMRs directly in synthetic suites for routine, point-of-need structural verification and reaction monitoring. High-Field (400+ MHz) instruments should be reserved for trace impurity analysis, complex 2D elucidations (e.g., HMBC/HSQC), or cases where sample mass is severely limited (<10 mg). By bifurcating the analytical workflow, organizations can drastically reduce cryogen costs and accelerate the pace of drug discovery[2].

References

  • Benchtop NMR Breaks New Ground - Technology Networks. [Link]

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop - News-Medical. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC. [Link]

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed. [Link]

  • The structure of halogeno-1,2,4-triazoles in the solid state and in solution - RSC Publishing. [Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI.[Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC.[Link]

Sources

Validation

Mass spectrometry (LC-MS) fragmentation of bromo-triazole esters

An In-Depth Comparative Guide to the LC-MS Fragmentation of Bromo-Triazole Esters Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and development, the structural elucida...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Fragmentation of Bromo-Triazole Esters

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel small molecules is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, bromo-triazole esters represent a class of compounds with significant potential, marrying the diverse biological activities of the triazole ring with the synthetic versatility of the ester group and the halogen's ability to modulate physicochemical properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the identification and characterization of these molecules. However, the predictive understanding of their fragmentation patterns under different energetic regimes is paramount for unambiguous identification.

This guide provides a deep dive into the mass spectrometric fragmentation of bromo-triazole esters. We will deconstruct the molecule into its core functional components, analyze their individual fragmentation tendencies, and synthesize this knowledge to predict the overall fragmentation pathways. Crucially, we will compare two common collision-induced dissociation (CID) techniques—trap-type CID and beam-type Higher-Energy Collisional Dissociation (HCD)—providing researchers with the rationale to select the optimal method for comprehensive structural analysis.

The Pillars of Fragmentation: Deconstructing the Bromo-Triazole Ester

The fragmentation of a bromo-triazole ester in the gas phase is not a random event. It is governed by the inherent chemical stability of its constituent parts: the triazole core, the bromo substituent, and the ester functional group. Under electrospray ionization (ESI) in positive mode, the molecule will typically first be protonated to form the precursor ion, [M+H]⁺. The subsequent fragmentation of this ion is a competitive process directed by the location of the charge and the relative stability of the resulting fragment ions and neutral losses.

The Triazole Core: A Heterocyclic Heart

The fragmentation of the triazole ring itself is highly dependent on its substitution pattern and isomeric form (e.g., 1,2,3- vs. 1,2,4-triazole).

  • 1,2,4-Triazole Derivatives: These compounds often exhibit fragmentation pathways involving the cleavage of substituents and the degradation of the heterocyclic ring. A consistent fragment corresponding to the protonated 1,2,4-triazole core can serve as a valuable structural marker in many spectra.[1][2]

  • 1,2,3-Triazole Derivatives: The fragmentation is strongly influenced by the attached substituents. Common pathways include the initial loss of a stable dinitrogen molecule (N₂) or hydrogen cyanide (HCN) from the ring.[3][4]

The Bromo Substituent: A Clear Isotopic Signature

The presence of a bromine atom provides an immediate and powerful diagnostic tool in mass spectrometry. Due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, any fragment containing the bromine atom will appear as a characteristic doublet of peaks (M and M+2) with roughly equal intensity.[5][6] The primary fragmentation pathways involving bromine are the homolytic cleavage to lose a bromine radical (Br•) or the elimination of hydrogen bromide (HBr).[7][8]

The Ester Functional Group: Predictable Cleavages

Esters are known to undergo characteristic fragmentation patterns, primarily involving the cleavage of the bonds adjacent to the carbonyl group.[9] For a protonated ester, a common and facile fragmentation is the neutral loss of the alcohol or alkoxy portion, leading to a stable acylium ion.

Synthesizing the Pathways: Predicted Fragmentation of a Generic Bromo-Triazole Ester

Let us consider a generic bromo-triazole ester structure to illustrate the interplay of these fragmentation drivers. The primary fragmentation events of the [M+H]⁺ precursor ion are expected to be competitive cleavages at the most labile sites.

G M [M+H]⁺ Bromo-Triazole Ester Precursor F1 [M+H - R'OH]⁺ Loss of Alcohol M->F1 - R'OH F2 [M+H - Br•]⁺ Loss of Bromine Radical M->F2 - Br• F3 [M+H - N₂]⁺ Triazole Ring Opening M->F3 - N₂ F4 [M+H - COOR']⁺ Loss of Ester Group M->F4 - •COOR' F5 [M+H - R'OH - N₂]⁺ Sequential Loss F1->F5 - N₂ F6 [M+H - R'OH - Br•]⁺ Sequential Loss F1->F6 - Br•

Caption: Predicted primary fragmentation pathways for a generic bromo-triazole ester.

This diagram illustrates that the initial fragmentation can occur at multiple sites. The relative abundance of fragments F1, F2, F3, and F4 will depend on the specific structure and the collision energy applied. For instance, if the ester linkage is particularly labile, the loss of the alcohol (F1) may be the dominant pathway. Subsequent fragmentation of these primary ions (e.g., F1 -> F5, F6) can provide further structural detail.

A Comparative Guide: Trap-CID vs. Beam-Type HCD

The choice of fragmentation technique can dramatically alter the resulting MS/MS spectrum and, consequently, the amount of structural information obtained. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two prevalent methods, each with distinct operational principles and outcomes.

FeatureTrap-Type CID (in Ion Trap)Beam-Type HCD (in HCD Cell)
Mechanism Resonant excitation; multiple low-energy collisions with neutral gas.[10]Non-resonant; higher-energy collisions in a dedicated cell external to the trap.[11][12]
Activation Time LongerShorter[12]
Energy Regime Lower, tunable energy depositionHigher, more uniform energy deposition
Low m/z Detection Subject to the "low-mass cutoff" rule; inefficient detection of fragments with m/z below ~1/3 of the precursor's m/z.[11]Excellent detection of low m/z fragments as fragmentation occurs before ion detection in the Orbitrap.[13]
Spectral Richness Often produces simpler spectra dominated by the most facile cleavages. Fragments are typically the result of a single fragmentation event.[14]Generates richer, more complex spectra. Higher energy can induce sequential fragmentations (pseudo-MS³), revealing deeper structural details.[10]
Ideal Application Targeted analysis where specific, known fragmentation pathways are monitored. Confirmation of primary structure.De novo structural elucidation, identifying unknown compounds, and obtaining comprehensive fragmentation data for library building.
Causality Behind the Differences: Why Choose One Over the Other?

The fundamental difference lies in where and how the ions are fragmented.

  • Trustworthiness of CID: For a bromo-triazole ester, CID is a reliable method to confirm the primary fragmentation, such as the loss of the entire ester side chain. The resulting spectrum is often "cleaner" and easier to interpret for a known structure. However, its inability to detect low-mass ions is a significant drawback. One might fail to observe a key fragment like a bromophenyl cation or the bare triazole ring, leading to an incomplete structural picture.

  • Expertise with HCD: An experienced scientist will leverage HCD for its comprehensive nature. The higher energy ensures that not only the "easy" bonds are broken, but also the more stable ones within the ring systems. For a bromo-triazole ester, HCD would likely reveal not only the loss of the ester but also subsequent cleavages of the triazole ring and the loss of the bromine atom from multiple primary fragments.[13] This provides a much richer dataset for confidently assigning the structure of an unknown. The detection of low-mass fragments is critical for piecing together the entire molecular puzzle.

Experimental Protocols for Comparative Analysis

To objectively compare fragmentation, a standardized experimental approach is necessary. Here is a self-validating protocol designed to highlight the differences between CID and HCD.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the bromo-triazole ester in HPLC-grade methanol or acetonitrile.

  • Perform a serial dilution to create a working solution of 1 µg/mL in a solvent matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS System and Conditions
ParameterRecommended SettingRationale
LC System Standard UHPLC/HPLC SystemProvides robust and reproducible separation.[15]
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Offers good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrateA generic gradient to ensure elution and separation from impurities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
MS System Orbitrap-based mass spectrometer (e.g., Thermo Scientific™ Orbitrap Fusion™ or similar)Capable of performing both CID and HCD fragmentation.[11]
Ionization Mode Positive Electrospray Ionization (ESI+)Esters and triazoles readily form [M+H]⁺ ions.[16]
MS1 Scan Full scan from m/z 150-1000 at 60,000 resolutionTo identify the precursor ion and its isotopic pattern.
MS2 Method Data-Dependent Acquisition (DDA)Automatically triggers MS2 scans on the most intense precursors.
Fragmentation Method Comparison
  • Experiment 1 (CID):

    • Activation Type: CID

    • Isolation Window: 1.5 m/z

    • Collision Energy: Stepped Normalized Collision Energy (NCE) of 20, 30, 40%

    • Activation Q: 0.25

    • Detector: Ion Trap

  • Experiment 2 (HCD):

    • Activation Type: HCD

    • Isolation Window: 1.5 m/z

    • Collision Energy: Stepped NCE of 20, 30, 40%

    • Detector: Orbitrap (at 30,000 resolution)

The use of stepped collision energy ensures that a wide range of fragments, from low-energy to high-energy pathways, are observed in a single run for both techniques.

Caption: Experimental workflow for comparing CID and HCD fragmentation.

Conclusion

The structural elucidation of bromo-triazole esters by LC-MS/MS is a nuanced task that benefits immensely from a foundational understanding of fragmentation chemistry and instrumentation. The characteristic isotopic signature of bromine provides an invaluable anchor point for spectral interpretation. While trap-based CID can offer clear, simple spectra for confirmation of major structural features, it is often incomplete due to its inherent low-mass cutoff. For the comprehensive, de novo characterization required in discovery and development, the superior capabilities of HCD in generating rich, full-range mass spectra make it the more powerful and trustworthy alternative. By employing the systematic, comparative workflow outlined in this guide, researchers can harness the full potential of their mass spectrometers, enabling them to make confident and accurate structural assignments for this important class of molecules.

References

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). Current issues in pharmacy and medicine: science and practice.
  • O'Brien, J. J., et al. (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Journal of the American Society for Mass Spectrometry.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). Journal of Mass Spectrometry.
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025).
  • Li, Y., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology. [Link]

  • HCD vs CID in the orbitrap. (2020). Reddit. [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). Current issues in pharmacy and medicine: science and practice.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). AB SCIEX.
  • Difference between HCD and CID collision induced dissociations? (2019). Stack Exchange. [Link]

  • MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. (2022). PREMIER Biosoft. [Link]

  • Understanding differences in CID fragmentation in a mass spectrometer. (n.d.). MS Vision. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (2005). PubMed. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025). Save My Exams. [Link]

  • mass spectrum & fragmentation of 1-bromobutane. (2022). YouTube. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Mass spectra of 1,2,3-triazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules. [Link]

Sources

Comparative

FTIR Characterization Guide: Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Executive Summary Product: Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate CAS: (Not widely indexed; Analogous to 1,2,4-triazole propanoates) Application: Pharmaceutical intermediate, antifungal scaffold synthesis, hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate CAS: (Not widely indexed; Analogous to 1,2,4-triazole propanoates) Application: Pharmaceutical intermediate, antifungal scaffold synthesis, high-energy material precursors.

This technical guide provides a comparative FTIR analysis for researchers synthesizing or characterizing Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate . Unlike standard datasheets, this document focuses on differential spectroscopy —distinguishing the target molecule from its precursors (3-bromo-1,2,4-triazole), reagents (methyl acrylate), and non-brominated analogs.

The data presented relies on characteristic group frequencies derived from heteroaromatic and aliphatic ester spectroscopy standards.

Part 1: Structural Analysis & Theoretical Assignments

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The target molecule combines a 1,2,4-triazole ring , a methyl ester , and an alkyl linker .

Functional Group Breakdown
Functional GroupDiagnostic ModeExpected Region (cm⁻¹)Description
Ester (Methyl) C=O Stretch1735 – 1750 Strong, sharp band. The primary marker for the propanoate chain.
C-O-C Stretch1150 – 1250 Strong intensity; often split into two bands (acyl-O and alkyl-O).
1,2,4-Triazole Ring C=N Stretch1500 – 1550 Characteristic of the heteroaromatic ring system.[1]
N-N Stretch1260 – 1280 Medium intensity; diagnostic for adjacent nitrogens.
Ring Breathing980 – 1080 Sensitive to ring substitution patterns.
C-Br Substituent C-Br Stretch600 – 750 Fingerprint region. Often weak but distinct from non-halogenated analogs.
Alkyl Linker C-H Stretch (sp³)2950 – 2995 Weak/Medium. Differentiates from purely aromatic precursors.

Part 2: Comparative FTIR Analysis

This section compares the target product against critical alternatives encountered during synthesis and quality control.

Comparison 1: Reaction Monitoring (Synthesis Validation)

Scenario: Validation of the Michael addition of 3-bromo-1H-1,2,4-triazole to methyl acrylate.

  • The Problem: Determining if the reaction has gone to completion and if the alkylation occurred at the Nitrogen.

  • The Solution: Track the disappearance of the N-H bond and the appearance of the Ester Carbonyl.

Spectral FeaturePrecursor: 3-Bromo-1,2,4-triazoleReagent: Methyl AcrylateTarget Product
N-H Stretch Broad, 3100–3300 cm⁻¹ (Present)AbsentAbsent (Diagnostic for N-alkylation)
C=O Stretch Absent~1730 cm⁻¹ (Conjugated)~1740 cm⁻¹ (Non-conjugated)
C=C (Alkene) Absent~1620–1640 cm⁻¹Absent (Indicates consumption of acrylate)

Insight: The shift of the Carbonyl (C=O) band is subtle but critical. In methyl acrylate, conjugation with the C=C double bond lowers the frequency (~1725-1730 cm⁻¹). In the product, the loss of conjugation shifts the C=O stretch to a higher wavenumber (~1740-1750 cm⁻¹).

Comparison 2: Structural Verification (vs. Non-Brominated Analog)

Scenario: Distinguishing the target from Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate (impurity or wrong starting material).

  • Differentiation: The primary difference lies in the Fingerprint Region (<1000 cm⁻¹) .

  • Target (Brominated): Displays a C-Br stretching vibration, typically appearing as a medium-to-strong band between 650–700 cm⁻¹ .

  • Analog (Non-Brominated): Lacks the C-Br band; instead shows C-H bending modes of the unsubstituted C3 position (often ~850-900 cm⁻¹).

Part 3: Detailed Experimental Protocol

To ensure reproducible spectral data, follow this standardized acquisition protocol.

Sample Preparation[2][3][4][5][6]
  • Technique: ATR (Attenuated Total Reflectance) is recommended for this solid/oil ester to avoid moisture interference common in KBr pellets.

    • Crystal Type: Diamond or ZnSe.

  • Solvent Removal: Ensure the sample is dried under high vacuum (<1 mbar) for 4 hours. Residual solvents (DCM, Ethyl Acetate) have strong carbonyl bands that overlap with the product's ester peak.

Acquisition Parameters
  • Resolution: 4 cm⁻¹

  • Scans: 32 scans (minimum) to resolve weak fingerprint bands.

  • Range: 4000 – 550 cm⁻¹ (Must extend to 550 cm⁻¹ to capture C-Br stretch).

Data Table: Characteristic Absorption Bands
Wavenumber (cm⁻¹)AssignmentIntensityNotes
3110 – 3130 C-H Stretch (Aromatic)WeakTriazole ring proton (C5-H).
2955 – 2990 C-H Stretch (Aliphatic)MediumAsymmetric stretch of methyl/methylene groups.
1735 – 1745 C=O Stretch (Ester) Strong Primary confirmation of ester moiety.
1505 – 1530 C=N Stretch (Ring)MediumCharacteristic of 1,2,4-triazole core.
1435 – 1450 CH₂ ScissoringMediumPropanoate chain deformation.
1260 – 1280 N-N StretchMediumTriazole ring vibration.
1170 – 1220 C-O-C StretchStrongEster linkage.
660 – 720 C-Br Stretch Med/WeakDistinguishes from non-halogenated analogs.

Part 4: Visualization of Spectral Logic

The following diagram illustrates the decision logic for confirming the structure based on spectral features.

FTIR_Analysis_Flow Start Unknown Sample Spectrum Check_CO Check 1735-1750 cm⁻¹ (C=O Stretch) Start->Check_CO Check_NH Check 3100-3300 cm⁻¹ (N-H Stretch) Check_CO->Check_NH Band Present Result_Precursor Precursor Identified: 3-Bromo-1,2,4-triazole Check_CO->Result_Precursor Band Absent Check_CBr Check 600-750 cm⁻¹ (C-Br Stretch) Check_NH->Check_CBr Band Absent Check_NH->Result_Precursor Band Present Result_Analog Analog Identified: Non-brominated Ester Check_CBr->Result_Analog Band Absent Result_Target Target Confirmed: Methyl 3-(3-bromo-1,2,4-triazol-1-yl)propanoate Check_CBr->Result_Target Band Present

Caption: Logical workflow for distinguishing the target compound from precursors and analogs using key FTIR markers.

References

  • BenchChem. (2025).[2] Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Retrieved from

  • International Journal of Research in Pharmaceutical and Biomedical Sciences (IJRPC). (2014). Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. Retrieved from

  • ResearchGate. (2025). FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. Retrieved from

  • MDPI Pharmaceuticals. (2022).[3] Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-1-methyl-1H-1,2,4-triazole.[4] Retrieved from

Sources

Validation

Comparing reactivity of 3-bromo vs 3-chloro-1,2,4-triazole derivatives

The 1,2,4-triazole core is a privileged, π-deficient heterocyclic scaffold ubiquitous in modern drug discovery. It serves as the pharmacophoric foundation for critical antifungal agents like Ibrexafungerp and oncology th...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole core is a privileged, π-deficient heterocyclic scaffold ubiquitous in modern drug discovery. It serves as the pharmacophoric foundation for critical antifungal agents like Ibrexafungerp and oncology therapeutics such as Letrozole 1[1]. When functionalizing the C3 position of this ring, synthetic chemists face a critical divergence in reagent selection: 3-bromo-1,2,4-triazole versus 3-chloro-1,2,4-triazole .

While structurally similar, the choice of halogen fundamentally alters the kinetic profile and mechanistic trajectory of the reaction. As a Senior Application Scientist, I have structured this guide to objectively compare their performance, providing field-proven protocols and mechanistic rationales to optimize your synthetic workflows.

Mechanistic Causality: SNAr vs. Cross-Coupling

The reactivity of 3-halo-1,2,4-triazoles is governed by the inherent electron deficiency of the triazole ring, which makes the C3 carbon highly susceptible to nucleophilic attack 2[2]. However, the optimal halogen depends entirely on the desired bond-forming mechanism.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions (forming C-N, C-O, or C-S bonds), the rate-determining step is typically the addition of the nucleophile to form the anionic Meisenheimer complex. Because chlorine is more electronegative than bromine, the 3-chloro derivative provides superior inductive stabilization of this intermediate 3[3]. Consequently, 3-chloro-1,2,4-triazole is the preferred, highly efficient substrate for SNAr, often reacting under milder basic conditions than its bromo counterpart.

  • Palladium-Catalyzed Cross-Coupling: Conversely, in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, the rate-determining step is the oxidative addition of the active Pd(0) species into the C-X bond 4[4]. The carbon-bromine bond is significantly weaker (~280 kJ/mol) than the carbon-chlorine bond (~340 kJ/mol). Therefore, 3-bromo-1,2,4-triazole undergoes oxidative addition orders of magnitude faster, allowing for the use of standard, cost-effective catalysts like Pd(PPh₃)₄ without the need for specialized, electron-rich phosphine ligands 1[1].

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two derivatives to guide substrate selection.

Parameter3-Bromo-1,2,4-triazole3-Chloro-1,2,4-triazoleMechanistic Implication
C-X Bond Dissociation Energy ~280 kJ/mol~340 kJ/molLower BDE in Br facilitates rapid Pd(0) insertion.
Primary Synthetic Application Suzuki, Sonogashira, Buchwald-HartwigSNAr (Amination, Etherification, Thioetherification)Dictates the choice of reaction class.
SNAr Kinetics Moderate (Steric hindrance from bulkier Br)Fast (Cl electronegativity stabilizes transition state)Cl is preferred for heteroatom nucleophiles.
Pd-Catalyzed Coupling Conditions Mild (e.g., Pd(PPh₃)₄, 80-100 °C)Harsh (Requires bulky ligands e.g., XPhos, >110 °C)Br saves catalyst cost and preserves sensitive functional groups.
Mass Spectrometry (Isotopic Pattern) 1:1 ratio (M⁺ : M⁺+2)3:1 ratio (M⁺ : M⁺+2)Critical for self-validating LC-MS reaction monitoring.

Decision Logic & Mechanistic Pathways

G Start Target: C3-Functionalized 1,2,4-Triazole BondType Desired Bond Formation? Start->BondType CC_Bond C-C Bond (Suzuki, Sonogashira) BondType->CC_Bond Aryl/Alkyl Hetero_Bond C-N, C-O, C-S Bond (SNAr) BondType->Hetero_Bond Nucleophile SelectBr Select: 3-Bromo-1,2,4-triazole Reason: Lower C-Br BDE facilitates Pd oxidative addition CC_Bond->SelectBr SelectCl Select: 3-Chloro-1,2,4-triazole Reason: Higher electronegativity stabilizes Meisenheimer complex Hetero_Bond->SelectCl

Fig 1. Decision matrix for selecting 3-halo-1,2,4-triazole precursors based on reaction type.

Pathways Br_Triazole 3-Bromo-1,2,4-triazole Pd_Cat Pd(0) Catalyst Oxidative Addition Br_Triazole->Pd_Cat Cl_Triazole 3-Chloro-1,2,4-triazole Nu_Attack Nucleophile (Nu-) Addition-Elimination Cl_Triazole->Nu_Attack Intermediate_Pd [Pd(II)-Br] Complex (Fast due to weak C-Br) Pd_Cat->Intermediate_Pd Intermediate_Meis Meisenheimer Complex (Stabilized by Cl) Nu_Attack->Intermediate_Meis Product_CC C-C Coupled Product (High Yield) Intermediate_Pd->Product_CC Transmetalation & Elimination Product_Hetero C-Nu Substituted Product (High Yield) Intermediate_Meis->Product_Hetero Loss of Cl-

Fig 2. Divergent mechanistic pathways for cross-coupling and nucleophilic aromatic substitution.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for each step.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1,2,4-triazole

Application: Synthesis of 3-aryl-1,2,4-triazole derivatives (e.g., Ibrexafungerp intermediates) 1[1].

  • Preparation: In a flame-dried Schlenk flask, combine 3-bromo-1,2,4-triazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Causality Checkpoint: A 3.0 equiv excess of base is required because the acidic N-H proton of the triazole (pKa ~10) will consume one equivalent of base, leaving two equivalents to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent Addition & Degassing: Add a mixture of Toluene/H₂O (4:1 v/v). Sparge the biphasic solution with Argon for 15 minutes.

    • Causality Checkpoint: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon. Heat the biphasic mixture to 90 °C for 12 hours.

  • In-Process Validation (LC-MS): Monitor the reaction. The disappearance of the 1:1 isotopic doublet (M⁺/M⁺+2) of the starting bromide confirms complete oxidative addition and subsequent coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄ and concentrated. Purify via flash chromatography.

Protocol B: SNAr Amination of 3-Chloro-1,2,4-triazole

Application: Synthesis of 3-amino-1,2,4-triazole derivatives via displacement with secondary amines3[3].

  • Preparation: In a sealed pressure tube, dissolve 3-chloro-1,2,4-triazole (1.0 equiv) and the secondary amine (1.5 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality Checkpoint: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the HCl generated during the addition-elimination sequence, preventing the protonation of the incoming amine nucleophile, which would otherwise arrest the reaction kinetics.

  • Heating: Seal the tube and heat to 120 °C for 16 hours.

    • Causality Checkpoint: Despite the activating nature of the triazole ring, elevated temperatures are required to overcome the activation energy barrier of the Meisenheimer complex formation when using neutral amine nucleophiles.

  • In-Process Validation (LC-MS): Confirm the consumption of the starting material by the disappearance of the characteristic 3:1 (M⁺/M⁺+2) chlorine isotopic signature.

  • Workup: Quench with water to precipitate the product (if highly hydrophobic) or extract with 10% MeOH/DCM. Wash the organic phase extensively with LiCl (5% aq) to remove residual DMF.

Conclusion

The strategic selection between 3-bromo and 3-chloro-1,2,4-triazole is not arbitrary. For researchers aiming to construct complex C-C frameworks via transition-metal catalysis, the 3-bromo derivative is unequivocally superior due to its kinetically favorable oxidative addition profile 4[4]. Conversely, for the installation of heteroatom substituents via SNAr, the 3-chloro derivative offers enhanced electrophilicity and cost-efficiency 2[2].

References

  • Journal of Medicinal Chemistry (ACS Publications) - Novel Orally Bioavailable γ-Secretase Inhibitors with Excellent in Vivo Activity.
  • Pharmaceuticals (PMC / NIH) - The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Synthesis (Thieme) - Reactions of o-Quinone Methides with Halogenated 1H-Azoles: Access to Benzo[e]azolo[1,3]oxazines.
  • Benchchem - 3-Chloro-5-methyl-1H-1,2,4-triazole Properties & Reactivity.

Sources

Comparative

Structural Characterization of N-Substituted 1,2,4-Triazoles: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary In medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, serving as a robust bioisostere for amide bonds and carboxylic acids in antifungal (e.g., fluconazole), anticancer (e.g., l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, serving as a robust bioisostere for amide bonds and carboxylic acids in antifungal (e.g., fluconazole), anticancer (e.g., letrozole), and antiviral therapeutics.[1][2] However, the precise structural elucidation of N-substituted derivatives is frequently complicated by annular tautomerism (1H, 2H, 4H forms) and rapid proton exchange in solution.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against NMR spectroscopy and DFT calculations . While NMR is indispensable for solution-state analysis, we demonstrate that SC-XRD is the only self-validating method capable of unambiguously resolving the N-substitution pattern and supramolecular packing forces that dictate bioavailability.

Part 1: Comparative Analysis of Structural Elucidation Methods[4][5]

The Tautomerism Challenge

N-substituted 1,2,4-triazoles can exist as three distinct tautomers. Correctly identifying the N-alkylation site (N1, N2, or N4) is critical because it fundamentally alters the hydrogen bond donor/acceptor profile of the drug candidate.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C/NOESY)
DFT (Density Functional Theory)
Tautomer ID Definitive. Direct visualization of electron density maps locates the H/R substituent.Ambiguous. Rapid proton exchange often broadens signals; N-H signals (>13 ppm) can be solvent-dependent.Predictive. Calculates relative stability but cannot confirm which isomer was actually synthesized.
Conformation Precise. Determines exact torsion angles and "twist" between rings in the solid state.Averaged. Solution dynamics average out conformational populations (e.g., ring rotations).Idealized. Gas-phase optimization often overestimates planarity by ignoring packing forces.
Interactions Mapped. Reveals intermolecular H-bonds and

-

stacking critical for formulation.
Inferred. NOE signals suggest proximity but lack distance precision.Theoretical. Can model interactions but requires high computational cost for lattice energy.
Sample State Solid Crystal (Required).Solution (Required).Virtual.
Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate analytical pipeline.

StructuralDecisionMatrix Start New N-Substituted 1,2,4-Triazole Synthesized Solubility Is the compound soluble in CDCl3/DMSO? Start->Solubility NMR Run 1H/13C NMR + NOESY Solubility->NMR Yes Crystallize Proceed to Crystallization (Slow Evaporation) Solubility->Crystallize No Ambiguity Is Tautomer/Regioisomer Definitive? NMR->Ambiguity Ambiguity->Crystallize No (Common) FinalModel Unambiguous 3D Model (Bond Lengths/Angles) Ambiguity->FinalModel Yes (Rare) XRD SC-XRD Data Collection (Mo/Cu Source) Crystallize->XRD Refinement Refine Structure (SHELXL/OLEX2) XRD->Refinement Refinement->FinalModel

Figure 1: Decision matrix for structural validation. Note that while NMR is the first line of defense, ambiguity regarding N-position often necessitates SC-XRD.

Part 2: Critical Structural Metrics (Experimental Data)

The following data summarizes key geometric parameters derived from high-resolution X-ray structures of N-substituted 1,2,4-triazoles. These values serve as benchmarks for validating new structures.

Bond Length Analysis

In 1,2,4-triazoles, bond lengths indicate electron delocalization. A "pure" single bond is ~1.47 Å, while a double bond is ~1.28 Å. The intermediate values below confirm the aromatic character of the ring.

Bond VectorTypical Length (Å)Significance
N1–N2 1.38 – 1.39 Shorter than a standard N-N single bond (1.41 Å), indicating significant

-character [1][6].
N2–C3 1.30 – 1.32 Shows strong double-bond character; often the site of protonation in salts.
N4–C3 1.33 – 1.36 Slightly longer than N2-C3, reflecting asymmetry in the ring electron density [6].
C5–N1 1.33 – 1.35 Consistent with aromatic C-N bonds.
Conformational "Twist" Angles

A critical parameter for drug design is the torsion angle between the triazole ring and attached aryl substituents (e.g., phenyl rings).

  • DFT Prediction: Often predicts planar structures (0° twist) to maximize conjugation.

  • X-ray Reality: Crystal structures frequently reveal twist angles between 5° and 40° [1][4].

    • Reason: Steric hindrance between the ortho-protons of the phenyl ring and the triazole nitrogens forces the rings out of coplanarity. This non-planar conformation is often the bioactive pose.

Supramolecular Synthons

X-ray data reveals that 1,2,4-triazoles form robust supramolecular networks, primarily driven by:

  • N-H...N Hydrogen Bonds: Distances of 2.85 – 3.20 Å (Donor-Acceptor) are typical [6].

  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.5 – 3.8 Å are common in stacked planar derivatives [4].

Part 3: Experimental Protocol for Definitive Characterization

To achieve the "Gold Standard" validation, follow this optimized workflow for synthesis, crystallization, and refinement.

Step 1: Synthesis (Microwave-Assisted Green Protocol)

Rationale: Traditional reflux methods (Pellizzari reaction) often yield mixtures. Microwave synthesis improves regioselectivity and yield [3].

  • Reactants: Mix carboxylic acid hydrazide (1.0 eq) with the appropriate nitrile (1.1 eq) or modify via the Einhorn-Brunner route.

  • Solvent: n-Butanol (high boiling point, good microwave absorber).

  • Catalyst: Potassium carbonate (

    
    , 1.1 eq).
    
  • Conditions: Irradiate at 150°C for 20–60 minutes (vs. 12+ hours reflux).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.[2]

Step 2: Crystallization (The Critical Bottleneck)

X-ray quality crystals require slow growth to minimize defects.

  • Method: Slow Evaporation.

  • Solvent System: Methanol or Ethanol/Water (9:1).

  • Protocol:

    • Dissolve 20 mg of pure compound in 5 mL of warm methanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
      
    • Cover the vial with Parafilm and poke 3–5 small holes with a needle.

    • Store in a vibration-free, temperature-controlled environment (18–22°C) for 3–7 days.

Step 3: Data Collection & Refinement Workflow[5]
  • Instrument: Single-crystal diffractometer (e.g., Bruker D8 or Rigaku) using Mo-K

    
     (
    
    
    
    =0.71073 Å) or Cu-K
    
    
    (
    
    
    =1.54184 Å) radiation.
  • Temperature: Collect at 100 K (cryostream) to reduce thermal motion (ellipsoids) and improve resolution.

CrystallographyWorkflow Crystal Single Crystal Selection (<0.5mm) Diffraction Diffraction (Collect Sphere) Crystal->Diffraction Mounting Indexing Unit Cell Indexing Diffraction->Indexing Bragg Peaks Integration Data Integration & Scaling Indexing->Integration hkl Intensity Phasing Structure Solution (Direct Methods) Integration->Phasing Phase Problem Refinement Least-Squares Refinement Phasing->Refinement Electron Density Validation CheckCIF Validation Refinement->Validation R-factor < 5% Validation->Refinement Errors Found

Figure 2: The crystallographic workflow from crystal selection to validated structure.

References

  • Supramolecular Self-Assembly Built by Weak Hydrogen, Chalcogen, and Unorthodox Nonbonded Motifs in 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole. ACS Omega. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole. MDPI Crystals. Available at: [Link]

  • An investigation of supramolecular synthons in 1,2,4-triazole-3(4H)-thione compounds. Acta Crystallographica. Available at: [Link]

  • Crystal Structures of two Triazole Derivatives. Crystallography Reports. Available at: [Link]

Sources

Validation

Bioactivity Comparison of Triazole Ester Analogs: A Technical Guide for Drug Development

Introduction Triazole scaffolds are ubiquitous in medicinal chemistry due to their metabolic stability, robust hydrogen-bonding capacity, and strong dipole moments. When conjugated with an ester linkage, triazole analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triazole scaffolds are ubiquitous in medicinal chemistry due to their metabolic stability, robust hydrogen-bonding capacity, and strong dipole moments. When conjugated with an ester linkage, triazole analogs exhibit significantly enhanced pharmacological profiles. They function either as targeted prodrugs with improved membrane permeability or as structurally optimized ligands capable of bridging distinct binding sites[1]. This guide provides a critical, data-driven comparison of the bioactivity of emerging triazole ester analogs across antifungal, antibacterial, and neuroprotective applications.

Mechanistic Causality: Why the Triazole Ester?

The 1,2,3-triazole and 1,2,4-triazole rings frequently act as bioisosteres for amide bonds, providing resistance to enzymatic degradation. The integration of an ester moiety serves two primary functional roles depending on the biological target:

  • Lipophilic Tuning (Antimicrobial): In antifungal and antibacterial agents, the ester group modulates the lipophilicity (LogP) of the molecule. This facilitates passive diffusion across rigid fungal cell walls or bacterial membranes before the triazole core binds to intracellular targets like Cyp51 (14α-demethylase) or Topoisomerase II[2][3].

  • Spacer Optimization (Neurological): In dual-target Alzheimer's disease (AD) inhibitors, the ester linkage provides an optimal spatial geometry. For example, in vanilloid-triazole conjugates, the ester moiety allows the molecule to span the exact distance between the peripheral anionic site (PAS) and the catalytic active site (CAS) of Acetylcholinesterase (AChE) more effectively than shorter ether linkages[1].

MOA Lanosterol Lanosterol Cyp51 Cyp51 (14α-demethylase) Lanosterol->Cyp51 Substrate Ergosterol Ergosterol Cyp51->Ergosterol Catalysis CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Structural Component Triazole Triazole Ester Analogs Triazole->Cyp51 Competitive Inhibition (Heme binding)

Mechanism of Cyp51 inhibition by triazole ester analogs.

Quantitative Bioactivity Comparison

To objectively evaluate the performance of triazole ester analogs, we benchmark their in vitro activities against standard clinical therapeutics.

Table 1: Antifungal & Antibacterial Bioactivity Comparison
Compound ClassTarget PathogenPrimary MechanismMIC / IC50Reference Standard
Phenyl-propanamide Triazoles (e.g., A1, A5)Candida albicans (SC5314)Cyp51 InhibitionMIC: 1.0 µg/mLFluconazole (MIC: 0.25 µg/mL)[2]
Phenyl-propanamide Triazoles (e.g., A1, A15)Candida auris (Resistant)Cyp51 InhibitionMIC: 32.0 - 64.0 µg/mLFluconazole (MIC: >256 µg/mL)[2]
Pyrazole-Triazole Esters (Compound 4d)Staphylococcus aureusTopoisomerase II / IVMIC: 4.0 µg/mLCiprofloxacin (MIC: 0.5 µg/mL)[3]
Pyrazole-Triazole Esters (Compound 4d)Salmonella gallinarumTopoisomerase II / IVMIC: 0.5 µg/mLCiprofloxacin (MIC: 0.125 µg/mL)[3]
Table 2: Neuroprotective Bioactivity (Dual AChE / Aβ Inhibitors)
CompoundTargetIC50 (µM)Reference Standard
Triazole Ester 8 AChE0.31Donepezil (0.27 µM)[1]
Triazole Ester 8 Aβ Aggregation0.95Tacrine (Not active)[1]
Triazole Ester 9 AChE0.47Donepezil (0.27 µM)[1]
Triazole Ester 9 Aβ Aggregation1.20Tacrine (Not active)[1]

SAR Insight: The data in Table 2 highlights that triazole esters (Compounds 8 and 9) exhibit sub-micromolar inhibition of AChE, closely rivaling Donepezil. Molecular dynamics simulations confirm that the ester linkage provides the necessary conformational flexibility to anchor the vanilloid moieties to both the CAS and PAS of AChE, a dual-binding mode that rigid ether analogs fail to achieve[1].

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the synthesis and biological evaluation of triazole esters must follow self-validating workflows.

Protocol A: Regioselective Synthesis via CuAAC (Click Chemistry)

Causality: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is strictly employed over thermal cycloaddition to guarantee the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer. The 1,4-isomer provides the linear spatial arrangement required to fit into narrow enzymatic binding pockets (e.g., the Cyp51 heme channel), whereas the 1,5-isomer causes steric clashes.

  • Preparation: Dissolve the terminal alkyne (1.0 eq) and the azide-functionalized ester (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Self-Validation Step: The solution must transition from blue (Cu²⁺) to pale yellow/colorless, indicating the successful in situ reduction to the active Cu(I) catalytic species.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor completion via TLC (Hexane:EtOAc).

  • Purification: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography. Validate >95% purity using ¹H-NMR (confirming the characteristic triazole C5-H singlet at ~δ 7.8-8.5 ppm) and HRMS[1].

Protocol B: In Vitro Microdilution Broth Assay (Antifungal)

Causality: This protocol utilizes a resazurin indicator system to eliminate subjectivity in visual MIC readouts, ensuring trustworthy and reproducible data.

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar for 24h. Suspend colonies in sterile saline to a turbidity of 0.5 McFarland standard (1-5 × 10⁶ CFU/mL). Dilute 1:1000 in RPMI 1640 broth.

  • Compound Plating: In a 96-well plate, perform serial two-fold dilutions of the triazole ester (range: 64 µg/mL to 0.125 µg/mL) in RPMI 1640 with 1% DMSO.

  • Internal Controls (Critical for Validation):

    • Positive Control: Fluconazole (validates assay sensitivity against the specific strain).

    • Growth Control: Broth + Inoculum + 1% DMSO (validates that the vehicle does not inhibit growth).

    • Sterility Control: Broth only.

  • Incubation & Readout: Add 100 µL of inoculum to each well. Incubate at 35°C for 24h. Add 20 µL of 0.02% resazurin solution and incubate for an additional 2h.

  • Analysis: The MIC is defined as the lowest concentration where the well remains blue (indicating no metabolic activity/fungal growth). A shift to pink indicates resazurin reduction by viable, respiring cells.

Protocol Synth CuAAC Synthesis (Azide + Alkyne) Purify Purification & NMR/HRMS Validation Synth->Purify Regioselective 1,4-isomer InVitro In Vitro Microdilution (MIC Determination) Purify->InVitro >95% Purity SAR SAR Analysis & Lead Optimization InVitro->SAR Bioactivity Data Controls Internal Controls (Fluconazole & Vehicle) Controls->InVitro Assay Validation

Workflow for the synthesis and bioactivity screening of triazole esters.

References

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity Source: Taylor & Francis URL
  • Click-designed vanilloid-triazole conjugates as dual inhibitors of AChE and Aβ aggregation Source: RSC Advances URL
  • Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents Source: Semantic Scholar URL

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing N1 and N2 Isomers of 1,2,4-Triazole Propanoates via NOESY

In the landscape of pharmaceutical research and development, the precise structural elucidation of bioactive molecules is paramount.[1][2] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of bioactive molecules is paramount.[1][2] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs due to its favorable pharmacological properties.[3][4] However, the synthesis of substituted 1,2,4-triazoles often yields a mixture of N1 and N2 regioisomers, a challenge that can significantly impact a drug candidate's efficacy, safety, and intellectual property standing.[1][5] This guide provides an in-depth, experimentally-grounded protocol for the unambiguous differentiation of N1 and N2 isomers of 1,2,4-triazole propanoates using 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

The Challenge of Isomerism in 1,2,4-Triazoles

The synthetic pathways to 1,2,4-triazoles can be diverse, but many common methods can lead to the formation of both N1 and N2 substituted isomers.[6][7][8] While techniques like chromatography can separate these isomers, their definitive identification remains a critical step. Standard 1D ¹H and ¹³C NMR, while essential for initial characterization, often fall short in distinguishing between these regioisomers as the through-bond electronic effects can be very similar. This is where the power of through-space correlations, as measured by NOESY, becomes indispensable.[9][10]

The NOESY Advantage: From Proximity to Proof

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nuclear spin is altered by the saturation of a nearby spin.[9] This effect is exquisitely sensitive to the distance between nuclei, specifically protons, and is independent of through-bond J-coupling.[11] The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting protons, making it a powerful tool for probing spatial relationships up to approximately 5 Å.[12][13]

In a 2D NOESY experiment, cross-peaks are observed between protons that are close in space.[9] For the N1 and N2 isomers of 1,2,4-triazole propanoates, the spatial proximity of the propanoate side chain to the triazole ring protons is distinct, providing a unique and definitive spectroscopic fingerprint for each isomer.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the necessary steps for acquiring high-quality NOESY data for the differentiation of 1,2,4-triazole propanoate isomers.

Sample Preparation and Initial Characterization
  • Sample Purity: Ensure the isomeric purity of the samples to be analyzed using chromatography (e.g., HPLC, flash chromatography).

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be consistent with the solubility of the compound and should not have signals that overlap with key resonances.

  • Prerequisite 1D NMR: Acquire standard 1D ¹H and ¹³C NMR spectra. These are essential for assigning the basic proton and carbon environments of the molecule. The triazole ring protons (C3-H and C5-H) typically resonate in the downfield region (δ 7.5–9.5 ppm), while the propanoate chain protons will appear in the upfield region.[14]

2D NOESY Acquisition

The following parameters are provided as a starting point for a 400 or 500 MHz spectrometer and should be optimized for the specific instrument and sample.

  • Pulse Program: A standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments) should be used.

  • Key Parameter - Mixing Time (d8): The mixing time is the most critical parameter in a NOESY experiment.[11][15] For small molecules, a longer mixing time is generally required for the NOE to build up.[11]

    • Recommendation: Start with a mixing time of 0.5 - 0.8 seconds.[12][15] It is often beneficial to run a series of NOESY experiments with varying mixing times (e.g., 0.3 s, 0.5 s, 0.8 s) to observe the build-up of the NOE and to differentiate between direct and spin-diffusion artifacts.

  • Other Important Parameters:

    • Number of Scans (ns): 8 to 16 scans per increment.

    • Number of Increments (ni): 256 to 512 increments in the indirect dimension (F1).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): ~0.2-0.3 seconds.

G cluster_prep Sample Preparation & 1D NMR cluster_noesy 2D NOESY Acquisition cluster_analysis Data Analysis & Isomer Assignment A Purified Isomer B Dissolve in Deuterated Solvent A->B C Acquire 1D ¹H & ¹³C NMR B->C D Select NOESY Pulse Program C->D Proceed to 2D E Optimize Mixing Time (d8) D->E F Set Acquisition Parameters (ns, ni, d1) E->F G Acquire 2D NOESY Data F->G H Process Data (FT, Phasing) G->H Raw Data I Identify Diagnostic Cross-Peaks H->I J Assign Isomer Structure I->J

Caption: Diagnostic NOE for the N1 isomer.

The N2 Isomer: A Different Spatial Relationship

In contrast, for the N2 isomer, the methylene protons (-CH₂-) of the propanoate side chain are spatially close to the C3-H proton of the triazole ring. This will generate a diagnostic cross-peak between the -CH₂- and C3-H protons.

Caption: Diagnostic NOE for the N2 isomer.

Comparative Data Summary

The following table summarizes the expected ¹H NMR chemical shifts and the key diagnostic NOESY correlations for a hypothetical pair of 1,2,4-triazole propanoate isomers.

Proton AssignmentApproximate ¹H Chemical Shift (ppm)Expected NOESY Cross-Peak (N1 Isomer)Expected NOESY Cross-Peak (N2 Isomer)
Triazole C3-H 8.0 - 8.5-to Propanoate -CH₂-
Triazole C5-H 8.5 - 9.0to Propanoate -CH₂--
Propanoate -CH₂- 4.2 - 4.6to Triazole C5-Hto Triazole C3-H
Propanoate -CH₃ 1.2 - 1.5--

Conclusion

Nuclear Overhauser Effect Spectroscopy provides a robust and definitive method for the structural elucidation of N1 and N2 regioisomers of 1,2,4-triazole propanoates. By carefully acquiring and interpreting 2D NOESY data, researchers can unambiguously determine the substitution pattern, a critical step in advancing drug discovery programs and securing intellectual property. [1]This guide offers a comprehensive framework, from experimental design to data interpretation, empowering scientists to confidently address this common synthetic challenge.

References

  • Scheme 26. Different isomeric forms of 1,2,4-triazole. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility. [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Aromatic-anomeric regions of 2D NOESY (τm = 250 ms) NMR spectra. ResearchGate. [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • 1D NOESY made easy. University of Chicago NMR Facility. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • Application of NMR and Molecular Docking in Structure-based Drug Discovery. Molecules. [Link]

  • Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups. Molecules. [Link]

  • NOE Experiments on the Bruker 400 and 500. University of Connecticut. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Actual Problems of Organic Chemistry and Biotechnology. [Link]

  • NOE Experiments. University College London. [Link]

  • The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical and Bioanalytical Techniques. [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • Advances in the exact nuclear Overhauser effect 2018-2022. Journal of Magnetic Resonance. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Optimization of the famous “mixing time” = d8 in NOESY experiments. [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate proper disposal procedures

Comprehensive Operational Guide: Disposal and Handling of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Chemical Profiling & Hazard Assessment Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a specialized hete...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Disposal and Handling of Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Chemical Profiling & Hazard Assessment

Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a specialized heterocyclic ester utilized in advanced drug development and synthetic research. Because the molecule contains a covalently bound bromine atom, it must be strictly classified and managed as a halogenated organic compound [1]. Based on safety data for structurally analogous brominated triazoles, this compound presents several acute hazards: it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

Mechanistic Insight: Why is the "halogenated" classification so critical for disposal? During the waste management phase, halogenated organics cannot be processed in standard institutional incinerators. Combustion of brominated compounds generates highly corrosive hydrobromic acid (HBr) gas[3]. Consequently, this waste must be routed to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize the acidic effluent[3]. Mixing halogenated waste with non-halogenated streams not only violates environmental regulations but also exponentially increases institutional disposal costs and risks damaging standard incineration infrastructure[1][4].

Waste Segregation & Compatibility

The foundational rule of chemical disposal is segregation at the source. Cross-contamination of waste streams can lead to hazardous exothermic reactions, toxic gas release, or regulatory fines[5].

Table 1: Waste Segregation Compatibility for Brominated Triazoles

Waste CategoryCompatibilityOperational Directive
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Co-mingle in designated "Halogenated Waste" carboys[6].
Non-Halogenated Solvents (e.g., Acetone, Ethanol)Incompatible Segregate strictly to minimize disposal costs and prevent kiln damage[4][7].
Strong Acids / Bases Incompatible Do not mix. May cause rapid hydrolysis of the ester group or exothermic reactions[4].
Heavy Metals / Cyanides Incompatible Keep separate from acutely toxic "P-listed" wastes[1].

Operational Handling & Disposal Protocols

Every protocol in the laboratory must function as a self-validating system: if a step cannot be verified, the process must be halted until safety is confirmed.

Protocol A: Liquid Waste Management (Reaction Solutions)

  • Container Selection: Select an EHS-approved, chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a 4-liter white poly bottle[1].

    • Verification: Inspect the container for prior stress fractures, bulging, or incompatible residues before use.

  • Active Transfer: Conduct all waste transfers inside an operating chemical fume hood[1]. Pour the solution containing the dissolved methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate slowly to avoid splashing.

  • Vapor Control: The container must remain "vapor tight" and "spill proof." Close the threaded cap tightly immediately after the transfer is complete[6].

    • Verification: Do not leave funnels resting in the mouth of the carboy; this is an open violation of EPA regulations[8].

  • Hazardous Waste Tagging: Affix a Hazardous Waste Tag before or at the exact moment the first drop of waste is added[6]. List the full chemical name (do not use abbreviations) and estimate the percentage of all constituents[1][6].

Protocol B: Solid Waste Management (Powders & Consumables)

  • Collection: Discard contaminated weighing boats, pipette tips, and empty chemical vials into a designated solid hazardous waste bin lined with a compatible, leak-proof bag.

  • Sealing & Segregation: Once the bag is full, seal it completely and place it into a rigid secondary container.

  • Labeling: Tag the container specifically as "Halogenated Solid Debris" to ensure emergency responders can immediately identify the halogen hazard[8].

Mandatory Visualization: Disposal Workflow

G Start Waste Generation: Methyl 3-(3-bromo-1H-1,2,4- triazol-1-yl)propanoate State Determine Physical State Start->State Solid Solid Waste (Powders, Contaminated Vials) State->Solid Solid residue Liquid Liquid Waste (Dissolved in Organic Solvent) State->Liquid Reaction solution Tagging Affix Hazardous Waste Tag (List all chemical constituents) Solid->Tagging Direct to solid waste Halogenated Halogenated Waste Stream (Strict Segregation) Liquid->Halogenated Contains Bromine (Br) Halogenated->Tagging Storage Secondary Containment (Satellite Accumulation Area) Tagging->Storage Verify label accuracy Disposal EHS Pickup & High-Temp Incineration Storage->Disposal Container 3/4 full

Workflow for the segregation and disposal of brominated triazole waste.

Spill Management & Emergency Response

In the event of an accidental release, immediate containment is critical to prevent aerosolization or skin contact with the brominated compound.

  • Isolate & Evacuate: For small spills, immediately remove all potential sources of ignition and ensure the fume hood exhaust is actively ventilating the area[6].

  • Don PPE: Responders must wear double nitrile gloves, chemical splash goggles, and a fully-buttoned lab coat[5].

  • Absorption: Place inert, dry absorbent pads or vermiculite directly over the spill. Allow the material to sit and fully absorb the liquid[5][6].

  • Collection: Sweep the saturated absorbent into a resealable plastic bag using a non-sparking tool[1][5].

  • EHS Notification: Seal the bag, attach a hazardous waste tag detailing the brominated triazole and solvent, and request an immediate disposal pickup through your institution's Environmental Health and Safety (EHS) department[1].

Regulatory Compliance & EHS Integration

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must manage hazardous waste within a designated Satellite Accumulation Area (SAA)[1]. The SAA must be at or near the point of generation. Containers must be stored upright in secondary containment (e.g., polypropylene tubs) to capture potential leaks, and kept away from direct sunlight, heat, and incompatible chemicals[1][5]. When a container reaches 75% capacity, or reaches the temporal limit defined by your institution's Laboratory Management Plan (often 6 months under EPA Subpart K), a waste collection request must be submitted to EHS[1][9].

References

  • "Halogenated Solvents in Laboratories - Campus Operations." Temple University Environmental Health and Radiation Safety.[Link]

  • "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois Division of Research Safety. [Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." U.S. Environmental Protection Agency (EPA).[Link]

  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." U.S. Environmental Protection Agency (EPA). [Link]

  • "Standard Operating Procedure: Halogenated Solvents." Washington State University Environmental Health & Safety. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Foreword: As researchers dedicated to advancing drug development, our primary responsibility is to ensure that innovation is pursued with an unwavering commitment to safety. This guide provides a detailed operational and...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As researchers dedicated to advancing drug development, our primary responsibility is to ensure that innovation is pursued with an unwavering commitment to safety. This guide provides a detailed operational and safety framework for handling methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following protocols are synthesized from safety data for structurally analogous compounds, specifically halogenated triazoles and esters. This document is designed to be a living resource, empowering you to build a self-validating system of safety for every procedure.

Hazard Identification and Risk Profile

Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a halogenated heterocyclic compound. Based on data from close structural analogs, such as Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, we must assume it presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye damage and irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][4][5]

During thermal decomposition or combustion, it may release toxic gases such as carbon oxides, hydrogen bromide, and nitrogen oxides.[2] Therefore, all handling procedures must be designed to rigorously prevent any direct contact, inhalation, or ingestion.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is your primary barrier against chemical exposure. Each component is chosen to counteract a specific hazard posed by the compound's chemical class. All PPE must be inspected for integrity before each use.

Protection Area Required PPE Specification and Rationale (The "Why")
Eye & Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles providing a complete seal are mandatory to protect against splashes, as analogous compounds cause serious eye irritation.[6] A face shield should be worn over goggles during procedures with a high splash risk (e.g., transferring large volumes).[6]
Hand Chemical-Resistant GlovesDouble-gloving with nitrile or butyl rubber gloves is recommended.[6][7] Butyl rubber offers excellent resistance to esters.[6] The outer glove should be removed and replaced immediately upon contamination. Never wear compromised gloves.
Body Chemical-Resistant Lab Coat & ApronA fully buttoned lab coat prevents incidental skin contact. For larger quantities or splash-prone work, a chemical-resistant apron worn over the lab coat is required. Gowns should be disposable and close in the back for comprehensive protection.[8]
Respiratory NIOSH-Approved RespiratorWhile work in a certified chemical fume hood is the primary engineering control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if aerosols or dust may be generated outside of a hood.[9][10]

Operational Plan: A Self-Validating Workflow

A robust safety culture is built on procedural discipline. The following workflow creates a system where safety checks are integrated at every stage.

Step-by-Step Handling Protocol
  • Preparation and Assessment:

    • Review the SDS for any similar compounds and this guide before beginning work.

    • Ensure a chemical spill kit is accessible.

    • Verify that the chemical fume hood has a current certification. Always work with halogenated solvents within a properly functioning fume hood.[7]

    • Designate a specific area within the hood for the procedure to contain potential contamination.

  • Donning PPE:

    • Don PPE in the following order: lab coat, inner gloves, respirator (if required), eye/face protection, outer gloves.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transferring, within the designated fume hood to minimize vapor exposure.[7]

    • Use non-sparking tools and ground equipment when transferring large volumes to prevent static discharge.[11][12]

    • Keep containers tightly closed when not in use.[2][13]

  • Post-Handling Decontamination:

    • Clean the designated work area thoroughly.

    • Decontaminate any equipment used.

  • Doffing PPE:

    • Remove PPE in a manner that prevents self-contamination: outer gloves, face shield, lab coat, goggles, inner gloves.

    • Wash hands and any exposed skin thoroughly with soap and water immediately after removing gloves.[7][14]

Workflow Visualization

G cluster_prep Preparation cluster_execution Execution cluster_conclusion Conclusion Risk_Assessment 1. Risk Assessment (Review SDS & Guide) Verify_Controls 2. Verify Engineering Controls (Fume Hood, Spill Kit) Risk_Assessment->Verify_Controls Proceed if safe Don_PPE 3. Don PPE Verify_Controls->Don_PPE Handle_Chemical 4. Handle Chemical (Inside Fume Hood) Don_PPE->Handle_Chemical Decontaminate 5. Decontaminate Workspace Handle_Chemical->Decontaminate Doff_PPE 6. Doff PPE Decontaminate->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate.

Emergency Response and Spill Management

Immediate and correct action during an emergency can significantly mitigate harm. Personnel must be trained on these procedures and the location of safety equipment like eyewash stations and safety showers.[15]

Exposure Route Immediate First Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[2][16] Flush the affected skin with copious amounts of running water for at least 15 minutes.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][14][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][14] If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][16][17] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2][17] Seek immediate medical attention.
Spill Management Protocol
  • Evacuate & Secure: Immediately alert others and evacuate non-essential personnel. Remove all sources of ignition.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[17]

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[10][11] Avoid creating dust.[1][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Emergency Logic Diagram

G cluster_actions Event Chemical Exposure or Spill Occurs Identify Identify Route (Skin, Eye, Inhale, Ingest) Event->Identify Spill_Response Initiate Spill Protocol (Evacuate, Contain) Event->Spill_Response If spill First_Aid Administer Specific First Aid (Flush, Fresh Air) Identify->First_Aid Medical Seek Immediate Medical Attention First_Aid->Medical Report Report to EHS Spill_Response->Report

Sources

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